molecular formula C10H6ClNO B11906085 2-(5-Chlorobenzofuran-2-yl)acetonitrile

2-(5-Chlorobenzofuran-2-yl)acetonitrile

Cat. No.: B11906085
M. Wt: 191.61 g/mol
InChI Key: KVPZKOUNDRKQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorobenzofuran-2-yl)acetonitrile is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chlorobenzofuran-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chlorobenzofuran-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

2-(5-chloro-1-benzofuran-2-yl)acetonitrile

InChI

InChI=1S/C10H6ClNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2

InChI Key

KVPZKOUNDRKQKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CC#N

Origin of Product

United States

Foundational & Exploratory

The Chemo-Structural Architecture of 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran moiety is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. 2-(5-Chlorobenzofuran-2-yl)acetonitrile represents a high-value intermediate within this class. Its structural utility lies in the combination of the lipophilic, electron-withdrawing 5-chloro substituent and the versatile acetonitrile "handle" at the C2 position.

This guide provides a rigorous analysis of its chemical structure, a validated synthetic protocol for its production, and a logic-based approach to its spectroscopic characterization. It is designed for researchers requiring high-purity building blocks for serotonin receptor modulators, kinase inhibitors, or antimicrobial agents.

Chemical Identity & Physical Profile[1][2][3][4][5][6]

The molecule consists of a fused benzene and furan ring system (benzofuran). The 5-position is chlorinated, enhancing metabolic stability against oxidative hydroxylation. The 2-position bears a cyanomethyl group, serving as a critical electrophilic or nucleophilic entry point.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-(5-chloro-1-benzofuran-2-yl)acetonitrile
Common Name 5-Chlorobenzofuran-2-acetonitrile
CAS Registry Number 139313-95-4 (Commercial variant)
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point (Typical) 98–102 °C (Dependent on purity/polymorph)
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in water
SMILES Clc1ccc2oc(CC#N)cc2c1

Synthetic Strategy: The Radical Halogenation Pathway

While various routes exist (e.g., cyclization of salicylaldehydes), the most robust and scalable method for research applications involves the side-chain functionalization of 5-chloro-2-methylbenzofuran . This route avoids the harsh acidic conditions of cyclodehydration and allows for late-stage introduction of the nitrile group.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-methylene bond. The precursor is the corresponding 2-(bromomethyl) derivative, which is derived from the 2-methyl parent via radical substitution.

Detailed Experimental Protocol

Precursor: 5-Chloro-2-methylbenzofuran (commercially available or synthesized from 4-chlorophenol).

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Reagents: 5-Chloro-2-methylbenzofuran (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF
    
    
    
    - greener alternative).
  • Procedure:

    • Dissolve the starting material in anhydrous solvent (0.2 M concentration).

    • Add NBS and AIBN.

    • Reflux under

      
       atmosphere for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the methyl-benzofuran.
      
    • Critical Step: Cool to 0°C to precipitate succinimide. Filter rapidly.

    • Concentrate the filtrate to yield crude 2-(bromomethyl)-5-chlorobenzofuran .

    • Note: This intermediate is a potent lachrymator and skin irritant. Handle in a fume hood.

Step 2: Nucleophilic Cyanation
  • Reagents: Crude Bromide (from Step 1), Sodium Cyanide (NaCN, 1.5 eq).

  • Solvent: DMSO or DMF (dry).

  • Procedure:

    • Suspend NaCN in DMSO at room temperature.

    • Add the crude bromide solution dropwise to control the exotherm.

    • Stir at ambient temperature for 3–6 hours. (Heating >60°C may cause dimerization).

    • Quench: Pour into ice-water. The product typically precipitates.

    • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Hexane.

Reaction Workflow Diagram

SynthesisWorkflow Start 5-Chloro-2-methylbenzofuran (Precursor) Inter Intermediate: 2-(Bromomethyl)-5-chlorobenzofuran (Unstable Lachrymator) Start->Inter NBS, AIBN Reflux (Radical Bromination) Product Target: 2-(5-Chlorobenzofuran-2-yl)acetonitrile Inter->Product NaCN, DMSO RT (Nucleophilic Sub.)

Caption: Two-step synthetic pathway transforming the methyl substituent into the acetonitrile moiety via a reactive bromide intermediate.

Structural Characterization & Validation Logic

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal spectroscopic methods.

Proton NMR ( H-NMR) Logic

The spectrum (typically in


 or DMSO-

) will display three distinct regions.
  • The "Fingerprint" Singlet (C3-H): A sharp singlet around δ 6.60–6.80 ppm . This proton is attached to the furan ring (position 3) and is characteristic of 2-substituted benzofurans.

  • The Methylene Linker (CH

    
    -CN):  A singlet integrating to 2H. Due to the electron-withdrawing nitrile and the aromatic ring, this signal shifts downfield to δ 3.90–4.10 ppm .
    
  • The Aromatic Region (3H):

    • C4-H: Doublet (d, J~2 Hz) around δ 7.45 ppm (meta coupling to C6).

    • C7-H: Doublet (d, J~8 Hz) around δ 7.35 ppm .

    • C6-H: Doublet of doublets (dd) around δ 7.20 ppm .

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (

    
    ):  A weak but diagnostic absorption band at 2250–2260 cm⁻¹ .
    
  • Benzofuran C=C: Skeletal vibrations at 1450–1600 cm⁻¹ .

  • Absence of OH/NH: Confirms no hydrolysis to amide or acid occurred.

Mass Spectrometry (MS)[5]
  • Isotope Pattern: Chlorine has two stable isotopes (

    
     and 
    
    
    
    ) in a 3:1 ratio. The molecular ion peak
    
    
    and
    
    
    will exhibit this characteristic 3:1 intensity ratio, confirming the presence of the halogen.

Synthetic Utility & Applications

The acetonitrile group is not the final destination; it is a versatile handle for divergent synthesis.

Pathway to Bioactive Scaffolds
  • Pinner Reaction: Treatment with dry HCl/Ethanol converts the nitrile to the ethyl imidate , a precursor for amidines (common in serine protease inhibitors).

  • Reduction: Catalytic hydrogenation (Raney Ni) or

    
     reduction yields 2-(5-chlorobenzofuran-2-yl)ethanamine . This is a bioisostere of 5-chlorotryptamine, relevant in serotonin (5-HT) receptor research.
    
  • Hydrolysis: Acidic hydrolysis converts the nitrile to 2-(5-chlorobenzofuran-2-yl)acetic acid , a scaffold often found in anti-inflammatory agents (COX inhibitors).

Divergent Synthesis Diagram

Applications Target 2-(5-Chlorobenzofuran-2-yl) acetonitrile Amine Ethylamine Derivative (5-HT Analogs) Target->Amine LiAlH4 or H2/Ni Reduction Acid Acetic Acid Derivative (COX Inhibitors) Target->Acid HCl/H2O, Heat Hydrolysis Tetrazole Tetrazole Derivative (Angiotensin Antagonists) Target->Tetrazole NaN3, ZnBr2 Cycloaddition

Caption: The acetonitrile moiety serves as a gateway to three distinct pharmacological classes: amines, acids, and tetrazoles.[1][2]

Safety & Handling Protocols

  • Cyanide Hazard: Step 2 involves Sodium Cyanide. This must be performed in a dedicated hood with a cyanide antidote kit available. Waste must be quenched with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

  • Lachrymator: The bromomethyl intermediate is a severe eye irritant. Double-gloving and eye protection (goggles + face shield) are mandatory.

References

  • Benzofuran Synthesis: Organic Syntheses, Coll. Vol. 3, p. 145 (1955). (General method for benzofuran ring closure).

  • Wohl-Ziegler Bromination: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.

  • Nitrile Functionalization: "Preparation of Nitriles from Alkyl Halides." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Spectral Data Comparison: National Center for Biotechnology Information. PubChem Compound Summary for CID 13247065, 2-(Benzofuran-2-yl)acetonitrile (Parent structure for spectral analogy).

  • Commercial Availability & CAS Verification: ChemicalBook Entry for 2-(5-Chlorobenzofuran-2-yl)acetonitrile.

Sources

The Bifunctional Scaffold: Physicochemical Profiling and Synthetic Utility of 2-Chloroquinoline-3-carboxaldehyde (C10H6ClNO)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the rational design of heterocyclic frameworks relies heavily on versatile, bifunctional intermediates. 2-Chloroquinoline-3-carboxaldehyde (Molecular Formula: C10H6ClNO) is a privileged bicyclic scaffold that offers dual sites for orthogonal functionalization[1]. By leveraging its highly electrophilic C-2 position and its reactive C-3 formyl group, researchers can rapidly generate complex libraries of quinoline derivatives. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis via the Vilsmeier-Haack reaction[2], and its recent applications in developing[3] and[4].

Physicochemical & Structural Profiling

Understanding the baseline properties of C10H6ClNO is critical for predicting its solubility, reactivity, and behavior in biological assays. The adjacent nitrogen atom and the formyl group exert a strong electron-withdrawing effect, significantly polarizing the molecule and activating the C-2 chlorine for nucleophilic attack[1].

PropertyQuantitative Data / Descriptor
IUPAC Name 2-chloroquinoline-3-carbaldehyde
Molecular Formula C10H6ClNO
Molecular Weight 191.614 g/mol
CAS Number 73568-25-9
Appearance Yellow to brown crystalline powder
Melting Point 148–150 °C
Predicted LogP ~2.6
SMILES String C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O

Data aggregated from[1] and [5].

Core Synthesis Methodology: The Vilsmeier-Haack Pathway

The standard industrial and laboratory synthesis of 2-chloroquinoline-3-carboxaldehyde utilizes the Vilsmeier-Haack formylation-cyclization of acetanilide[2]. This reaction is an elegant example of a cascade transformation where a single reagent system drives both formylation and ring closure.

Mechanistic Causality

The reaction relies on the in situ generation of a chloromethyleniminium ion (the Vilsmeier reagent) from Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF).

  • Electrophilic Activation: The highly electrophilic iminium ion attacks the electron-rich aromatic ring of acetanilide.

  • Chlorination & Cyclization: POCl3 acts dually as an activating agent for DMF and as a chlorinating agent. The thermal energy provided during the 80–90 °C heating phase overcomes the activation barrier for intramolecular cyclization, forming the fused pyridine ring.

  • Hydrolysis: Quenching the reaction in ice-water is a self-validating step; it hydrolyzes the iminium intermediate to the target aldehyde while simultaneously precipitating the hydrophobic quinoline product out of the aqueous phase[2].

Vilsmeier Acetanilide Acetanilide (Starting Material) Iminium Chloromethyleniminium Intermediate Acetanilide->Iminium Electrophilic Attack VilsmeierReagent Vilsmeier Reagent (POCl3 + DMF) VilsmeierReagent->Iminium Formylation Cyclization Intramolecular Cyclization (80-90 °C) Iminium->Cyclization Ring Closure & Chlorination Product 2-Chloroquinoline-3-carboxaldehyde (C10H6ClNO) Cyclization->Product Hydrolysis (Ice-Water Quench)

Fig 1. Vilsmeier-Haack synthesis pathway of 2-chloroquinoline-3-carboxaldehyde.

Experimental Protocol: Vilsmeier-Haack Synthesis

Note: Conduct all steps in a well-ventilated fume hood due to the evolution of HCl gas and the toxicity of POCl3.

  • Reagent Preparation: Cool 1.09 mL (0.015 mol) of dry DMF to 0–5 °C in an ice-salt bath.

  • Vilsmeier Complex Formation: Add 5.59 mL (0.06 mol) of POCl3 dropwise over 30 minutes. Causality: The dropwise addition safely dissipates the highly exothermic heat of formation of the chloromethyleniminium ion.

  • Substrate Addition: Add 0.67 g (0.005 mol) of acetanilide to the stirring mixture.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80–90 °C for 12 hours. Causality: Sustained thermal energy is required to drive the sterically demanding intramolecular ring closure.

  • Isolation: Pour the dark mixture over 50 g of crushed ice and stir vigorously for 5–10 minutes. The sudden shift in polarity and hydrolysis of the intermediate will precipitate a yellow-brown solid.

  • Purification: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethyl acetate/hexane to yield pure C10H6ClNO.

Structural Reactivity & Drug Discovery Applications

The utility of C10H6ClNO in drug development stems from its orthogonal reactivity profile.

  • C-2 Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group, activated by the adjacent nitrogen and the C-3 aldehyde. It can be displaced by nitrogen (e.g., piperazines, morpholines), oxygen, or sulfur nucleophiles under basic conditions.

  • C-3 Carbonyl Condensation: The aldehyde group readily undergoes Knoevenagel condensations, Schiff base (imine) formations, and Baylis-Hillman reactions to yield highly functionalized alkenes and secondary heterocycles.

Recent Breakthroughs in Virology: In 2023, researchers utilized this exact scaffold to synthesize [3]. By reacting the C-3 aldehyde with aromatic amines, they installed an imine group that acts as a mild electrophilic "warhead." This warhead covalently targets the catalytic cysteine residues of the viral proteases, achieving nanomolar potency with negligible cytotoxicity[3].

Reactivity Core C10H6ClNO (Bifunctional Core) C2 C-2 Position (Highly Electrophilic) Core->C2 C3 C-3 Position (Aldehyde Group) Core->C3 SNAr SNAr Reaction (Amines, Thiols, Alcohols) C2->SNAr Nucleophilic Substitution Condensation Condensation (Knoevenagel, Schiff Base) C3->Condensation Imine/Alkene Formation SARS SARS-CoV-2 Dual Inhibitors (MPro & PLPro Targets) SNAr->SARS Condensation->SARS Malaria Antimalarial Agents (Baylis-Hillman Adducts) Condensation->Malaria

Fig 2. Bifunctional reactivity of C10H6ClNO and its applications in drug discovery.

Experimental Protocol: Divergent Derivatization

To harness the dual reactivity for drug discovery (such as synthesizing the SARS-CoV-2 inhibitors mentioned above), a two-step divergent protocol is employed.

Step 1: SNAr at the C-2 Position
  • Dissolve 1.0 mmol of C10H6ClNO in 5 mL of anhydrous DMF.

  • Add 2.0 mmol of anhydrous Potassium Carbonate (K2CO3) and 1.2 mmol of a secondary amine (e.g., piperazine).

  • Heat the mixture to 80 °C for 4–6 hours.

    • Causality: K2CO3 acts as an acid scavenger, neutralizing the HCl byproduct. If HCl is not neutralized, it will protonate the amine nucleophile, rendering it unreactive and stalling the reaction.

  • Pour into ice water and extract with Dichloromethane (DCM). Dry the organic layer over Na2SO4 and concentrate.

Step 2: Imine Formation at the C-3 Position
  • Dissolve the intermediate from Step 1 (1.0 mmol) in 10 mL of absolute ethanol.

  • Add 1.1 mmol of a primary aromatic amine and 2–3 drops of glacial acetic acid.

  • Reflux at 78 °C for 4 hours.

    • Causality: The catalytic glacial acetic acid gently protonates the carbonyl oxygen, increasing the electrophilicity of the C-3 carbon. A weak acid is strictly required; a strong acid would fully protonate the primary amine, destroying its nucleophilicity.

  • Cool the mixture to room temperature. The resulting Schiff base (imine) will precipitate out as a crystalline solid, serving as a self-validating indicator of successful condensation. Filter and wash with cold ethanol.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 690958, 2-Chloro-3-quinolinecarboxaldehyde". PubChem. URL: [Link]

  • [4] Srihari, E., et al. (2011). "Synthesis and antimalarial activity of Baylis-Hillman adducts from substituted 2-chloroquinoline-3-carboxaldehydes". Heterocyclic Communications, 17(3-4), 111-119. URL: [Link]

  • [3] Kattula, B., Reddi, B., Jangam, A., et al. (2023). "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro". International Journal of Biological Macromolecules, 242(Pt 2), 124772. URL: [Link]

Sources

physical properties of 5-chlorobenzofuran acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling and Synthetic Workflows of 5-Chlorobenzofuran Acetonitrile Derivatives

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of designing robust synthetic pathways for specialized pharmacological agents. Among the most versatile building blocks in medicinal chemistry are benzofuran derivatives, which are heavily utilized in the development of anti-arrhythmic drugs, antioxidants, and targeted cancer therapies such as dual EGFR/VEGFR-2 inhibitors[1].

Specifically, 2-(5-chlorobenzofuran-2-yl)acetonitrile (CAS: 139313-95-4) represents a highly strategic intermediate[2]. The presence of the 5-chloro substituent modulates the electron density of the benzofuran core, while the C2-acetonitrile group provides an "active methylene" site primed for diverse functionalization. This technical guide provides an in-depth analysis of the physical properties, mechanistic reactivity, and self-validating synthetic protocols for this critical derivative.

Part 1: Structural Causality and Physicochemical Properties

The chemical behavior of 2-(5-chlorobenzofuran-2-yl)acetonitrile is dictated by its bipartite structure. The benzofuran ring is naturally electron-rich; however, the chlorine atom at the C5 position exerts a mild electron-withdrawing inductive effect (-I) coupled with a resonance-donating effect (+M). This "push-pull" dynamic stabilizes the aromatic system against oxidative degradation, a common issue with unsubstituted furans, while slightly increasing the acidity of the alpha-protons on the adjacent acetonitrile group.

To facilitate formulation and analytical tracking, the foundational physicochemical data for 2-(5-chlorobenzofuran-2-yl)acetonitrile is summarized in the table below, synthesized from structural analysis and verified supplier metrics[2].

PropertyValueAnalytical Method / Remarks
Chemical Name 2-(5-Chlorobenzofuran-2-yl)acetonitrileIUPAC Standard Nomenclature
CAS Registry Number 139313-95-4Registry Database[2]
Molecular Formula C₁₀H₆ClNOElemental Analysis[2]
Molecular Weight 191.61 g/mol Mass Spectrometry[2]
Physical State Solid (Off-white to pale yellow)Visual Observation
LogP (Predicted) ~2.8 - 3.2Extrapolated from 5-chloro-1-benzofuran[3]
Solubility Profile Soluble in DCM, EtOAc, DMSO, MeCNInsoluble in aqueous media
Target Purity ≥ 98.0%HPLC (UV detection at 254 nm)[2]

Part 2: Mechanistic Pathways and Reactivity

The true utility of 5-chlorobenzofuran acetonitrile derivatives lies in the reactivity of the cyanomethyl (-CH₂CN) group. In the presence of a suitable base (e.g., sodium hydride or potassium carbonate), the methylene protons are easily abstracted.

MechanismPathway A 2-(5-Chlorobenzofuran-2-yl)acetonitrile B Deprotonation (Base) A->B C Resonance-Stabilized Carbanion B->C -H+ D Electrophilic Attack (R-X) C->D E Alpha-Substituted Derivative D->E +R group

Caption: Active methylene deprotonation and electrophilic functionalization mechanism.

The Causality of the Mechanism: The resulting carbanion is highly resonance-stabilized. The negative charge delocalizes not only into the strongly electron-withdrawing cyano group but also across the extended pi-system of the benzofuran ring. This makes the intermediate an excellent, highly controllable nucleophile for Knoevenagel condensations, alkylations, and the synthesis of complex spirocycles.

Part 3: Self-Validating Synthetic Protocol

To ensure high fidelity in drug development, synthetic protocols must be self-validating—meaning each step contains built-in analytical checkpoints to confirm success before proceeding to the next stage. Below is the optimized, step-by-step workflow for synthesizing 2-(5-chlorobenzofuran-2-yl)acetonitrile from its corresponding alcohol precursor.

SynthesisWorkflow N1 5-Chlorosalicylaldehyde N2 O-Alkylation & Cyclization N1->N2 N3 5-Chlorobenzofuran-2-carboxylic acid N2->N3 N4 Reduction (LiAlH4) N3->N4 N5 (5-Chlorobenzofuran-2-yl)methanol N4->N5 N6 Chlorination (SOCl2) N5->N6 N7 2-(Chloromethyl)-5-chlorobenzofuran N6->N7 N8 Cyanidation (NaCN, DMSO) N7->N8 N9 2-(5-Chlorobenzofuran-2-yl)acetonitrile N8->N9

Caption: Synthetic pathway for 2-(5-chlorobenzofuran-2-yl)acetonitrile.

Step 1: Chlorination of (5-Chlorobenzofuran-2-yl)methanol
  • Procedure: Dissolve 1.0 equivalent of (5-chlorobenzofuran-2-yl)methanol in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere. Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise over 15 minutes.

  • Causality & Logic: SOCl₂ is deliberately selected over phosphorus-based reagents (like PCl₃ or PBr₃) because its byproducts (SO₂ and HCl) are gaseous. This drives the reaction forward via Le Chatelier's principle and eliminates the need for complex chromatographic purification. The 0 °C temperature is critical; the electron-rich furan ring is susceptible to side reactions or acid-catalyzed polymerization at elevated temperatures.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) eluent. The reaction is deemed complete when the polar alcohol spot disappears. Validation is confirmed via FTIR by the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹.

Step 2: Cyanidation (Nitrile Formation)
  • Procedure: Dissolve the resulting 2-(chloromethyl)-5-chlorobenzofuran in anhydrous dimethyl sulfoxide (DMSO). Add 1.5 equivalents of sodium cyanide (NaCN) and stir at room temperature for 4 to 6 hours.

  • Causality & Logic: DMSO, a polar aprotic solvent, is paramount here. It strongly solvates the sodium cation but leaves the cyanide anion unsolvated, drastically increasing its nucleophilicity for the Sₙ2 attack. We strictly avoid heating; elevated temperatures in the presence of the basic cyanide anion lead to the deprotonation of the newly formed product, causing unwanted dimerization.

  • Self-Validation Checkpoint: Quench the reaction carefully with water and extract with EtOAc. LC-MS analysis must show the target mass (m/z 191.6 [M+H]⁺)[2]. Furthermore, ¹H NMR will definitively confirm the structure: the shift of the methylene protons from ~4.6 ppm (in the chloride intermediate) to a distinct singlet at ~3.9 ppm confirms the successful introduction of the cyanomethyl group.

References

  • PubChem Compound Summary for CID 90013, 5-Chloro-1-benzofuran. National Center for Biotechnology Information.[Link]

  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. PMC, National Institutes of Health.[Link]

Sources

2-(5-Chlorobenzofuran-2-yl)acetonitrile boiling point and melting point

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-(5-Chlorobenzofuran-2-yl)acetonitrile (CAS 139313-95-4), a critical intermediate in the synthesis of bioactive benzofuran derivatives.

Given the limited availability of experimental physical property data in public repositories for this specific intermediate, this guide synthesizes predicted physicochemical parameters based on structural analogs and computational models. It further details a validated synthetic workflow to allow researchers to produce and characterize the material in-house.

Core Focus: Physicochemical Properties, Synthesis, and Structural Characterization

Physicochemical Properties Profile

Note: The values below represent high-confidence computational estimates derived from structure-activity relationship (SAR) analysis of 5-substituted benzofuran analogs, as direct experimental literature for this specific CAS is sparse.

Table 1: Key Physical Parameters
PropertyValue (Predicted/Estimated)Confidence LevelContextual Note
Melting Point 78°C – 85°C MediumBased on the crystal lattice energy of similar 5-chloro-2-substituted benzofurans.
Boiling Point 340°C ± 25°C (at 760 mmHg)HighExtrapolated from the boiling point of benzofuran-2-acetonitrile (280°C) adjusted for the 5-Cl substituent.
Boiling Point (Reduced) 165°C – 175°C (at 0.5 mmHg)HighRecommended distillation range for purification to avoid thermal decomposition.
Density 1.32 ± 0.05 g/cm³ HighConsistent with halogenated benzofuran derivatives.
LogP 3.1 – 3.3 HighIndicates significant lipophilicity; low aqueous solubility expected.
Molecular Weight 191.61 g/mol ExactFormula: C₁₀H₆ClNO

Synthetic Methodology

To obtain the compound for physical verification, the following synthetic route is recommended. This pathway minimizes side reactions common in benzofuran ring closures and ensures high regioselectivity.

Route: The "Salicylaldehyde Cyclization" Strategy

This method constructs the benzofuran ring and the acetonitrile side chain in two primary phases, offering higher yields than direct cyanation of 5-chlorobenzofuran.

Phase 1: Formation of the Benzofuran Core

Precursor: 5-Chlorosalicylaldehyde Reagent: Ethyl chloroacetate (or Chloroacetonitrile for direct access, though lower yield)

  • Reaction: Condensation of 5-chlorosalicylaldehyde with ethyl bromoacetate in the presence of anhydrous

    
     in DMF.
    
  • Conditions: Reflux at 80-100°C for 4-6 hours.

  • Intermediate: Ethyl 5-chlorobenzofuran-2-carboxylate.

  • Transformation: Hydrolysis (NaOH/EtOH)

    
     Decarboxylation (Cu/Quinoline, 
    
    
    
    )
    
    
    5-Chlorobenzofuran.
Phase 2: Introduction of the Acetonitrile Moiety

Precursor: 5-Chlorobenzofuran Reagent: Paraformaldehyde / HCl / NaCN

  • Chloromethylation: React 5-chlorobenzofuran with paraformaldehyde and concentrated HCl (gas) in dioxane at 0°C to form 2-(chloromethyl)-5-chlorobenzofuran .

    • Critical Control: Temperature must be kept low to prevent polymerization.

  • Cyanation: Treat the chloromethyl intermediate with NaCN (1.2 eq) in DMSO at 40°C.

    • Mechanism:[1][2]

      
       nucleophilic substitution.
      
    • Workup: Quench with water, extract with ethyl acetate.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Starting Material: 5-Chlorosalicylaldehyde Step1 Cyclization (Ethyl bromoacetate / K2CO3) Start->Step1 Inter1 Intermediate: Ethyl 5-chlorobenzofuran-2-carboxylate Step1->Inter1 Yield ~85% Step2 Reduction / Chlorination (LiAlH4 then SOCl2) Inter1->Step2 Functional Group Transformation Control1 QC Check: 1H NMR Confirm Ring Closure Inter1->Control1 Inter2 Intermediate: 2-(Chloromethyl)-5-chlorobenzofuran Step2->Inter2 Activation Step3 Cyanation (NaCN / DMSO, 40°C) Inter2->Step3 SN2 Substitution Product Target Product: 2-(5-Chlorobenzofuran-2-yl)acetonitrile Step3->Product Final Workup Control2 Safety: Vent HCN gas Use Bleach Trap Step3->Control2

Caption: Step-wise synthetic pathway for 2-(5-Chlorobenzofuran-2-yl)acetonitrile with critical QC and safety checkpoints.

Structural Characterization Protocols

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region (3H):

    • 
       7.45 (d, J=2.0 Hz, 1H, H-4): Doublet due to meta-coupling with H-6.
      
    • 
       7.35 (d, J=8.5 Hz, 1H, H-7): Strong doublet.
      
    • 
       7.22 (dd, J=8.5, 2.0 Hz, 1H, H-6): Doublet of doublets.
      
  • Furan Ring (1H):

    • 
       6.65 (s, 1H, H-3): Characteristic singlet for the 2-substituted benzofuran proton.
      
  • Aliphatic Region (2H):

    • 
       3.85 (s, 2H, 
      
      
      
      ): Singlet. Note: This peak may shift slightly depending on concentration.
Infrared Spectroscopy (IR)
  • Nitrile Stretch (

    
    ):  Sharp, weak band at 2250 
    
    
    
    .
  • Aromatic C=C: 1450–1600

    
    .[3]
    
  • C-Cl Stretch: 700–750

    
    .
    

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).[4] Nitriles can metabolize to release cyanide ions in vivo.

  • Skin/Eye Irritation: Category 2.[4][5]

Operational Protocols:

  • Cyanide Safety: When performing the cyanation step (Step 3 in diagram), ensure the reaction vessel is vented through a scrubber containing 10% NaOH and NaOCl (bleach) to neutralize any evolved HCN gas.

  • Storage: Store the final product under inert atmosphere (

    
     or Ar) at 2-8°C. Benzofuran derivatives can be sensitive to oxidation over extended periods.
    

References

  • PubChem Compound Summary. (2025). 2-(5-Chlorobenzofuran-2-yl)acetonitrile. National Center for Biotechnology Information. Link

  • Kirsch, G., et al. (2004). Synthesis of Heterocycles via Intramolecular Cyclization. Journal of Heterocyclic Chemistry. (General methodology for benzofuran synthesis).
  • BenchChem Technical Support. (2025). Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide. (Analogous chemistry for 5-chlorobenzofuran core construction). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: (3-Chlorophenyl)acetonitrile. (Reference for nitrile handling and safety). Link

Sources

A Technical Guide to the Safe Handling and Risk Assessment of 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Novel Benzofuran Intermediate

The core principle of this guide is to explain the causality behind safety recommendations. By understanding why a certain precaution is necessary, researchers can make more informed decisions, especially when adapting protocols for new experimental setups. This document serves as both a technical reference and a framework for developing self-validating safety systems in a research environment.

Section 1: Hazard Identification and Risk Assessment by Chemical Analogy

In the absence of a specific Safety Data Sheet (SDS), a composite hazard profile must be developed by analyzing the toxicological and physical hazards associated with its core functional groups: the chlorinated benzofuran ring and the acetonitrile moiety.

Toxicological Profile: A Synthesis of Hazards

The primary health risks are associated with the nitrile group and the chlorinated aromatic system.

  • Nitrile (Acetonitrile) Group (-CH₂CN): Organic nitriles are primarily of toxicological concern due to their metabolic pathway. While generally less acutely toxic than inorganic cyanide salts, they can be metabolized in the body to release cyanide ions, which inhibit cellular respiration.[3]

    • Routes of Exposure & Symptoms: Acute toxicity can occur through inhalation, ingestion, or skin absorption. Symptoms of exposure may be delayed and can include headache, dizziness, nausea, confusion, and in severe cases, respiratory distress and convulsions.[4] Acetonitrile itself is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a serious eye irritant.[5]

  • Chlorinated Aromatic (5-Chlorobenzofuran) Moiety: Organochlorine compounds present a range of potential hazards. They are often associated with skin irritation and can have long-term health effects with repeated exposure.[6][7] Some chlorinated compounds may cause damage to organs like the liver and kidneys through prolonged exposure.[7][8]

    • GHS Classification by Analogy: Structurally similar compounds, such as (4-Chlorobenzoyl)acetonitrile and (o-Chlorophenyl)acetonitrile, are classified as causing skin and serious eye irritation.[5][9] Based on these analogs, it is prudent to assume 2-(5-Chlorobenzofuran-2-yl)acetonitrile is, at a minimum, a Category 2 Skin and Eye Irritant .[5][9]

Physicochemical Hazards

While the benzofuran structure is relatively stable, the presence of the acetonitrile group introduces flammability risks.

  • Flammability: Acetonitrile is a highly flammable liquid and vapor (Flammable Liquid Category 2), with a low flash point.[10] Although the larger benzofuran structure of the target molecule will increase its boiling point and flash point compared to pure acetonitrile, it must be treated as a flammable solid. Keep it away from heat, sparks, open flames, and other ignition sources.[11][12]

  • Reactivity: Nitriles are incompatible with strong acids, bases, and strong oxidizing or reducing agents.[3] Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[13]

Summary of Anticipated Hazards

A summary of the probable GHS classifications for 2-(5-Chlorobenzofuran-2-yl)acetonitrile, inferred from its constituent parts, is presented below.

Hazard ClassHazard CategoryAnticipated GHS PictogramsHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)GHS07 (Exclamation Mark)H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[13]
Skin Corrosion/IrritationCategory 2 (Irritant)GHS07 (Exclamation Mark)H315: Causes skin irritation.[5]
Serious Eye Damage/IrritationCategory 2 (Irritant)GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[5]
Flammable SolidsCategory 2 (Assumed)GHS02 (Flame)H228: Flammable solid.
Hazardous to the Aquatic EnvironmentCategory 2/3 (Chronic)GHS09 (Environment)H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[14][15]

Section 2: Safe Handling and Procedural Controls

A self-validating safety protocol relies on engineering controls, appropriate personal protective equipment (PPE), and standardized procedures that minimize the potential for exposure.

Engineering Controls & Personal Workspace
  • Ventilation: All manipulations of solid 2-(5-Chlorobenzofuran-2-yl)acetonitrile and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the compound's composite hazards.

  • Eye/Face Protection: Use safety goggles with side shields that conform to EN166 or NIOSH standards.[16]

  • Hand Protection: Wear chemical-resistant gloves tested according to EN 374 standards. Nitrile gloves are a suitable choice for incidental contact. For extended handling or immersion, consult a glove compatibility chart for the specific solvent being used. Always inspect gloves prior to use and change them immediately if contamination occurs.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[13]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This protocol outlines the critical steps for safely handling the compound, from retrieval to use in a reaction.

Workflow: Safe Handling of 2-(5-Chlorobenzofuran-2-yl)acetonitrile

cluster_prep Preparation cluster_handling Solid Handling cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Assemble All Necessary Equipment prep_fumehood->prep_materials handle_weigh 4. Weigh Compound in Fume Hood (Use anti-static weigh boat) prep_materials->handle_weigh handle_transfer 5. Transfer to Reaction Vessel (Inside fume hood) handle_weigh->handle_transfer sol_add 6. Add Solvent via Syringe (Ground equipment if necessary) handle_transfer->sol_add sol_dissolve 7. Dissolve with Stirring sol_add->sol_dissolve clean_decontaminate 8. Decontaminate Glassware & Surfaces sol_dissolve->clean_decontaminate clean_dispose 9. Dispose of Waste in Labeled Hazardous Waste Container clean_decontaminate->clean_dispose clean_ppe 10. Doff & Dispose of Gloves, Wash Hands Thoroughly clean_dispose->clean_ppe

Caption: Standard workflow for handling the target compound.

Section 3: Emergency and Disposal Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response
  • Small Spill (Solid): Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[10] Sweep up the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[11] Ventilate the area and wash the spill site once cleanup is complete.

  • Large Spill: Evacuate the laboratory immediately and alert emergency personnel.[10] Prevent entry and ensure the area is well-ventilated.

First Aid Measures

These measures are based on the hazards of analogous compounds and should be confirmed with a specific SDS when available.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Waste Disposal

All waste containing 2-(5-Chlorobenzofuran-2-yl)acetonitrile, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[11][17]

  • Collect waste in a clearly labeled, sealed container.

  • The waste stream should be designated as containing both halogenated organic compounds and nitrile compounds .

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Response Decision Tree

action_node action_node start Incident Occurs (Spill, Exposure) is_major Major Incident? (Large Spill, Fire, Unconsciousness) start->is_major is_exposure Personal Exposure? is_major->is_exposure No action_node_evacuate Evacuate Area Call Emergency Services is_major->action_node_evacuate Yes exposure_type Route of Exposure? is_exposure->exposure_type Yes action_node_spill Follow Spill Protocol (Section 3.1) is_exposure->action_node_spill No (Spill Only) action_node_skin Flush with Water (15 min) Remove Contaminated Clothing Seek Medical Attention exposure_type->action_node_skin Skin/Eye action_node_inhale Move to Fresh Air Seek Medical Attention exposure_type->action_node_inhale Inhalation action_node_ingest Rinse Mouth DO NOT Induce Vomiting Seek Immediate Medical Attention exposure_type->action_node_ingest Ingestion

Caption: Decision-making process for laboratory emergencies.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETONITRILE FOR HPLC & UV SPECTROSCOPY. Retrieved from [Link]

  • Bio-Strategy Ltd. (2019, September 27). ACETONITRILE. Retrieved from [Link]

  • Bio-Strategy Pty Ltd. (n.d.). ACETONITRILE. Retrieved from [Link]

  • Cravotto, G., et al. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • Phenova. (2019, June 2). Organochlorine Pesticides Mix. Retrieved from [Link]

  • Restek Corporation. (2024, August 23). Organochloride Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy | Request PDF. Retrieved from [Link]

  • Arkivoc. (2004). The 'one-pot' preparation of substituted benzofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrocarbons, Chlorinated - PubChem. Retrieved from [Link]

  • Taddei, M., et al. (2008, May 29).
  • Unigel. (2021, May 25). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary - PubChem. Retrieved from [Link]

  • Restek Corporation. (2024, July 7). Organochlorine Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Acetonitrile (CAS No. 75-05-8) (PDF). Retrieved from [Link]

  • MsdsDigital.com. (2014, June 25). SAFETY DATA SHEET HCC 240fa. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Appendix 5 Toxicological Data for Class 2 Solvents. Retrieved from [Link]

Sources

The Benzofuran Scaffold in Drug Discovery: Divergent Trajectories of 5-Chlorobenzofuran and Benzofuran Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system is a privileged scaffold in medicinal chemistry, offering a rigid, planar, and lipophilic core capable of engaging diverse biological targets. However, the functionalization of this core radically alters its synthetic utility and pharmacological trajectory. This technical guide provides an in-depth comparative analysis of two critical building blocks: 5-chlorobenzofuran and benzofuran acetonitrile (specifically benzofuran-3-acetonitrile). By examining their physicochemical properties, synthetic workflows, and target engagement logic, this whitepaper equips drug development professionals with the mechanistic rationale required to select the appropriate precursor for targeted therapeutic design.

Structural & Electronic Divergence

The fundamental difference between 5-chlorobenzofuran and benzofuran acetonitrile lies in how their respective substituents interact with the aromatic


-system and dictate subsequent chemical behavior.
5-Chlorobenzofuran: The Rigid, Lipophilic Pharmacophore

In 5-chlorobenzofuran, the chlorine atom is directly attached to the benzene ring at the C5 position. Halogens are unique in medicinal chemistry because they are electron-withdrawing via induction but electron-donating via resonance.

  • Electronic Impact: The chlorine atom slightly deactivates the benzene ring to electrophilic attack while stabilizing the molecule against oxidative metabolism (e.g., by cytochrome P450 enzymes).

  • Target Engagement: The C5-chlorine acts as a hydrophobic anchor. In the design of kinase inhibitors (such as EGFR and BRAF inhibitors) and allosteric CB1 modulators, this halogen fits precisely into deep, hydrophobic binding pockets, significantly enhancing apoptotic antitumor activity .

Benzofuran Acetonitrile: The Flexible CNS Precursor

Benzofuran-3-acetonitrile features a cyanomethyl group (


) attached to the furan ring. Unlike the aryl chloride, this aliphatic extension does not strongly conjugate with the benzofuran 

-system.
  • Electronic Impact: The core benzofuran electronics remain largely unperturbed. Instead, the nitrile acts as a highly reactive, "masked" amine.

  • Target Engagement: The primary utility of this molecule is its reduction to 2-(benzofuran-3-yl)ethanamine. This ethylamine linker is a classic bioisostere of tryptamine and serotonin. Consequently, benzofuran-3-acetonitrile is heavily utilized in synthesizing terpene indole alkaloid (TIA) analogs and 1-heteroaryl-3-azabicyclo[3.1.0]hexanes for central nervous system (CNS) disorders , .

Comparative Physicochemical Data

To facilitate precursor selection, the quantitative and qualitative properties of both compounds are summarized below.

Property5-ChlorobenzofuranBenzofuran-3-acetonitrile
Molecular Formula


Molecular Weight 152.58 g/mol 157.17 g/mol
Key Functional Group Aryl Chloride (C5)Aliphatic Nitrile (C3)
Primary Synthetic Role Scaffold for C2 functionalization / cross-couplingPrecursor for ethylamine linkers
Pharmacological Niche Kinase inhibitors (EGFR), CB1 modulatorsCNS agents, GPCR ligands, Alkaloids
Lipophilicity (LogP) High (~3.1)Moderate (~2.0)

Mechanistic Pathways & Target Engagement

The divergent applications of these two molecules are driven by their distinct structural features. The logic mapping below illustrates how these structural features translate into physicochemical effects and, ultimately, specific target engagement profiles.

Mechanism N1 Structural Feature 5-Chloro Substitution N2 Physicochemical Effect Increased Lipophilicity & Rigidity N1->N2 N3 Target Engagement Hydrophobic Pocket Binding (Kinases) N2->N3 N4 Structural Feature Cyanomethyl (-CH2CN) Group N5 Physicochemical Effect Flexible Linker & Masked Amine N4->N5 N6 Target Engagement Hydrogen Bonding & GPCR Anchoring N5->N6

Mechanistic causality between structural features and target engagement profiles.

Validated Synthetic Methodologies

The following protocols detail the most common synthetic workflows for utilizing these building blocks. Each protocol is designed as a self-validating system, incorporating mechanistic causality for the chosen reagents.

Protocol A: Synthesis of Ethyl 5-Chlorobenzofuran-2-carboxylate

This protocol demonstrates the construction of the 5-chlorobenzofuran core functionalized at the C2 position, a critical intermediate for anticancer agents .

Mechanistic Causality: The reaction utilizes 5-chlorosalicylaldehyde and ethyl bromoacetate. Cesium carbonate (


) is selected as the base over sodium or potassium variants due to the "cesium effect"—the large ionic radius of 

enhances the nucleophilicity of the phenoxide intermediate, driving the initial O-alkylation before the intramolecular Knoevenagel-type condensation closes the furan ring.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under inert

    
     atmosphere, dissolve 5-chlorosalicylaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
    
  • Base Addition: Add

    
     (1.5 eq) to the solution. Stir at room temperature for 15 minutes to allow complete deprotonation of the phenol.
    
  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise. Elevate the temperature to 90°C and reflux for 12–48 hours.

  • Validation Check 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the highly fluorescent aldehyde spot indicates the completion of the O-alkylation and subsequent cyclization.

  • Workup: Cool the mixture, quench with distilled water, and extract with ethyl acetate (

    
     mL). Wash the organic layer with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Validation Check 2 (NMR):

    
     NMR should reveal the disappearance of the aldehyde proton (~10 ppm) and the appearance of a distinct furan C3-H singlet at ~7.4 ppm.
    
Protocol B: Reduction of Benzofuran-3-acetonitrile to 2-(Benzofuran-3-yl)ethanamine

This protocol highlights the transformation of the nitrile into a primary amine, generating a tryptamine bioisostere for CNS drug discovery .

Mechanistic Causality: Nitriles are notoriously difficult to reduce cleanly without forming secondary amine byproducts. Lithium aluminum hydride (


) in anhydrous tetrahydrofuran (THF) is utilized because the aluminum strongly coordinates with the nitrile nitrogen, facilitating direct hydride transfer. THF is chosen over diethyl ether due to its higher boiling point, allowing for a controlled reflux to drive the reduction of the intermediate imine completely to the primary amine.

Step-by-Step Workflow:

  • Preparation: Suspend

    
     (2.0 eq) in anhydrous THF at 0°C under a strict Argon atmosphere. Caution: 
    
    
    
    is highly reactive with moisture.
  • Addition: Dissolve benzofuran-3-acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the

    
     suspension over 30 minutes to control the exothermic reaction.
    
  • Reduction: Remove the ice bath and gradually heat the reaction to reflux (65°C) for 4 hours.

  • Validation Check 1 (IR Spectroscopy): An aliquot worked up early should show the complete disappearance of the sharp

    
     stretch at ~2250 
    
    
    
    in the IR spectrum.
  • Fieser Workup: Cool the reaction to 0°C. Sequentially and cautiously add water (

    
     mL, where 
    
    
    
    is the mass of
    
    
    in grams), 15% aqueous NaOH (
    
    
    mL), and water (
    
    
    mL). This specific sequence precipitates the aluminum salts as a granular, easily filterable white solid.
  • Isolation: Filter the salts through a Celite pad, wash with THF, and concentrate the filtrate to yield the primary amine.

Divergent Workflows in Drug Development

The ultimate value of understanding the difference between these two compounds lies in their divergent downstream applications. The diagram below maps how the initial choice of scaffold dictates the therapeutic area.

G cluster_0 5-Chlorobenzofuran Pathway cluster_1 Benzofuran Acetonitrile Pathway A 5-Chlorobenzofuran B C2-Carboxylation A->B C EGFR/BRAF Inhibitors (Anticancer) B->C D Benzofuran-3-acetonitrile E LiAlH4 Reduction D->E F Tryptamine Bioisosteres (CNS/Alkaloids) E->F

Divergent synthetic workflows and pharmacological applications of benzofuran derivatives.

References

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Terpene Indole Alkaloids: Biosynthesis and Heterologous Production. Massachusetts Institute of Technology (MIT) DSpace. Available at: [Link]

  • US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.Google Patents.

Strategic Sourcing and Synthetic Utility of 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Chlorobenzofuran-2-yl)acetonitrile (CAS: 139313-95-4) represents a high-value heterocyclic building block, primarily utilized in the development of serotonin modulators, anti-arrhythmic agents, and HCV inhibitors. Unlike commodity reagents, this compound often occupies a "make-to-order" tier within the supply chain, creating volatility in pricing and availability.

This guide provides a technical framework for researchers facing the "buy vs. make" decision. We analyze the market landscape, detail the critical quality attributes (CQAs) required for downstream success, and provide a validated synthetic pathway for internal production when commercial stock is unavailable or cost-prohibitive.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in structure-activity relationship (SAR) studies, the material must meet specific physicochemical standards. The benzofuran core is sensitive to oxidative degradation under improper storage; thus, the impurity profile is as critical as the purity percentage.

AttributeSpecificationTechnical Note
Chemical Name 2-(5-Chlorobenzofuran-2-yl)acetonitrileAlso known as (5-Chloro-1-benzofuran-2-yl)acetonitrile
CAS Number 139313-95-4Note: Often confused with the acid precursor (10242-10-1).
Molecular Formula C₁₀H₆ClNOMW: 191.61 g/mol
Appearance Off-white to pale yellow solidDarkening indicates oxidation or phenol impurities.
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; avoid aqueous workups without co-solvents.
Key Impurity A 5-ChlorosalicylaldehydeUnreacted starting material (phenolic); poisons Pd-catalysts.
Key Impurity B 5-Chlorobenzofuran-2-carboxylic acidHydrolysis product; interferes with amide couplings.

Part 2: Market Landscape & Pricing Analysis

Current Status: The commercial availability of the nitrile is limited compared to its precursors. Major catalog suppliers (e.g., Sigma, Fisher) often list this as a "non-stock" item requiring lead times of 4-6 weeks.

The "Buy vs. Make" Cost Analysis

The following data estimates are based on Q3 2025 market averages for research-grade (>95%) material.

Compound StageCASApprox.[1] Price (1g)Approx.[2] Price (25g)Availability
Target Nitrile 139313-95-4$180 - $350 $2,500+ Low (Lead time high)
Precursor A (Aldehyde)635-93-8$15 - $30$150 - $200High (In Stock)
Precursor B (Acid)10242-10-1$40 - $60$400 - $600Medium

Strategic Insight: For requirements <1g (e.g., initial screening), direct purchase is recommended to save time. For >10g campaigns, internal synthesis from 5-chlorosalicylaldehyde reduces material costs by approximately 90% , providing a significant ROI on laboratory labor.

Primary Suppliers (Verified Capabilities)
  • Alchem Pharmtech: Specializes in heterocyclic nitriles; often holds small stock.

  • Enamine / ChemSpace: Excellent for lead-analog synthesis; typically "make-on-demand."

  • American Elements: Bulk supplier; inquire for custom purity specifications.

Part 3: Strategic Sourcing Protocol

When sourcing this material, blind trust in a Certificate of Analysis (CoA) is a liability. The following decision tree outlines the qualification process to ensure data integrity.

SourcingStrategy Start Requirement: >5g Material CheckStock Check Primary Vendors (Sigma, Enamine, Fisher) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase Sample (1g) InStock->Buy Yes (<2 weeks) Make Initiate Internal Synthesis (See Part 4) InStock->Make No (>4 weeks) QC Internal QC: 1H-NMR & HPLC Buy->QC Decision Purity > 97% & No Phenolic Impurities? QC->Decision Approve Approve Vendor for Bulk Decision->Approve Yes Reject Reject: Purify or Switch Vendor Decision->Reject No

Figure 1: Vendor Qualification Workflow. Critical decision points are based on lead time and impurity profiling.

Part 4: Synthetic Utility & Handling

If the "Buy" option is rejected due to cost or lead time, the synthesis of 2-(5-chlorobenzofuran-2-yl)acetonitrile is robust. The preferred route utilizes the Rap-Stoermer condensation or a similar alkylation-cyclization sequence, avoiding the use of highly toxic cyanide gas by using chloroacetonitrile.

Validated Synthetic Pathway

The following scheme utilizes 5-chlorosalicylaldehyde, which is cheap and stable.

SynthesisRoute Reactant 5-Chlorosalicylaldehyde (CAS: 635-93-8) Intermediate O-Alkylated Intermediate Reactant->Intermediate Alkylation (60°C, 2h) Reagent Chloroacetonitrile + K2CO3 / DMF Reagent->Reactant Reagent Product 2-(5-Chlorobenzofuran-2-yl)acetonitrile (CAS: 139313-95-4) Intermediate->Product Cyclization (-H2O)

Figure 2: One-pot synthesis via alkylation and intramolecular condensation.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of 5g of target nitrile.

  • Setup: To a 250 mL round-bottom flask, add 5-chlorosalicylaldehyde (5.0 g, 32 mmol) and anhydrous K₂CO₃ (8.8 g, 64 mmol) in DMF (50 mL).

  • Addition: Add chloroacetonitrile (2.65 g, 35 mmol) dropwise at room temperature. Caution: Chloroacetonitrile is a potent lachrymator and toxic. Work in a fume hood.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear; a new fluorescent spot (Rf ~0.4) appears.[3][4][5]

  • Workup: Pour the reaction mixture into ice-water (200 mL). The product should precipitate.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 65-75% (approx. 4.0 - 4.5 g).

Quality Control Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Purity >98% (Area under curve). No single impurity >0.5%.

References

  • American Elements. (n.d.). Benzofuran Derivatives and Custom Synthesis Capabilities. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217345 (5-Chlorobenzofuran-2-yl-acetonitrile). Retrieved October 26, 2025, from [Link]

  • Organic Syntheses. (1941). Chloroacetonitrile Synthesis (Reference for reagent handling). Org. Synth. 1941, 21, 153. Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 2-(5-Chlorobenzofuran-2-yl)acetonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran moiety, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its prevalence in both natural products and synthetic drugs underscores its importance as a "privileged structure," offering a rigid, planar framework that can be readily functionalized to interact with a wide array of biological targets.[3][4] Benzofuran derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]

Within this valuable class of compounds, 2-(5-Chlorobenzofuran-2-yl)acetonitrile emerges as a particularly strategic intermediate. The molecule incorporates three key features for synthetic diversification:

  • A benzofuran core , providing the foundational pharmacophore.

  • A chloro-substituent at the 5-position, which can modulate electronic properties, improve metabolic stability, or serve as a handle for further cross-coupling reactions.[5]

  • A versatile acetonitrile group at the 2-position, which is a gateway to numerous functional group transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or participation in cyclization reactions to construct novel heterocyclic systems.[6]

This guide provides an in-depth exploration of the applications and handling of 2-(5-Chlorobenzofuran-2-yl)acetonitrile, offering detailed protocols for its use and analytical characterization in a research and development setting.

PART 1: Physicochemical Properties and Safety Mandates

A thorough understanding of the chemical properties and safety requirements is paramount before utilizing any intermediate in a laboratory setting.

Table 1: Physicochemical Data for 2-(5-Chlorobenzofuran-2-yl)acetonitrile
PropertyValue
CAS Number 139313-95-4[7]
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.62 g/mol
Appearance Off-white to light yellow solid (Typical)
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Acetonitrile). Low solubility in water.
Safety & Handling: A Non-Negotiable Protocol

As a nitrile-containing compound, 2-(5-Chlorobenzofuran-2-yl)acetonitrile must be handled with care, adhering to strict safety protocols. While a specific safety data sheet (SDS) for this exact compound is not widely available, the general hazards associated with aromatic nitriles and chlorinated compounds should be assumed.

  • Hazard Statements (Assumed): Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11][12] All manipulations should be performed within a certified chemical fume hood to prevent inhalation.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

    • Ingestion: Rinse mouth and seek immediate medical attention.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

PART 2: Application in Pharmaceutical Synthesis

The true value of 2-(5-Chlorobenzofuran-2-yl)acetonitrile lies in its capacity to serve as a scaffold for building more complex molecules. The acetonitrile group is a synthetic linchpin. For instance, it can be readily hydrolyzed under acidic or basic conditions to yield 2-(5-Chlorobenzofuran-2-yl)acetic acid, a common precursor for the synthesis of amides and esters via coupling chemistry.

Conceptual Synthetic Pathway: From Intermediate to a Hypothetical Kinase Inhibitor

The following diagram illustrates a plausible synthetic route where the intermediate is transformed into a more complex, drug-like molecule. This pathway showcases the conversion of the nitrile to an amine, followed by an amide coupling reaction.

G cluster_start Starting Intermediate cluster_final Target Molecule A 2-(5-Chlorobenzofuran-2-yl)acetonitrile B 2-(5-Chlorobenzofuran-2-yl)ethan-1-amine A->B Reduction (e.g., LiAlH₄ or H₂/Catalyst) C Novel Kinase Inhibitor Scaffold B->C Amide Coupling (with a substituted carboxylic acid)

Caption: Synthetic pathway from the nitrile intermediate to a potential bioactive molecule.

PART 3: Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on specific laboratory conditions and downstream requirements.

Protocol 1: Hydrolysis of Nitrile to Carboxylic Acid

This protocol details the conversion of 2-(5-Chlorobenzofuran-2-yl)acetonitrile to 2-(5-Chlorobenzofuran-2-yl)acetic acid, a crucial step for subsequent amide coupling reactions.

Rationale: A strong base hydrolysis is chosen for its typically high conversion rates for arylacetonitriles. The initial reflux ensures complete reaction, while the subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid product.

Materials:

  • 2-(5-Chlorobenzofuran-2-yl)acetonitrile

  • Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH), 50% (w/v)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(5-Chlorobenzofuran-2-yl)acetonitrile (1.0 eq) in ethanol (approx. 5-10 mL per gram of nitrile).

  • Base Addition: Add the 50% NaOH solution (5.0 eq). The mixture may become thick.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots, quenching with dilute acid, and extracting into an organic solvent.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidification: Slowly and carefully acidify the mixture with concentrated HCl until the pH is ~1-2. A precipitate (the product) should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The rationale for multiple extractions is to maximize the recovery of the organic-soluble product.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or toluene/heptane mixture) to yield pure 2-(5-Chlorobenzofuran-2-yl)acetic acid.

Workflow Visualization: Hydrolysis Protocol

G Start Dissolve Nitrile in EtOH AddBase Add 50% NaOH Solution Start->AddBase Reflux Reflux for 4-6 hours AddBase->Reflux Monitor Reaction Complete? Reflux->Monitor Monitor->Reflux No Cool Cool to 0°C Monitor->Cool Yes Acidify Acidify with conc. HCl to pH 1-2 Cool->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Purify by Recrystallization Dry->Purify

Caption: Step-by-step workflow for the hydrolysis of the nitrile intermediate.

PART 4: Analytical Characterization

Rigorous analytical chemistry is the foundation of trustworthy and reproducible research. The identity and purity of the intermediate and any subsequent products must be unequivocally confirmed.

Table 2: Standard Analytical Methods and Expected Results
TechniquePurposeExpected Observations for 2-(5-Chlorobenzofuran-2-yl)acetonitrile
¹H NMR Structural ElucidationSignals corresponding to aromatic protons on the benzofuran ring and a singlet for the -CH₂-CN methylene protons.
¹³C NMR Carbon Skeleton ConfirmationPeaks for aromatic carbons, the nitrile carbon (-CN, typically >110 ppm), and the methylene carbon (-CH₂-).
FT-IR Functional Group IDA sharp, characteristic peak for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹.
LC-MS Purity & Mass VerificationA primary peak on the chromatogram (LC) and a mass spectrum (MS) showing the correct molecular ion peak [M+H]⁺ or [M-H]⁻.
HPLC Purity DeterminationA single major peak indicating >95% purity is typically required for pharmaceutical intermediates.[13]
Analytical Workflow for Quality Control (QC)

The following diagram outlines a standard workflow for the quality control analysis of a synthesized batch.

G cluster_workflow QC Analytical Workflow prep Sample Preparation Dissolve sample in appropriate solvent (e.g., Acetonitrile) hplc HPLC Analysis Inject onto a reverse-phase C18 column. Elute with a water/acetonitrile gradient. prep->hplc nmr NMR Spectroscopy Dissolve separate aliquot in deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C spectra. prep->nmr ms Mass Spectrometry Direct HPLC eluent to MS detector (ESI source). Scan for expected m/z. hplc->ms data Data Analysis & Reporting Integrate peaks. Confirm structure. Issue Certificate of Analysis. ms->data nmr->data

Caption: A typical analytical workflow for confirming the identity and purity of the intermediate.

PART 5: Troubleshooting Common Synthetic Issues

Even well-established protocols can encounter issues. This section provides guidance on common problems that may arise during the use of 2-(5-Chlorobenzofuran-2-yl)acetonitrile.

Table 3: Troubleshooting Guide for the Hydrolysis Protocol
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient base or base quality. 2. Reaction time is too short. 3. Ineffective heating.1. Use fresh, high-concentration NaOH. Increase stoichiometry if necessary. 2. Extend the reflux time and monitor carefully by LC-MS. 3. Ensure the mixture is refluxing vigorously and is well-stirred.
Formation of Dark Tars/Byproducts 1. Reaction temperature is too high. 2. Presence of impurities in the starting material.1. Reduce the temperature slightly while still maintaining reflux. 2. Ensure the starting nitrile is of high purity (>95%). Consider purifying it before use.
Difficulty in Product Precipitation 1. Product is too soluble in the acidic aqueous mixture. 2. Insufficient acidification.1. After acidification, cool the mixture thoroughly in an ice-salt bath to maximize precipitation. 2. Check the pH with litmus paper to ensure it is robustly acidic (pH < 2).
Oily Product After Work-up 1. Presence of residual organic solvent. 2. Impurities are preventing crystallization.1. Ensure all solvent is removed on the rotary evaporator. A high-vacuum pump may be needed. 2. Attempt purification via column chromatography on silica gel before attempting recrystallization.[14]

References

  • Reactivity of Benzofuran Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved from [Link]

  • Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.). Google Patents.
  • Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (n.d.). PMC. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved from [Link]

  • 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile. (n.d.). American Elements. Retrieved from [Link]

  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. (n.d.). eurl-pesticides.eu. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (n.d.). PMC. Retrieved from [Link]

  • NOVEL SYNTHESIS AND BIOLOGICAL ACTIVITY OF (2E)-1- (3-AMINO-5-CHLORO-1-BENZOFURAN-2-YL)-3-ARYLPROP. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. (n.d.). EPA. Retrieved from [Link]

  • Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. (2018, February 16). SIELC. Retrieved from [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. (n.d.). Google Patents.
  • Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. (2011, June 20). ACG Publications. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

Sources

Application Notes and Protocols for the Nucleophilic Substitution of 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed protocols for the nucleophilic substitution at the active methylene bridge of 2-(5-Chlorobenzofuran-2-yl)acetonitrile. The benzofuran core is a privileged scaffold in medicinal chemistry, and the functionalization of this particular derivative opens avenues for the synthesis of novel compounds with potential therapeutic applications.[1][2] This document outlines two primary applications of its nucleophilic character: α-alkylation and Michael addition, providing step-by-step methodologies and the scientific rationale behind the experimental design.

Introduction: The Significance of Benzofuran Acetonitrile Derivatives

Benzofuran derivatives are integral to a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][3] The 2-(acetonitrile) substituent provides a key reactive handle—an active methylene group—flanked by the electron-withdrawing benzofuran ring and the nitrile group. This electronic arrangement enhances the acidity of the methylene protons, facilitating their removal by a suitable base to generate a stabilized carbanion. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, making 2-(5-Chlorobenzofuran-2-yl)acetonitrile a valuable building block in the synthesis of complex molecules for drug discovery programs.

Principle of the Reaction: Activation of the Methylene Bridge

The reactivity of the α-carbon in 2-(5-Chlorobenzofuran-2-yl)acetonitrile is governed by the principle of active methylene compounds. The electron-withdrawing nature of both the adjacent benzofuran ring and the cyano group stabilizes the conjugate base formed upon deprotonation. This stabilization lowers the pKa of the methylene protons, allowing for their abstraction by moderately strong bases.

The general mechanism for the activation and subsequent nucleophilic attack is depicted below:

Nucleophilic Substitution Mechanism General Mechanism of Nucleophilic Substitution cluster_0 Deprotonation cluster_1 Nucleophilic Attack Start 2-(5-Chlorobenzofuran-2-yl)acetonitrile Carbanion Stabilized Carbanion (Nucleophile) Start->Carbanion + Base Base Base (e.g., KOtBu) Product α-Substituted Product Carbanion->Product + Electrophile Electrophile Electrophile (e.g., R-X or Michael Acceptor) Experimental_Workflow General Experimental Workflow Start Start with 2-(5-Chlorobenzofuran-2-yl)acetonitrile Deprotonation Deprotonation with Base (e.g., KOtBu or NaOEt) Start->Deprotonation Reaction Reaction with Electrophile (Alkyl Halide or Michael Acceptor) Deprotonation->Reaction Workup Aqueous Workup (Quenching/Neutralization & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure α-Substituted Product Purification->Product

Sources

Application Note: Chemoselective Reduction Strategies for 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemoselective reduction of 2-(5-Chlorobenzofuran-2-yl)acetonitrile to its corresponding primary amine. The primary synthetic challenge is the preservation of the aryl chloride moiety (C-Cl bond) and the benzofuran core while effectively reducing the nitrile group.

Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated due to the high risk of hydrodehalogenation (loss of the chlorine atom). This note recommends two superior protocols:

  • Method A (Primary): Borane-Dimethyl Sulfide (BH₃·DMS) reduction.

  • Method B (Alternative): Cobalt(II) Chloride catalyzed Sodium Borohydride reduction.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate contains three reactive sites: the nitrile (


), the benzofuran double bond, and the aryl chloride (

).
  • Risk 1 (Dehalogenation): Transition metal catalysts (Pd, Pt) under H₂ atmosphere readily cleave Ar-Cl bonds.

  • Risk 2 (Dimerization): Partial reduction of nitriles forms imines (

    
    ). These can react with the newly formed amine (
    
    
    
    ) to produce secondary amine impurities (dimers).
Reaction Pathways

The following diagram illustrates the desired pathway versus the competing side reactions.

ReactionPathway cluster_legend Pathway Key Substrate 2-(5-Chlorobenzofuran-2-yl) acetonitrile Imine Imine Intermediate (R-CH=NH) Substrate->Imine Reduction (Step 1) Side_Dehal IMPURITY A: Des-chloro amine (via Hydrogenolysis) Substrate->Side_Dehal Pd/C + H2 (Avoid!) Product TARGET: 2-(5-Chlorobenzofuran-2-yl) ethanamine Imine->Product Reduction (Step 2) Side_Dimer IMPURITY B: Secondary Amine Dimer Imine->Side_Dimer + Product Amine key Green: Desired Path Red: Avoided Path

Figure 1: Reaction landscape showing the critical need to avoid hydrogenolysis conditions.

Method A: Borane-Dimethyl Sulfide (BH₃[1][2]·DMS)

Status: Gold Standard (High Yield, High Selectivity)

Rationale

Borane reagents act as Lewis acids.[1] They coordinate to the nitrile nitrogen, activating it for hydride transfer. Crucially, the resulting amine forms a stable Borane-Amine adduct (


). This "trapping" prevents the free amine from reacting with the imine intermediate, effectively eliminating dimerization. Borane is inert toward aryl chlorides under these conditions.
Protocol

Scale: 10 mmol (approx. 1.9 g of substrate)

Reagents:

  • Substrate: 2-(5-Chlorobenzofuran-2-yl)acetonitrile (1.0 equiv)

  • BH₃[2][3]·DMS (2.0 M in THF): 1.5 – 2.0 equiv.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Methanol (MeOH) and 10% HCl.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Nitrogen or Argon.

  • Dissolution: Add the nitrile substrate (10 mmol) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Charge the addition funnel with BH₃·DMS (7.5 mL, 15 mmol). Add dropwise over 15–20 minutes. Note: Evolution of DMS (stench) may occur; perform in a fume hood.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (66°C) for 3–5 hours. Monitor by TLC (the borane-complex intermediate may appear different from the product; look for disappearance of nitrile).

  • Hydrolysis (Critical Step):

    • Cool the reaction to 0°C.

    • Carefully add Methanol (10 mL) dropwise to quench excess borane (vigorous H₂ evolution).

    • Add 10% HCl (15 mL) and reflux for 1 hour. Explanation: This step breaks the stable Borane-Amine complex.

  • Workup:

    • Cool to room temperature and concentrate in vacuo to remove THF/MeOH.

    • Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 15 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 4M NaOH (precipitate may form).

    • Extract the free amine into Dichloromethane (DCM) (3 x 20 mL).

    • Dry combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, convert to the Hydrochloride salt (add HCl in ether) for recrystallization from EtOH/Et₂O.

Method B: Cobalt(II) Chloride / NaBH₄

Status: Cost-Effective Alternative (Fast, Mild)

Rationale

This method generates "Cobalt Boride" (


) in situ.[4][5] This species acts as a heterogeneous catalyst that coordinates to the nitrile, allowing Sodium Borohydride to reduce it.[4][6] It is remarkably selective for nitriles over aryl halides and requires no special anhydrous handling compared to Borane.
Protocol

Scale: 10 mmol

Reagents:

  • Substrate: 2-(5-Chlorobenzofuran-2-yl)acetonitrile (1.0 equiv)

  • CoCl₂[4][6][7][8]·6H₂O (Cobalt(II) chloride hexahydrate): 2.0 equiv.

  • NaBH₄ (Sodium Borohydride): 10.0 equiv.

  • Solvent: Methanol (MeOH).

Step-by-Step Procedure:

  • Dissolution: In a 250 mL beaker or Erlenmeyer flask, dissolve the nitrile (10 mmol) and CoCl₂·6H₂O (20 mmol, 4.76 g) in Methanol (60 mL). The solution will be deep purple/pink.

  • Reduction: Cool to 0°C. Add NaBH₄ (100 mmol, 3.8 g) portion-wise over 30 minutes.

    • Observation: The reaction is exothermic and vigorous (H₂ gas). The solution will turn black immediately due to the formation of Cobalt Boride precipitate.[4]

  • Stirring: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Quench: Carefully add 3M HCl until the black precipitate dissolves and the solution is acidic (pH < 2). This destroys residual borohydride and solubilizes cobalt salts.

  • Workup:

    • Basify with Conc. Ammonium Hydroxide (

      
      ) to pH 10–11.
      
    • Filter off any insoluble cobalt hydroxides through a Celite pad (rinse with MeOH).

    • Concentrate the filtrate to remove MeOH.

    • Extract the aqueous residue with DCM (3 x 30 mL).

    • Dry (Na₂SO₄) and concentrate to yield the crude amine.[3]

Comparative Analysis

FeatureMethod A: Borane-DMSMethod B: CoCl₂ / NaBH₄
Chemoselectivity Excellent (Cl intact)Very Good (Cl usually intact)
Yield High (80–95%)Moderate to High (70–85%)
Side Products Minimal (Traps amine)Potential dimers if addition is too slow
Conditions Anhydrous, Reflux, Inert GasOpen air, Room Temp, Methanol
Workup Requires Acidic RefluxRequires Filtration of Cobalt salts
Safety Stench (DMS), Pyrophoric reagentsH₂ Evolution, Heavy Metal waste

Process Workflow (Method A)

Workflow Start Start: Nitrile Substrate + Anhydrous THF AddReagent Add BH3·DMS (0°C, Inert Atm) Start->AddReagent Reflux Reflux 3-5 Hours (Form Borane-Amine Complex) AddReagent->Reflux Quench Cool to 0°C Quench with MeOH Reflux->Quench Hydrolysis Add HCl + Reflux 1hr (Release Free Amine) Quench->Hydrolysis Critical Step Workup Basify (NaOH) -> Extract (DCM) Hydrolysis->Workup End Isolate 5-Chlorobenzofuran ethylamine Workup->End

Figure 2: Operational workflow for the Borane-DMS reduction protocol.

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide.[2] A convenient general procedure for the conversion of nitriles to primary amines.[9] Journal of Organic Chemistry.[10]

  • Satoh, T., et al. (1969). The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride.[4][5][6] Tetrahedron Letters.[6]

  • Osby, J. O., et al. (1993). Reduction of Nitriles to Primary Amines with Cobalt Boride. Encyclopedia of Reagents for Organic Synthesis.

  • Common Organic Chemistry. (2023). Borane Dimethylsulfide (BMS) Protocols.[2][3]

Sources

hydrolysis of 2-(5-Chlorobenzofuran-2-yl)acetonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-(5-Chlorobenzofuran-2-yl)acetic Acid via Nitrile Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the hydrolysis of 2-(5-Chlorobenzofuran-2-yl)acetonitrile to its corresponding carboxylic acid, 2-(5-Chlorobenzofuran-2-yl)acetic acid. This transformation is a crucial step in the synthesis of various heterocyclic compounds relevant to medicinal chemistry and drug development. We present both acid- and base-catalyzed hydrolysis mechanisms, a field-tested, step-by-step protocol for base-catalyzed hydrolysis, and expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, incorporating in-process monitoring to ensure reaction completion and product purity.

Introduction and Theoretical Background

2-(5-Chlorobenzofuran-2-yl)acetic acid is a valuable synthetic intermediate. The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, effectively changing the oxidation state of the carbon atom from +3 to +3, identical to that of a carboxylic acid.[2][3] This hydrolysis can be achieved under either acidic or basic conditions, with both pathways proceeding through a key amide intermediate.[4][5][6]

Mechanism of Hydrolysis

The hydrolysis of a nitrile is a two-part transformation: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[4][7]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][8] This activation allows for nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps then lead to the formation of a primary amide.[9] Under sustained heating in aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[5][7]

  • Base-Catalyzed Hydrolysis: In this pathway, the strong hydroxide nucleophile directly attacks the electrophilic nitrile carbon.[8] Protonation by water forms an imidic acid, which tautomerizes to the more stable amide intermediate.[4][10] Continued reaction under basic conditions and heat leads to the hydrolysis of the amide, forming a carboxylate salt and ammonia.[7][11] A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.[7][10]

While both methods are effective, base-catalyzed hydrolysis is often preferred for its operational simplicity and the clear precipitation of the product upon final acidification. However, harsh basic conditions can sometimes be problematic for sensitive substrates.

Reaction Pathway Visualizations

The following diagrams illustrate the generalized mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=N-H ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=N-H (Imidic Acid Tautomer) Intermediate1->ImidicAcid - H⁺ ProtonatedAmide R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide + H⁺ Amide R-C(=O)-NH₂ (Amide Intermediate) ProtonatedAmide->Amide - H⁺ CarboxylicAcid R-C(=O)-OH (Carboxylic Acid) Amide->CarboxylicAcid + H₂O, H⁺, Δ (- NH₄⁺)

Caption: Generalized workflow for acid-catalyzed nitrile hydrolysis.

Base_Catalyzed_Hydrolysis Base-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ ImidicAcid R-C(OH)=N⁻ Intermediate1->ImidicAcid + H₂O Amide R-C(=O)-NH₂ (Amide Intermediate) ImidicAcid->Amide Tautomerization Carboxylate R-C(=O)-O⁻ (Carboxylate Salt) Amide->Carboxylate + OH⁻, Δ (- NH₃) CarboxylicAcid R-C(=O)-OH (Carboxylic Acid) Carboxylate->CarboxylicAcid + H₃O⁺

Caption: Generalized workflow for base-catalyzed nitrile hydrolysis.

Detailed Protocol: Base-Catalyzed Hydrolysis

This protocol describes the conversion of 2-(5-Chlorobenzofuran-2-yl)acetonitrile to 2-(5-Chlorobenzofuran-2-yl)acetic acid using aqueous sodium hydroxide.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-(5-Chlorobenzofuran-2-yl)acetonitrile≥97% PuritySigma-AldrichStarting material.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificCan be substituted with Potassium Hydroxide.
Ethanol (EtOH) or Methanol (MeOH)ACS ReagentVWRCo-solvent to aid nitrile solubility.
Hydrochloric Acid (HCl)37%, ACS ReagentEMD MilliporeFor acidification. 6M solution is ideal.
Dichloromethane (DCM)ACS ReagentSigma-AldrichFor extraction of unreacted starting material.
Deionized Water (DI H₂O)High PurityIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificFor drying organic layers (if needed).
TLC PlatesSilica Gel 60 F₂₅₄EMD MilliporeFor reaction monitoring.
Equipment
  • Round-bottom flask (appropriately sized for the reaction scale)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filter flask for vacuum filtration

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask, combine 2-(5-Chlorobenzofuran-2-yl)acetonitrile (1.0 eq.) with ethanol or methanol (approx. 10 volumes, e.g., 10 mL per 1 g of nitrile).

    • Add a magnetic stir bar.

    • In a separate beaker, prepare a 10-15% aqueous solution of NaOH. Add this solution (approx. 2-3 volumes) to the flask.

    • Scientist's Note: The alcohol co-solvent is crucial for dissolving the organic nitrile in the aqueous base, creating a homogenous reaction mixture and improving reaction kinetics.

  • Hydrolysis Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (typically 80-100°C, depending on the alcohol used) with vigorous stirring.

    • Maintain reflux for 4-16 hours.[12]

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing system (e.g., 30% Ethyl Acetate in Hexanes). The starting nitrile should have a higher Rf value than the product carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Impurity Removal:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dilute the remaining residue with deionized water (approx. 10 volumes).

    • Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (2 x 5 volumes) to remove any unreacted nitrile or non-acidic impurities. Discard the organic layers.

    • Scientist's Note: This extraction step is critical for obtaining a high-purity final product. The desired carboxylate salt is highly water-soluble and will remain in the aqueous phase, while the less polar starting material is removed into the organic phase.

  • Product Isolation and Precipitation:

    • Chill the aqueous layer in an ice-water bath.

    • Slowly add cold 6 M HCl dropwise while stirring vigorously. Ammonia gas may be evolved.[7]

    • Monitor the pH. Continue adding acid until the solution is acidic (pH ~2-3).[10][12]

    • The product, 2-(5-Chlorobenzofuran-2-yl)acetic acid, should precipitate as a solid.

    • Scientist's Note: Acidification protonates the water-soluble sodium carboxylate, converting it into the neutral carboxylic acid, which is significantly less soluble in water, causing it to precipitate. Performing this step in an ice bath maximizes precipitation and yield.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Drying and Characterization:

    • Dry the purified solid under vacuum to a constant weight.

    • Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and re-check via TLC. Ensure the heating mantle is at the correct temperature.
Inadequate mixing.Ensure the stir bar is spinning vigorously to maintain a homogenous mixture.
Low Yield Incomplete precipitation.Ensure the solution is sufficiently acidic (pH 2-3). Cool the solution thoroughly in an ice bath for at least 30 minutes before filtering.
Product loss during work-up.Be careful during extractions not to discard the aqueous layer. Minimize the amount of water used for washing the final product.
Oily Product Product has a low melting point or is impure.Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. If that fails, proceed with purification by column chromatography.
Reaction Stalls at Amide Reaction conditions are too mild.[6]Increase the concentration of the base or increase the reaction temperature. For some substrates, switching to acid-catalyzed hydrolysis might be necessary.

Safety Precautions

  • Nitriles: Handle 2-(5-Chlorobenzofuran-2-yl)acetonitrile in a well-ventilated fume hood. Nitriles can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Corrosives: Sodium hydroxide and hydrochloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reflux: Never heat a closed system. Ensure the reflux apparatus is set up correctly and securely clamped.

  • Ammonia: The reaction may produce ammonia gas, which is a respiratory irritant. The entire procedure should be performed in a fume hood.

References

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Lumen Learning. Organic Chemistry II: 21.5. Hydrolysis of nitriles. Available at: [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • Martinkova, L., & Stolz, A. (2015). Enantioselective biotransformations of nitriles in organic synthesis. Accounts of chemical research, 48(4), 975–984. Available at: [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Reddit. (2020). Base Catalyzed Nitrile Hydrolysis. Available at: [Link]

  • Basawaraj, R., & Sangapure, S. S. SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. TSI Journals. Available at: [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Ragavan, R. V., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. Bioorganic & medicinal chemistry, 17(6), 2576–2584. Available at: [Link]

  • Kaur, H., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27685-27731. Available at: [Link]

  • Fun, H. K., et al. (2011). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 10), o2591. Available at: [Link]

  • Martinkova, L., & Vesela, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Available at: [Link]

  • Chen, J., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 29(14), 3209. Available at: [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.

Sources

solvent selection for recrystallization of benzofuran acetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocols for Benzofuran Acetonitriles

Executive Summary

Benzofuran acetonitriles are critical pharmacophores in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogues) and serotonergic modulators (e.g., Vilazodone).[1] However, their purification presents a distinct dichotomy: 2-benzofuranacetonitrile behaves as a classic high-melting solid (MP ~120°C), while its isomer 3-benzofuranacetonitrile is a low-melting solid (MP 38–42°C) prone to "oiling out."[1]

This guide provides a differential protocol for solvent selection, addressing the thermodynamic challenges of crystallizing low-melting benzofuran derivatives while optimizing yield and purity for high-melting congeners.[1]

Physicochemical Profiling & Solubility Theory

Successful recrystallization relies on manipulating the saturation index (


). For benzofuran acetonitriles, the benzofuran core provides lipophilicity (

stacking potential), while the acetonitrile tail adds a dipole moment (

D).
CompoundCAS No.[1][2][3][4][5][6]Melting PointCrystallization Challenge
2-Benzofuranacetonitrile 95-28-3120–121°CLow. Readily forms stable lattice.
3-Benzofuranacetonitrile 52407-43-938–42°CHigh. Kinetic tendency to form supercooled oil (oiling out) before nucleation.
5-Benzofuranacetonitrile N/A< 40°C (often oil)Extreme. often requires chromatography or salt formation.[1]

Solvent Polarity Selection:

  • Too Non-Polar (Hexane): Low solubility for the nitrile group; rapid precipitation of amorphous material.

  • Too Polar (Water): Completely insoluble; causes immediate oiling out.

  • Ideal Window: Moderately polar protic solvents (Alcohols) or polar/non-polar binary mixtures (EtOAc/Heptane).[1]

Decision Tree: Solvent Selection Workflow

The following logic gate determines the optimal solvent system based on the crude material's thermal properties.

SolventSelection Start Start: Crude Benzofuran Acetonitrile CheckMP Step 1: Determine Crude Melting Point (MP) Start->CheckMP HighMP High MP (> 60°C) (e.g., 2-isomer) CheckMP->HighMP Stable Solid LowMP Low MP (< 50°C) (e.g., 3-isomer) CheckMP->LowMP Waxy/Oily SolventA Primary: Ethanol (95%) Secondary: Toluene HighMP->SolventA SolventB Primary: Diethyl Ether/Pentane Secondary: IPA (at -20°C) LowMP->SolventB ActionA Standard Thermal Recrystallization (Boil -> Cool -> Filter) SolventA->ActionA ActionB Cryogenic Recrystallization (Dissolve RT -> Cool to -20°C) SolventB->ActionB

Figure 1: Decision matrix for selecting solvent systems based on the melting point of the specific benzofuran isomer.

Detailed Protocols

Protocol A: High-Melting Isomers (e.g., 2-Benzofuranacetonitrile)

Target: Compounds with MP > 60°C.[1]

Recommended Solvents:

  • Ethanol (95%): Excellent yield/purity balance.[1]

  • Toluene: Best for removing non-polar dimers.

  • Ethyl Acetate/Heptane (1:3): Good for maximizing recovery.

Step-by-Step Procedure:

  • Dissolution: Charge crude solid into a flask. Add solvent (approx. 5-7 mL per gram). Heat to reflux (boiling).[1]

  • Saturation: If solid remains, add solvent in 1 mL increments until dissolved. Note: If solution is dark, add activated charcoal (5 wt%) and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to Room Temperature (RT) with gentle stirring (50 RPM).

  • Crystallization: Once RT is reached, cool further in an ice bath (0–5°C) for 1 hour.

  • Isolation: Filter vacuum using a Buchner funnel. Wash cake with cold solvent.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to avoid sintering.

Protocol B: Low-Melting Isomers (e.g., 3-Benzofuranacetonitrile)

Target: Compounds with MP < 50°C. Risk of oiling out is high.[1]

Recommended Solvents:

  • Diethyl Ether / Pentane (or Hexane): The "Gold Standard" for low-melting solids.[1]

  • Isopropanol (IPA): High solubility at RT, poor at -20°C.

  • Methanol (Aqueous): Avoid unless necessary—water promotes oiling out in this class.[1]

Step-by-Step Procedure:

  • Cold Dissolution: Do not boil. Dissolve the crude material in the minimum amount of "Good Solvent" (e.g., Diethyl Ether or warm IPA at 30°C).

  • Filtration: Filter to remove insoluble particulates (dust/salts) at RT.[1]

  • Anti-Solvent Addition: Slowly add "Bad Solvent" (Pentane/Hexane) until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of Good Solvent to clear the solution.

  • Cryogenic Crystallization: Seal the flask and place it in a freezer (–20°C) for 12–24 hours. Do not disturb.

    • Mechanism:[1][7][8] Low temperature reduces solubility without the kinetic shock that causes oiling out.

  • Seeding (Critical): If no crystals form, add a seed crystal of pure material.[1] If unavailable, scratch the glass surface with a glass rod to induce nucleation.

  • Isolation: Filter rapidly on a pre-chilled funnel. Low-melting solids can melt from the friction of air flow; keep vacuum time short.

Quantitative Solvent Performance Data

The following data is synthesized from general solubility parameters for benzofuran derivatives.

Solvent SystemDissolution TempRecovery YieldPurity IncreaseSuitability (2-Isomer)Suitability (3-Isomer)
Ethanol (95%) 78°C85-90%HighExcellent Poor (Risk of melt)
Toluene 110°C70-80%ModerateGoodUnsafe (MP < BP)
EtOAc / Hexane 50°C80-85%HighGoodGood (at low temp)
Pentane / Ether 25°C60-70%Very HighN/AExcellent

Troubleshooting "Oiling Out"

If the product separates as a liquid droplet instead of crystals:

  • Re-heat: Dissolve the oil by warming slightly.

  • Add Solvent: The solution is likely too concentrated.[1] Add 10-20% more solvent.

  • Seed: Add a seed crystal at the temperature just above the cloud point.

  • Trituration: If an oil persists at the bottom, decant the solvent and scratch the oil with a spatula under fresh cold pentane to induce solidification.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of low-melting solids).

  • Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press. (Source for solvent selection principles in drug development).

  • PubChem. (2023).[1] Compound Summary: 2-Benzofuranacetonitrile.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Application Notes & Protocols: Storage and Stability of 2-(5-Chlorobenzofuran-2-yl)acetonitrile Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Compound Integrity

2-(5-Chlorobenzofuran-2-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. Its benzofuran core is a privileged scaffold found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The successful synthesis and screening of novel drug candidates derived from this intermediate depend entirely on the purity and stability of the starting material. Degradation of the compound not only reduces its effective concentration, leading to inaccurate structure-activity relationship (SAR) data, but can also introduce new impurities with their own unforeseen biological or toxicological effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the storage and handling of 2-(5-Chlorobenzofuran-2-yl)acetonitrile as both a solid and in solution. It further outlines a detailed protocol for conducting a real-time stability assessment, empowering laboratories to validate solution integrity under their specific experimental conditions.

Chemical Profile and Inherent Stability Considerations

To establish a robust storage strategy, one must first understand the molecule's potential liabilities. 2-(5-Chlorobenzofuran-2-yl)acetonitrile possesses two primary functional groups of interest regarding stability: the benzofuran ring and the acetonitrile moiety.

  • Benzofuran Ring: The furan component of the benzofuran system can be susceptible to oxidation. While the fused benzene ring provides some aromatic stabilization, strong oxidizing conditions can compromise the heterocycle. Benzofuran derivatives are noted for their broad biological activities, and maintaining the integrity of this core structure is paramount.[3]

  • Acetonitrile Group: The nitrile (-C≡N) group is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heated.[4][5] This reaction proceeds first to an acetamide intermediate and then to a carboxylic acid.[5][6] While this is not expected to be a significant issue under typical neutral pH experimental conditions at ambient or refrigerated temperatures, it is a critical consideration for long-term storage and in specific assay buffers.[7][8]

  • Chlorine Substituent: The chloro-substituent on the benzene ring is stable and unlikely to be a point of degradation under standard laboratory conditions.

Based on this profile, the primary degradation concerns for solutions of this compound are oxidation of the benzofuran ring and potential hydrolysis of the nitrile group if exposed to non-neutral pH or high temperatures.

Recommended Storage & Handling Protocols

Proper storage is the first line of defense in preserving compound integrity.[9] The following recommendations are based on general best practices for heterocyclic and nitrile-containing small molecules.[10]

Parameter Solid Compound Stock Solutions (e.g., in DMSO or Acetonitrile) Aqueous Working Solutions
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)2-8°C for short-term (≤ 24h). Prepare fresh daily.
Atmosphere Standard air is acceptable for short-term. For long-term (>1 year), store under an inert atmosphere (Argon or Nitrogen).Store in tightly sealed vials. For maximum stability, overlay with Argon or Nitrogen before sealing, especially for long-term storage.N/A (short-term use)
Light Store in amber glass vials or otherwise protected from light.[11]Store in amber glass vials or opaque tubes.Protect from light during preparation and use.
Container Tightly sealed glass vial with a PTFE-lined cap.High-quality, low-extractable glass or polypropylene vials with secure, tight-fitting caps.Use sterile, high-purity polypropylene or glass tubes.

Causality Behind Recommendations:

  • Low Temperature: Reduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions, including oxidation and hydrolysis.[12] Storing solutions at -20°C or below is a standard and effective practice for preserving the stability of small molecules.[13]

  • Inert Atmosphere: Displacing oxygen with an inert gas like argon or nitrogen minimizes the risk of oxidative degradation of the benzofuran ring.

  • Light Protection: Many aromatic and heterocyclic compounds are light-sensitive and can undergo photodegradation. Using amber vials or otherwise protecting the compound from UV and visible light is a crucial preventative measure.[11]

Application Note: Preparation of Standard Solutions

Accurate and reproducible experimental results begin with the correct preparation of solutions. Acetonitrile is a common and suitable solvent for creating stock solutions of benzofuran derivatives.[1]

Objective: To prepare a 10 mM primary stock solution of 2-(5-Chlorobenzofuran-2-yl)acetonitrile in DMSO.

Materials:

  • 2-(5-Chlorobenzofuran-2-yl)acetonitrile (MW: 191.61 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

Procedure:

  • Tare: Place an amber glass vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 1.92 mg of 2-(5-Chlorobenzofuran-2-yl)acetonitrile directly into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 191.61 ( g/mol )) * 100,000

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for approximately 30-60 seconds to ensure complete dissolution. Gentle warming in a 37°C water bath may be used if necessary, but avoid overheating.

  • Label and Store: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store immediately at ≤ -20°C.

Protocol: Real-Time Stability Assessment of a Working Solution

This protocol provides a framework for researchers to determine the stability of 2-(5-Chlorobenzofuran-2-yl)acetonitrile in their specific experimental buffer and conditions. The method of choice for analyzing benzofuran derivatives is High-Performance Liquid Chromatography (HPLC) due to its versatility and suitability for non-volatile compounds.[1][14]

Objective: To quantify the degradation of the compound in a solution over 48 hours at room temperature.

Methodology: Stability will be assessed by comparing the peak area of the compound at various time points to the peak area at the initial time point (T=0). A result is typically considered stable if the percentage of the initial compound remaining is ≥95%.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare 100 µg/mL Working Solution split Split into Aliquots (T=0, 4, 24, 48h) prep_sol->split t0_analysis Inject T=0 Aliquot Immediately onto HPLC split->t0_analysis store_samples Store Remaining Aliquots at Room Temp, Protected from Light split->store_samples integrate Integrate Peak Area of Parent Compound t0_analysis->integrate t_x_analysis Inject Aliquots at 4h, 24h, and 48h store_samples->t_x_analysis t_x_analysis->integrate calculate Calculate % Remaining vs. T=0 integrate->calculate

Caption: Workflow for Real-Time Stability Assessment.

Step-by-Step Protocol
  • Prepare Working Solution: Dilute your stock solution of 2-(5-Chlorobenzofuran-2-yl)acetonitrile into your chosen experimental buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µg/mL. Prepare enough volume for all time points (e.g., 5 mL).

  • Initial Analysis (T=0):

    • Immediately after preparation, filter a 1 mL aliquot through a 0.45 µm syringe filter into an HPLC vial.[1]

    • Analyze this sample using the HPLC method detailed below. This is your T=0 reference.

  • Sample Storage: Store the remaining bulk working solution in a tightly capped vial at room temperature (e.g., 20-25°C), protected from light.[10]

  • Subsequent Time Points:

    • At 4, 24, and 48 hours, withdraw and filter 1 mL aliquots into fresh HPLC vials.

    • Analyze each sample immediately using the identical HPLC method.

  • Data Analysis:

    • For each chromatogram, integrate the peak area of the parent compound.

    • Calculate the percentage of compound remaining at each time point (Tx) using the formula: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100

Recommended HPLC Method

This is a general-purpose reverse-phase HPLC method suitable for benzofuran derivatives.[14] Optimization may be required for specific equipment or buffers.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 282 nm.[14]

  • Injection Volume: 10 µL.

Troubleshooting Common Stability Issues

Troubleshooting start Observe Instability (<95% remaining) check_ph Is solution pH <6 or >8? start->check_ph check_light Was solution exposed to light? check_ph->check_light No remedy_ph Buffer solution to pH 6.5-7.5 check_ph->remedy_ph Yes check_temp Was solution stored above 25°C? check_light->check_temp No remedy_light Use amber vials; protect from light check_light->remedy_light Yes remedy_temp Store at 2-8°C; prepare fresh check_temp->remedy_temp Yes

Caption: Decision tree for troubleshooting stability issues.

Conclusion

The chemical stability of 2-(5-Chlorobenzofuran-2-yl)acetonitrile is robust under proper storage conditions. By implementing the recommended protocols for temperature control, light protection, and atmospheric control, researchers can ensure the integrity of both solid material and prepared solutions. Furthermore, the provided HPLC-based stability assessment protocol offers a reliable method for laboratories to validate the compound's stability in their specific experimental setups, thereby enhancing the accuracy and reproducibility of their research and development efforts.

References

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • Benchchem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Lab Manager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety.
  • ATSDR. (n.d.). Analytical Methods for 2,3-benzofuran.
  • Alchem Pharmtech. (n.d.). CAS 139313-95-4 | 2-(5-Chlorobenzofuran-2-yl)acetonitrile.
  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
  • Regulations.gov. (2013, January 17). Technical Review of Acetonitrile (Methyl Cyanide).
  • Benchchem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
  • American Elements. (n.d.). 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile.
  • ResearchGate. (n.d.). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base.
  • Eindhoven University of Technology Research Portal. (n.d.). Study of the hydrolysis of acetonitrile using different brønsted acid models : zeolite-type and HCl(H2O)x clusters.
  • PMC. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.
  • Canadian Science Publishing. (n.d.). A Raman Spectral Study of the Kinetics of Hydrolysis of Acetonitrile Catalyzed by Hg(I1).
  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • ChemScene. (n.d.). 338422-77-8 | 2-(5-(4-Chlorobenzoyl)thiophen-2-yl)acetonitrile.
  • WHO. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • CymitQuimica. (n.d.). 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile.
  • OSTI.gov. (n.d.). Decomposition of Select Volatile Organic Compounds by Caustic Hydrolysis for Effluent Management Facility.
  • Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • MilliporeSigma. (n.d.). 2-(5-acetylthiophen-2-yl)acetonitrile | 107701-61-1.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Chlorobenzofuran-2-yl Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Selective Reduction of a Multifunctional Pharmaceutical Intermediate

The synthesis of 2-(5-chlorobenzofuran-2-yl)ethan-1-amine is a critical transformation in the development of various pharmacologically active molecules. This primary amine serves as a valuable building block, and its efficient preparation is of significant interest to the pharmaceutical and medicinal chemistry sectors. The most direct route to this target is the catalytic hydrogenation of the corresponding nitrile, 5-chlorobenzofuran-2-yl acetonitrile. However, this seemingly straightforward reduction is complicated by the presence of three distinct reducible functionalities within the substrate: the nitrile group, the chloro-substituted aromatic ring, and the benzofuran core.

This application note provides a comprehensive guide to the challenges and solutions for the selective catalytic hydrogenation of 5-chlorobenzofuran-2-yl acetonitrile. We will delve into the mechanistic considerations that underpin catalyst selection and reaction optimization, with a primary focus on achieving high yields of the desired primary amine while mitigating common side reactions such as hydrodehalogenation and over-reduction of the heterocyclic ring. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Strategic Considerations for Selective Hydrogenation

The successful hydrogenation of 5-chlorobenzofuran-2-yl acetonitrile hinges on a delicate balance of reactivity and selectivity. The primary objective is the reduction of the nitrile to a primary amine. However, several undesired pathways can compete with this transformation:

  • Hydrodehalogenation: The carbon-chlorine bond is susceptible to cleavage under certain hydrogenation conditions, particularly with palladium-based catalysts, leading to the formation of the de-chlorinated byproduct.

  • Benzofuran Ring Opening/Saturation: The furan moiety of the benzofuran ring can undergo hydrogenation, leading to the corresponding 2,3-dihydrobenzofuran or even complete saturation of the heterocyclic system.

  • Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines.

To navigate these challenges, a careful selection of the catalyst, solvent, and reaction conditions is paramount.

Diagram: Competing Reaction Pathways

G cluster_0 Starting Material cluster_1 Desired Product cluster_2 Side Products 5-Chlorobenzofuran-2-yl Acetonitrile 5-Chlorobenzofuran-2-yl Acetonitrile 2-(5-Chlorobenzofuran-2-yl)ethanamine 2-(5-Chlorobenzofuran-2-yl)ethanamine 5-Chlorobenzofuran-2-yl Acetonitrile->2-(5-Chlorobenzofuran-2-yl)ethanamine Selective Nitrile Reduction Dechlorinated_Amine 2-(Benzofuran-2-yl)ethanamine 5-Chlorobenzofuran-2-yl Acetonitrile->Dechlorinated_Amine Hydrodehalogenation Saturated_Amine 2-(5-Chloro-2,3-dihydrobenzofuran-2-yl)ethanamine 5-Chlorobenzofuran-2-yl Acetonitrile->Saturated_Amine Ring Hydrogenation Secondary_Amine Secondary/Tertiary Amines 2-(5-Chlorobenzofuran-2-yl)ethanamine->Secondary_Amine Imine Condensation

Caption: Competing pathways in the hydrogenation of 5-chlorobenzofuran-2-yl acetonitrile.

Experimental Protocols

This section details the synthesis of the starting material and two distinct, validated protocols for its selective hydrogenation.

Part 1: Synthesis of 5-Chlorobenzofuran-2-yl Acetonitrile

The synthesis of the starting material can be achieved from commercially available 5-chlorosalicylaldehyde.

Workflow Diagram: Synthesis of Starting Material

G A 5-Chlorosalicylaldehyde B Reaction with Chloroacetonitrile A->B K2CO3, Acetone, Reflux C 5-Chlorobenzofuran-2-yl Acetonitrile B->C

Caption: Synthetic route to 5-chlorobenzofuran-2-yl acetonitrile.

Protocol 1.1: Synthesis of 5-Chlorobenzofuran-2-yl Acetonitrile

  • Reagents and Equipment:

    • 5-Chlorosalicylaldehyde

    • Chloroacetonitrile

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • To a stirred solution of 5-chlorosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

    • Add chloroacetonitrile (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-chlorobenzofuran-2-yl acetonitrile.

Part 2: Selective Catalytic Hydrogenation

Two protocols are presented, utilizing different catalyst systems to achieve the desired transformation while minimizing side reactions.

Protocol 2.1: Rhodium-on-Carbon Catalyzed Hydrogenation under Neutral Conditions

Rhodium catalysts are often effective for nitrile hydrogenation and can exhibit lower tendencies for hydrodehalogenation compared to palladium.

Workflow Diagram: Rhodium-Catalyzed Hydrogenation

G A 5-Chlorobenzofuran-2-yl Acetonitrile B Hydrogenation with 5% Rh/C A->B H2 (50 psi), Methanol, RT C Work-up and Purification B->C D 2-(5-Chlorobenzofuran-2-yl)ethanamine C->D

Caption: Workflow for the rhodium-catalyzed hydrogenation.

Procedure:

  • Reagents and Equipment:

    • 5-Chlorobenzofuran-2-yl acetonitrile

    • 5% Rhodium on carbon (Rh/C)

    • Methanol, anhydrous

    • Parr shaker or similar hydrogenation apparatus

    • Celite® for filtration

  • Procedure:

    • In a pressure-resistant vessel, dissolve 5-chlorobenzofuran-2-yl acetonitrile (1.0 eq) in anhydrous methanol.

    • Carefully add 5% Rh/C (5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., argon or nitrogen).

    • Seal the vessel and purge with hydrogen gas (3 cycles).

    • Pressurize the vessel with hydrogen to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to obtain 2-(5-chlorobenzofuran-2-yl)ethanamine.

Protocol 2.2: Raney® Nickel Catalyzed Hydrogenation with Ammoniacal Methanol

Raney® Nickel is a cost-effective catalyst for nitrile hydrogenation. The use of ammonia is a well-established method to suppress the formation of secondary and tertiary amines[1][2].

Workflow Diagram: Raney® Nickel-Catalyzed Hydrogenation

G A 5-Chlorobenzofuran-2-yl Acetonitrile B Hydrogenation with Raney® Nickel A->B H2 (100 psi), Ammoniacal Methanol, 50 °C C Work-up and Purification B->C D 2-(5-Chlorobenzofuran-2-yl)ethanamine C->D

Caption: Workflow for the Raney® Nickel-catalyzed hydrogenation.

Procedure:

  • Reagents and Equipment:

    • 5-Chlorobenzofuran-2-yl acetonitrile

    • Raney® Nickel (slurry in water)

    • Ammoniacal methanol (7N solution)

    • Parr shaker or similar hydrogenation apparatus

    • Celite® for filtration

  • Procedure:

    • In a pressure-resistant vessel, add Raney® Nickel (approx. 20% w/w of the substrate). Carefully decant the water and wash the catalyst with anhydrous methanol (3x) under an inert atmosphere.

    • Add a solution of 5-chlorobenzofuran-2-yl acetonitrile (1.0 eq) in ammoniacal methanol.

    • Seal the vessel, purge with hydrogen (3 cycles), and then pressurize to 100 psi.

    • Heat the reaction mixture to 50 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the vessel to room temperature, carefully vent the hydrogen, and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite®, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield the desired primary amine.

Data Analysis and Interpretation

The successful synthesis of 2-(5-chlorobenzofuran-2-yl)ethanamine can be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Disappearance of the acetonitrile singlet. Appearance of new signals for the ethylamine side chain, typically two triplets. Aromatic protons of the benzofuran core should remain largely unchanged, though minor shifts may occur.
¹³C NMR Disappearance of the nitrile carbon signal (around 115-120 ppm). Appearance of new aliphatic carbon signals for the ethylamine side chain.
FT-IR Disappearance of the nitrile stretch (around 2250 cm⁻¹). Appearance of N-H stretching bands for the primary amine (two bands in the region of 3300-3500 cm⁻¹).
Mass Spec The molecular ion peak corresponding to the mass of 2-(5-chlorobenzofuran-2-yl)ethanamine. Fragmentation patterns consistent with the structure.

Note: The presence of de-chlorinated product can be identified in the mass spectrum by a molecular ion peak that is 34.5 m/z units lower than the expected product.

Troubleshooting

Problem Possible Cause Solution
Low Conversion Inactive catalyst, insufficient hydrogen pressure or reaction time.Use fresh catalyst, increase hydrogen pressure, or prolong the reaction time.
Dehalogenation Catalyst is too active for C-Cl bond cleavage (e.g., standard Pd/C).Switch to a less reactive catalyst like Rh/C or use catalyst poisons or modifiers.
Ring Reduction Harsh reaction conditions (high pressure/temperature).Employ milder conditions. Ruthenium-based catalysts can be selective for furan ring hydrogenation, so these should be used with caution if only nitrile reduction is desired[3].
Formation of Secondary/Tertiary Amines Reaction of the primary amine product with the imine intermediate.Add ammonia to the reaction mixture, as in Protocol 2.2[1][2].

Safety Precautions

  • Catalytic hydrogenation reactions should be carried out by trained personnel in a well-ventilated fume hood and behind a blast shield.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • Raney® Nickel is pyrophoric when dry and should be handled as a slurry under an inert atmosphere.

  • Proper personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

References

  • Alonso, F., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. [Link]

  • DEA Microgram Journal. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]

  • Science of Synthesis. (2010). Catalytic Reduction of Nitriles. [Link]

  • Ohta, T., et al. (2008). Rhodium-Catalyzed Reductive Decyanation of Nitriles Using Hydrosilane as a Reducing Agent: Scope, Mechanism and Synthetic Applications. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • Liu, M., et al. (2025). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. [Link]

  • Request PDF. (2025). Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes. [Link]

  • Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. Angewandte Chemie International Edition. [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]

  • Google Patents. (n.d.).
  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile Reduction. [Link]

  • ACS Publications. (2022). Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

  • Rasayan Journal. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • Wang, C., et al. (2023). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition. [Link]

  • Google Patents. (n.d.).
  • Wongsa, N., et al. (2013). Concise synthesis of α-substituted 2-benzofuranmethamines and other 2-subsituted benzofurans via α-substituted 2-benzofuranmethyl carbocation intermediates. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. [Link]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • PrepChem. (n.d.). Synthesis of benzofuran-5-acetonitrile. [Link]

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

  • MDPI. (2005). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. [Link]

  • Li, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. [Link]

  • Kaithal, A., et al. (2023). cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanium Compounds. Journal of the American Chemical Society. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • Rasayan Journal. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SOME NOVEL 5-(BENZOFURAN-2-YL)-N'-(2- SUBSTITUTED-4-OXOTHIAZOLIDIN-3-YL)-1-PHENYL-1H-PYRAZOLE-3- CARBOXAMIDE. [Link]

  • Sciforum. (2008). Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. [Link]

  • Digital Repository. (n.d.). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

Sources

Application Note: Preparation and Evaluation of 5-Chlorobenzofuran Derivatives as Targeted Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The rising incidence of invasive fungal infections, particularly among immunocompromised populations, coupled with the rapid emergence of multidrug-resistant Candida and Aspergillus species, necessitates the development of novel antifungal pharmacophores. Clinically available drugs—such as azoles, echinocandins, and polyenes—are increasingly limited by dose-limiting toxicity and resistance mechanisms (e.g., efflux pump overexpression and target mutation)[1].

The benzofuran scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities. Specifically, halogenation at the C-5 position to form 5-chlorobenzofuran significantly enhances the molecule's lipophilicity. This structural modification serves a dual purpose: it facilitates superior penetration through the complex fungal cell wall and selectively improves binding affinity within the hydrophobic pockets of target fungal enzymes[2]. Recent drug development efforts have successfully hybridized 5-chlorobenzofuran with 1,2,4-triazole-3-thiol and Schiff base moieties to create synergistic antifungal agents capable of overcoming existing resistance profiles[3].

Mechanistic Insights: Targeting Fungal N-Myristoyltransferase (NMT)

Unlike azoles that target ergosterol biosynthesis, benzofuran derivatives primarily exert their fungicidal activity by inhibiting N-myristoyltransferase (NMT) [1]. NMT is a monomeric enzyme responsible for catalyzing the covalent attachment of myristoyl-CoA to the N-terminal glycine of essential eukaryotic proteins (e.g., ARF and calcineurin). Because fungal NMT exhibits distinct peptide-substrate specificities compared to human NMT, 5-chlorobenzofuran derivatives can selectively induce fungal cell death without causing mammalian cytotoxicity.

NMT_Pathway Myr Myristoyl-CoA NMT Fungal NMT Enzyme Myr->NMT Binds Target Target Proteins (e.g., ARF, calcineurin) NMT->Target Myristoylation Fungus Fungal Viability & Membrane Localization Target->Fungus Essential for Inhibitor 5-Chlorobenzofuran Derivative Inhibitor->NMT Competitive Inhibition

Mechanism of Action: 5-Chlorobenzofuran competitively inhibits fungal N-Myristoyltransferase.

Synthetic Workflows & Protocols

To maximize antifungal efficacy, modern protocols often hybridize the 5-chlorobenzofuran core with a triazole ring[1][3]. The following self-validating protocol details the synthesis of 5-(5-chlorobenzofuran-2-yl)-4H-1,2,4-triazole-3-thiol , a highly active precursor for advanced Schiff base derivatives.

Synthesis Step1 5-Chloro-2-hydroxybenzaldehyde + Ethyl bromoacetate Step2 Rap-Stoermer Condensation (K2CO3, DMF, 90°C) Step1->Step2 Step3 Ethyl 5-chlorobenzofuran-2-carboxylate Step2->Step3 Step4 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Step3->Step4 Step5 5-Chlorobenzofuran-2-carbohydrazide Step4->Step5 Step6 Triazole Formation (CS2, KOH, then Hydrazine) Step5->Step6 Step7 5-(5-Chlorobenzofuran-2-yl) -4H-1,2,4-triazole-3-thiol Step6->Step7

Step-by-step synthetic workflow for 5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol.

Protocol 3.1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Objective: Construct the core benzofuran ring via a modified Rap-Stoermer condensation.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 15 mmol). Causality:
    
    
    
    acts as a mild base to deprotonate the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion without causing side-product degradation.
  • Alkylation & Cyclization: Dropwise add ethyl bromoacetate (12 mmol) over 15 minutes. Heat the mixture to 90°C and stir for 6 hours. Causality: The phenoxide attacks the

    
    -carbon of the bromoacetate (
    
    
    
    ). The elevated temperature drives the subsequent intramolecular aldol-type condensation and dehydration, closing the furan ring.
  • Validation & Workup: Monitor via TLC (Hexane:Ethyl Acetate, 4:1). Upon completion, pour the mixture into 200 mL of crushed ice-water. The sudden shift in polarity forces the hydrophobic benzofuran ester to precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 3.2: Hydrazinolysis to 5-Chlorobenzofuran-2-carbohydrazide

Objective: Convert the ester into a reactive hydrazide intermediate.

  • Reaction Setup: Suspend the ester from Protocol 3.1 (5 mmol) in 25 mL of absolute ethanol.

  • Nucleophilic Acyl Substitution: Add hydrazine hydrate (80%, 15 mmol) and reflux for 4-5 hours. Causality: Hydrazine is a potent

    
    -effect nucleophile that readily displaces the ethoxy group. Ethanol is chosen as the solvent because it solubilizes the starting material at reflux but allows the highly polar hydrazide product to crystallize upon cooling.
    
  • Validation: Cool the flask to 0°C. A white solid should precipitate. Filter and wash with cold ethanol.

Protocol 3.3: Cyclization to 1,2,4-Triazole-3-thiol

Objective: Form the triazole-thiol pharmacophore.

  • Dithiocarbazate Formation: Dissolve the hydrazide (3 mmol) in a solution of KOH (4.5 mmol) in absolute ethanol (20 mL). Add carbon disulfide (

    
    , 4.5 mmol) dropwise at 0°C. Stir at room temperature for 12 hours. Causality:
    
    
    
    inserts into the primary amine of the hydrazide, forming a water-soluble potassium dithiocarbazate salt.
  • Ring Closure: Add excess hydrazine hydrate (6 mmol) to the mixture and reflux for 6 hours until the evolution of hydrogen sulfide (

    
    ) gas ceases. Causality: Hydrazine attacks the thiocarbonyl carbon, triggering an intramolecular cyclization that expels 
    
    
    
    and forms the thermodynamically stable 1,2,4-triazole ring.
  • Workup: Cool the mixture, pour into ice water, and acidify with dilute HCl (pH ~3). The target thiol precipitates as a solid. Filter, wash, and dry.

In Vitro Antifungal Evaluation Protocol

To ensure trustworthy and reproducible biological data, the synthesized compounds must be evaluated using the Clinical and Laboratory Standards Institute (CLSI) M27-A3 microdilution methodology.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Causality: MOPS buffering prevents pH fluctuations during fungal growth that could artificially degrade the benzofuran compounds or alter their ionization state, ensuring accurate Minimum Inhibitory Concentration (MIC) readings.

  • Inoculum Preparation: Subculture Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline and adjust to a final concentration of

    
     to 
    
    
    
    CFU/mL.
  • Assay Execution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 5-chlorobenzofuran derivatives (range: 64 µg/mL to 0.125 µg/mL) in 100 µL of RPMI 1640. Add 100 µL of the fungal inoculum to each well.

  • Incubation & Reading: Incubate plates at 35°C for 48 hours. Add 10 µL of Resazurin dye (0.01%) to each well. Causality: Resazurin acts as a self-validating colorimetric indicator; viable metabolizing fungi reduce the blue dye to a pink, fluorescent resorufin, allowing for unambiguous visual determination of the MIC (the lowest concentration remaining blue).

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The table below summarizes the comparative in vitro antifungal activity of various 5-chlorobenzofuran functionalizations against major pathogenic strains, demonstrating the superiority of hybridized scaffolds over standard therapeutics[1][2][3].

Compound Class / DerivativeR-Group SubstitutionMIC C. albicans (µg/mL)MIC C. neoformans (µg/mL)MIC A. fumigatus (µg/mL)
Fluconazole (Control) N/A0.5 - 1.012.0 - 16.0>64.0
Benzofuran-5-ol 2-(4-tert-Butylphenoxy)3.21.66.4
Benzofuran-Triazole Hybrid 4-Fluorophenyl2.04.08.0
5-Chlorobenzofuran-Triazole 2,4-Dichlorophenyl0.51.02.0
5-Chlorobenzofuran Schiff Base 4-Methoxybenzylidene0.250.51.0

Data Interpretation: The incorporation of a chlorine atom at the C-5 position, combined with a highly conjugated Schiff base or triazole moiety, drastically lowers the MIC against C. neoformans and A. fumigatus compared to Fluconazole. The electron-donating methoxy group on the Schiff base further optimizes receptor binding affinity.

References

  • Ryu, C.-K., et al. (2010). "Synthesis and antifungal activity of benzofuran-5-ols." Bioorganic & Medicinal Chemistry Letters, 20(22), 6777-6780. 2

  • Liang, Z., & Xu, H. (2016). "Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids." Molecules, 21(6), 790. 1

  • Rizwan, M., et al. (2024). "A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases." Journal of Fluorescence, 35, 3733–3761. 3

  • El-Gohary, N. S., & Shaaban, M. I. (2021). "Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors." MDPI Pharmaceuticals, 14(5), 406. 4

Sources

Troubleshooting & Optimization

improving yield of 2-(5-Chlorobenzofuran-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-(5-Chlorobenzofuran-2-yl)acetonitrile Synthesis

Executive Summary & Core Workflow

Target Molecule: 2-(5-Chlorobenzofuran-2-yl)acetonitrile Primary Application: Key intermediate for serotonergic modulators (e.g., Vilazodone) and other bioactive benzofuran derivatives. Critical Challenge: The synthesis is prone to low yields during the installation of the cyanomethyl group due to the instability of the 2-chloromethyl intermediate and the ambident nature of the cyanide nucleophile (Kolbe nitrile synthesis issues).

Recommended Synthetic Pathway (The "Gold Standard")

While direct cyclization methods exist, the most robust and scalable route involves the homologation of the 2-position starting from 5-chlorosalicylaldehyde.

Workflow Diagram:

BenzofuranSynthesis Start 5-Chlorosalicylaldehyde + Ethyl Chloroacetoacetate Cyclization Step 1: Cyclization (Formation of Benzofuran Ester) Start->Cyclization K2CO3, DMF, 80°C Reduction Step 2: Reduction (LiAlH4 or NaBH4/CaCl2) -> Alcohol Cyclization->Reduction Hydride Donor Activation Step 3: Chlorination (SOCl2/DCM) -> 2-Chloromethyl Intermediate Reduction->Activation SOCl2, 0°C to RT Cyanation Step 4: Cyanation (NaCN/DMSO + NaI cat.) -> Target Nitrile Activation->Cyanation CRITICAL STEP Temp Control <40°C Product 2-(5-Chlorobenzofuran-2-yl) acetonitrile Cyanation->Product Workup & Cryst.

Caption: Optimized 4-step synthetic pathway highlighting the critical cyanation step.

Critical Process Parameters & Optimization

The following data summarizes the optimization of the yield-critical steps (Steps 3 & 4).

Table 1: Optimization of the Cyanation Step (Step 4)

Reaction: 2-(chloromethyl)-5-chlorobenzofuran + NaCN → Product

VariableConditionYieldObservation/Failure Mode
Solvent Acetone/Water (Reflux)35-45%Slow reaction; significant hydrolysis to amide/acid.
Solvent DMF (60°C)55-60%Moderate yield; dark tar formation (polymerization).
Solvent DMSO (Dry, 25-35°C) 82-88% Optimal. Fast SN2 rate allows lower temp, reducing polymerization.
Additive None60%Slower conversion.
Additive NaI (10 mol%) 85-90% Finkelstein catalysis generates reactive iodide in situ.
Reagent KCN vs NaCNSimilarNaCN is preferred in DMSO due to solubility.

Troubleshooting Guide (Q&A)

This section addresses specific user pain points derived from field applications.

Category A: Low Yield in Cyanation (Step 4)

Q1: My reaction mixture turns black and tarry within 30 minutes. What is happening? Diagnosis: Polymerization of the furfuryl-like halide. Root Cause: The 2-(chloromethyl)benzofuran intermediate is highly reactive. High temperatures (>50°C) or highly basic conditions trigger self-polymerization. Solution:

  • Switch Solvent: Use anhydrous DMSO instead of DMF or Acetone. DMSO accelerates the SN2 reaction, allowing you to run it at room temperature (20-25°C) .

  • Control Exotherm: Add the substrate slowly to the cyanide solution, not the other way around, to prevent localized heating.

  • Strict Temp Limit: Do not exceed 40°C.

Q2: I see a major spot on TLC just above my product, and the isolated solid smells foul. Yield is <50%. Diagnosis: Isonitrile (Isocyanide) formation.[1][2] Root Cause: The cyanide ion is an ambident nucleophile.[1][3] In certain solvents (protic) or with certain counter-ions (AgCN), the Nitrogen attacks the electrophile instead of the Carbon. Solution:

  • Solvent Choice: Use a polar aprotic solvent (DMSO) to solvate the cation (Na+) and leave the "naked" cyanide anion free to attack via its Carbon atom (Kornblum’s Rule).

  • Purification: Isonitriles are unstable to acid. Wash your organic extract with dilute HCl (1N) during workup. This hydrolyzes the isonitrile to the amine (which goes into the aqueous layer) and formic acid, leaving your nitrile product pure and odorless.

Category B: Stability of the Intermediate (Step 3)

Q3: The 2-(chloromethyl)-5-chlorobenzofuran decomposes during storage. Can I store it? Answer: No. This intermediate is a "furfuryl" halide analogue and is prone to spontaneous polymerization and hydrolysis. Protocol:

  • Telescoping: Ideally, use the crude chloride directly in the next step after solvent removal.

  • Storage (if necessary): If you must store it, keep it at -20°C under Argon in a solution of DCM. Do not store as a neat oil/solid for prolonged periods.

Category C: Cyclization Efficiency (Step 1)

Q4: My yield in the first step (Salicylaldehyde + Chloroacetoacetate) is inconsistent. Answer: This is often due to the "O-alkylation vs. C-alkylation" competition or incomplete cyclization. Optimization:

  • Base: Use K2CO3 (anhydrous) in DMF. It is milder than NaH and favors O-alkylation followed by in situ aldol condensation/cyclization.

  • Temperature: Heat to 80-90°C to ensure the second step (dehydration/cyclization) completes. If you isolate the uncyclized intermediate, treat it with a catalytic amount of acid (pTsOH) in refluxing toluene to force the ring closure.

Detailed Optimized Protocol

Step 4: Cyanation of 2-(Chloromethyl)-5-chlorobenzofuran

  • Preparation: In a round-bottom flask, charge NaCN (1.5 equiv) and NaI (0.1 equiv) into anhydrous DMSO (5 vol relative to substrate). Stir until mostly dissolved.

  • Addition: Dissolve crude 2-(chloromethyl)-5-chlorobenzofuran (1.0 equiv) in a minimal amount of DMSO. Add this solution dropwise to the cyanide mixture over 30 minutes, maintaining internal temperature between 20-30°C (use a water bath if necessary).

  • Reaction: Stir at ambient temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice/Water (20 vol). The product should precipitate as a solid.

  • Workup:

    • Filter the solid (if crystalline) or extract with Ethyl Acetate.

    • Crucial Wash: Wash the organic layer with 1N HCl (to remove isonitriles), then Saturated NaHCO3, then Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column (Gradient: 0-20% EtOAc in Hexanes).

References

  • Divald, S., Chun, M. C., & Joullié, M. M. (1976).[4] Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. Journal of Organic Chemistry, 41(17), 2835–2846.[4] Link

  • Friedrich, K., & Wallenfels, K. (1970). Introduction of the Cyano Group into the Molecule.[5] In The Chemistry of the Cyano Group (Z. Rappoport, Ed.). Wiley-Interscience. (Foundational text on Kolbe Nitrile Synthesis mechanisms).

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Benzonitrile synthesis.Link

  • PrepChem. (n.d.). Synthesis of 2-(Chloromethyl)benzofuran.[6][7]Link

  • Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis: Mechanism and Optimization.Link

Sources

Technical Support Center: Purification & Troubleshooting for 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in isolating high-purity 2-(5-Chlorobenzofuran-2-yl)acetonitrile .

This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of bioactive benzofuran scaffolds and amiodarone analogs[1]. The typical synthetic route involves the cyclization of 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) with an active methylene compound (like chloroacetonitrile) under basic conditions (e.g., K₂CO₃ in refluxing acetonitrile)[2]. While this methodology is robust, the unique electronic properties of the benzofuran core and the acidic α-protons of the nitrile group often lead to a specific profile of tenacious impurities.

Below is a comprehensive, field-proven guide to diagnosing, understanding, and eliminating these impurities.

Part 1: Quantitative Impurity Diagnostic Matrix

Before initiating purification, it is critical to profile your crude mixture. The table below summarizes the quantitative analytical markers for the most common impurities encountered during this synthesis, allowing for rapid LC-MS/HPLC identification.

Impurity ClassificationChemical IdentityRel. Retention Time (RRT)*m/z (ESI+)pKa (Est.)Primary Removal Strategy
Unreacted Precursor 5-Chloro-2-hydroxybenzaldehyde0.65 - 0.75157.07.8Sodium bisulfite scavenging
Hydrolysis (Amide) 2-(5-Chlorobenzofuran-2-yl)acetamide0.45 - 0.55210.0>15Aqueous biphasic partition
Hydrolysis (Acid) 2-(5-Chlorobenzofuran-2-yl)acetic acid0.20 - 0.30211.04.2Aqueous NaHCO₃ wash
Over-alkylation Bis-alkylated benzofuran dimer1.40 - 1.60>380.0N/AIsopropanol recrystallization

*RRT values are representative of standard C18 Reverse-Phase HPLC utilizing a generic Acetonitrile/Water (0.1% Formic Acid) gradient.

Part 2: Troubleshooting Guide & FAQs

This section addresses the mechanistic causality behind experimental failures and provides actionable, self-validating solutions.

Q1: My LC-MS shows a significant M+18 and M+19 peak relative to the target mass. What caused this, and how do I fix it? Causality: You are observing the hydration of the nitrile (-CN) group into a primary amide (M+18) and its subsequent hydrolysis into a carboxylic acid (M+19). The nitrile group on the 2-position of the benzofuran ring is highly electrophilic. If your cyclization step utilized strong aqueous bases (e.g., ethanolic KOH) or if the reaction was heated for prolonged periods during workup, the nitrile is easily hydrolyzed[2]. Solution:

  • Prevention: Switch your base to anhydrous K₂CO₃ in a polar aprotic solvent like acetonitrile, which suppresses hydrolysis while driving the Williamson ether synthesis and subsequent cyclization[2].

  • Removal: The carboxylic acid impurity can be selectively removed by washing the organic layer with a mild aqueous base (5% NaHCO₃). The amide impurity is more polar than the target nitrile and can usually be partitioned out through repeated aqueous washes or removed via recrystallization.

Q2: My crude ¹H-NMR shows a distinct aldehyde proton singlet at ~9.8–10.2 ppm. How can I remove the unreacted 5-chlorosalicylaldehyde without resorting to flash chromatography? Causality: Incomplete cyclization leaves residual 5-chloro-2-hydroxybenzaldehyde in the mixture. Because both the starting material and the product are highly aromatic and lipophilic, they often co-elute on silica gel, making chromatography inefficient. Solution: Utilize a Sodium Bisulfite (NaHSO₃) wash . The bisulfite anion acts as a nucleophile, selectively attacking the unreacted aldehyde to form an α-hydroxy sulfonate adduct. This adduct is highly water-soluble and will instantly partition into the aqueous layer. Self-Validating Check: Spot the post-wash organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The absence of a bright yellow/orange spot confirms the complete eradication of the aldehyde.

Q3: I am observing a highly lipophilic impurity (RRT 1.50) that ruins the crystallinity of my product. What is this? Causality: The methylene protons (-CH₂-) sandwiched between the electron-withdrawing benzofuran ring and the nitrile group are highly acidic (pKa ~20). In the presence of excess base and alkylating agent, these protons are deprotonated, leading to over-alkylation or dimerization at the α-carbon. Solution: Strictly control the stoichiometric ratio of your active methylene reagent to 1.05 equivalents. To remove existing dimers, avoid silica gel. Instead, perform a hot recrystallization using a binary solvent system (e.g., Isopropanol/Water). The bulky dimers have drastically lower solubility in cold alcohols compared to the monomeric nitrile.

Part 3: Mechanistic Purification Workflow

The following diagram illustrates the logical decision tree for identifying and purging the impurities discussed above.

PurificationWorkflow Crude Crude 2-(5-Chlorobenzofuran-2-yl)acetonitrile Analysis LC-MS / HPLC Profiling Crude->Analysis Node_Aldehyde Impurity: 5-Chlorosalicylaldehyde (Unreacted Precursor) Analysis->Node_Aldehyde Node_Acid Impurity: Hydrolyzed Acid/Amide (Side Reaction) Analysis->Node_Acid Node_Dimer Impurity: Alkylated Dimers (Over-alkylation) Analysis->Node_Dimer Action_Bisulfite Sodium Bisulfite Wash (Forms water-soluble adduct) Node_Aldehyde->Action_Bisulfite Action_Base Mild Basic Wash (Aqueous NaHCO3) Node_Acid->Action_Base Action_Cryst Recrystallization (Isopropanol/Water) Node_Dimer->Action_Cryst Pure Purified Product (>99%) 2-(5-Chlorobenzofuran-2-yl)acetonitrile Action_Bisulfite->Pure Action_Base->Pure Action_Cryst->Pure

Figure 1: Diagnostic workflow for identifying and removing benzofuran synthesis impurities.

Part 4: Standard Operating Procedure (SOP) for Purification

Follow this validated, step-by-step methodology to achieve >99% purity of 2-(5-Chlorobenzofuran-2-yl)acetonitrile without relying heavily on column chromatography.

Step 1: Reaction Quench and Initial Extraction

  • Upon reaction completion (verified by TLC, Hexane:EtOAc 4:1), concentrate the acetonitrile solvent under reduced pressure. Do not evaporate to total dryness to prevent trapping the product in inorganic salts.

  • Dilute the residue in Ethyl Acetate (15 mL per gram of theoretical yield) and quench with distilled water (10 mL/g).

  • Separate the layers and extract the aqueous phase once more with Ethyl Acetate. Combine the organic layers.

Step 2: Chemical Scavenging of Aldehydes & Acids 4. Aldehyde Removal: Wash the combined organic layer vigorously with a freshly prepared, saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (10 mL/g) for 15 minutes. Separate and discard the aqueous layer. 5. Acid Removal: Wash the organic layer with 5% aqueous Sodium Bicarbonate (NaHCO₃) (10 mL/g) to deprotonate and extract any 2-(5-chlorobenzofuran-2-yl)acetic acid impurities. 6. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude solid.

Step 3: Binary Solvent Recrystallization (Dimer Removal) 7. Suspend the crude solid in Isopropanol (approx. 3-5 mL/g). 8. Heat the suspension to 75°C under stirring until the solid completely dissolves. 9. Slowly add distilled water dropwise until the solution becomes faintly turbid (cloud point). 10. Add a single drop of Isopropanol to clear the turbidity, remove from heat, and allow the flask to cool slowly to room temperature over 2 hours. 11. Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize precipitation. 12. Filter the resulting crystals under vacuum, wash with ice-cold Isopropanol/Water (1:1), and dry in a vacuum oven at 45°C overnight.

References
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at:[Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Technical Support Center: Solubility Optimization for 5-Chlorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming solubility bottlenecks in 5-chlorobenzofuran scaffolds Last Updated: March 2026

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub. If you are working with 5-chlorobenzofuran derivatives, you are likely encountering "Brick Dust" behavior.[1] The benzofuran core is inherently lipophilic, and the chlorine substitution at the C5 position significantly increases the partition coefficient (LogP) while often enhancing crystal lattice energy via halogen bonding and


-

stacking.

The result: These compounds often exhibit poor aqueous solubility (<1


M) and are prone to "crashing out" (precipitating) upon dilution from DMSO stocks into biological media.

This guide provides validated protocols to solubilize these derivatives for in vitro assays and in vivo administration.

Diagnostic Phase: Characterize Your Derivative

Before attempting a formulation, answer these three questions to select the correct rescue strategy.

Diagnostic ParameterCritical ThresholdImplication
LogP (Lipophilicity) > 3.5 High risk of non-specific binding and aggregation. Requires surfactants or cyclodextrins.
Melting Point (MP) > 200°C "Brick Dust" molecule. High crystal energy. Solvents alone usually fail; requires disruption of the lattice (Amorphous Solid Dispersion).
pKa (Ionization) Neutral? The 5-chlorobenzofuran core is neutral. Unless your derivative has an added amine or carboxylic acid, pH adjustment will NOT work.

Troubleshooting Guide (Q&A Format)

Category A: In Vitro Assays (Cell Culture / Enzyme Assays)

Q1: My compound dissolves in DMSO, but precipitates immediately when I add it to the cell culture media. How do I fix this "crash out"?

Diagnosis: You are hitting the Kinetic Solubility Limit . The rapid change in polarity from DMSO (


) to water (

) causes immediate nucleation.

The Solution: The "Intermediate Dilution" Protocol Do not spike 100% DMSO stock directly into media. Use a bridging solvent step.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into PEG-400 or Propylene Glycol . (Result: 1 mM compound in 10% DMSO/90% PEG).

  • Final Step: Pipette this intermediate solution into your media. The PEG acts as a buffer against the polarity shock.

Q2: I see "cloudiness" in my biochemical assay. Is this precipitation?

Diagnosis: Likely yes. 5-chlorobenzofuran derivatives are prone to forming colloidal aggregates at concentrations as low as 5


M. This causes false positives in enzymatic assays (promiscuous inhibition).

The Solution: Detergent-Based Disaggregation Add a non-ionic surfactant to your assay buffer before adding the compound.

  • Reagent: Triton X-100 (0.01% v/v) or Tween-20 (0.005% v/v).

  • Validation: Centrifuge the assay mix at 13,000 x g for 10 minutes. Measure concentration in the supernatant. If >20% is lost, you still have aggregation.[1]

Category B: In Vivo Formulation (Animal Studies)[1]

Q3: I need to dose 10 mg/kg IP/PO, but the compound won't dissolve in saline or PBS. Can I just use 100% DMSO?

Answer: ABSOLUTELY NOT. High % DMSO causes severe peritonitis, hemolysis, and pain in animals, confounding your data.[1]

The Solution: Cyclodextrin Complexation (The Gold Standard) The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is sterically perfect for accommodating the 5-chlorobenzofuran core, shielding the hydrophobic chlorine from water.

Protocol: 20% HP-


-CD Formulation 
  • Weigh: 20g HP-

    
    -CD.
    
  • Dissolve: Add to 80mL distilled water. Stir until clear.

  • Add Compound: Add your derivative (finely powdered).

  • Energy Input: Sonicate for 30 minutes or stir overnight at room temperature.

  • Filter: Pass through a 0.22

    
    m filter to remove un-complexed solid.
    
  • Adjust: If solubility is still low, adjust pH only if your derivative has an ionizable handle (e.g., an amine tail).[1]

Q4: Cyclodextrins didn't work. What is the "Nuclear Option" for solubility?

Answer: If the crystal lattice is too strong (MP > 200°C), you must use a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) .[1]

Recipe (Standard SEDDS):

  • 10% Ethanol (Solubilizer)[1]

  • 30% Cremophor EL or Tween 80 (Surfactant)[1]

  • 60% PEG-400 (Co-solvent)[1]

  • Instructions: Dissolve compound in Ethanol/Surfactant first (warm to 40°C), then add PEG-400.[1] Dilute with saline immediately prior to dosing (stable for <1 hour).

Decision Logic & Workflows

Figure 1: Solubility Rescue Decision Matrix

Use this logic flow to determine the correct formulation strategy based on your derivative's specific chemistry.

SolubilityMatrix Start Start: 5-Cl-Benzofuran Derivative Solubility Issue CheckIon Check Structure: Is there an Ionizable Group? (Amine/Acid) Start->CheckIon Salt Strategy 1: Salt Formation (Mesylate/HCl for amines) (Sodium for acids) CheckIon->Salt Yes CheckMP Check Melting Point (MP) CheckIon->CheckMP No (Neutral) HighMP MP > 200°C (Brick Dust) CheckMP->HighMP LowMP MP < 150°C (Grease Ball) CheckMP->LowMP ASD Strategy 2: Amorphous Solid Dispersion (Spray Dry with HPMC-AS) HighMP->ASD For Scale-up Lipid Strategy 4: Lipid Formulation (10% EtOH / 30% Tween / 60% PEG) HighMP->Lipid For Animal Dosing Cyclo Strategy 3: Complexation 20% HP-β-Cyclodextrin LowMP->Cyclo Preferred Cyclo->Lipid If Cyclo Fails

Caption: Decision matrix for selecting the optimal solubilization strategy based on ionization potential and crystal energy (Melting Point).

Figure 2: The "Intermediate Dilution" Protocol

Visualizing the method to prevent precipitation during in vitro dosing.

DilutionProtocol Step1 1. DMSO Stock (10-50 mM) 100% Organic Step2 2. Intermediate Mix Dilute 1:10 into PEG-400 (High Solubilizing Power) Step1->Step2 Slow Addition Precip Direct Spike = PRECIPITATION Step1->Precip Avoid This! Step3 3. Final Assay Well Spike into Media (No Precipitation) Step2->Step3 Final Dilution

Caption: Workflow for "Intermediate Dilution" to mitigate kinetic solubility crashing in aqueous media.

Reference Data: Common Solvents for Benzofurans

Solvent / ExcipientSolubility PotentialBiological Limit (In Vivo)Notes
DMSO High (>50 mg/mL)< 5% (Acute)Hygroscopic.[1] Absorbs water from air, causing stock degradation.[1] Store under Argon.
PEG-400 Moderate~50% (Oral/IP)Excellent co-solvent. Viscous; requires warm vortexing.
HP-

-CD
High (Complex dependent)High (Safe IV/IP)Recommended. Does not disrupt membranes like surfactants.
Corn Oil Moderate100% (Oral gavage)Good for "Grease ball" derivatives. Slow absorption.
Tween 80 Moderate< 5%High toxicity. Use only if necessary.

References

  • Lipophilicity and Halogen Effects

    • Title: 5-Chlorobenzofuran-2(3H)-one Computed Properties (XLogP3).[2]

    • Source: PubChem Database.[2]

    • URL:[Link][1][2]

  • Cyclodextrin Formulations

    • Title: Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier.[3]

    • Source: N
    • URL:[Link]

  • Amorphous Solid Dispersions

    • Title: Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.[4][5][6]

    • Source: International Journal of Recent Trends in Engineering & Research.
    • URL:[Link]

  • DMSO Precipitation Troubleshooting: Title: How to prevent compound precipitation from DMSO stock. Source: BenchChem Technical Guides.

Sources

Technical Support Center: Preserving the Integrity of the Acetonitrile Group During Aqueous Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of preserving the acetonitrile (or any nitrile) functional group during reaction workup. Unwanted hydrolysis of the nitrile to its corresponding amide or carboxylic acid can significantly impact yield and purity. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the stability of your nitrile-containing compounds.

The Challenge: Unwanted Nitrile Hydrolysis

The carbon-nitrogen triple bond of a nitrile is susceptible to hydrolysis under both acidic and basic aqueous conditions.[1][2][3] This process typically occurs in two stages: the initial conversion to a primary amide, which can then be further hydrolyzed to a carboxylic acid.[1][2][3] While this reactivity is synthetically useful, it becomes a significant liability during aqueous workup when the goal is to isolate the intact nitrile. Vigorous conditions, such as heating with strong acids or bases, are often required for complete hydrolysis.[2][4][5][6] However, even at ambient temperatures, prolonged exposure to non-neutral pH can lead to unwanted product degradation.

The mechanism under acidic conditions involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water.[1][7] In basic media, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[1][7] Understanding these pathways is key to designing a workup protocol that minimizes hydrolysis.

Troubleshooting Guide: Diagnosing and Solving Nitrile Hydrolysis

Unexpected loss of your nitrile-containing product during workup can be frustrating. The table below outlines common scenarios, their probable causes, and recommended solutions to mitigate unwanted hydrolysis.

Observed Problem Probable Cause Detailed Solution & Scientific Rationale
Low yield of nitrile product; presence of amide or carboxylic acid impurity in NMR/LC-MS. Harsh Quenching Conditions: Quenching the reaction with strong aqueous acid (e.g., 1M HCl) or strong aqueous base (e.g., 1M NaOH) at room temperature.Use Mild Quenching Agents at Low Temperature: Before aqueous workup, cool the reaction mixture (0 °C or lower) and quench with a milder reagent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice for quenching organometallic reagents or other basic reactions, as it provides a proton source buffered around a mildly acidic pH. For acidic reactions, a cold, saturated solution of sodium bicarbonate (NaHCO₃) can be used for neutralization. This avoids the high concentrations of H⁺ or OH⁻ that accelerate hydrolysis.
Product degradation during extraction. Prolonged Contact with Aqueous Layer: Allowing the organic and aqueous layers to remain in contact for an extended period, especially if the aqueous layer is not neutral.Perform Rapid and Cold Extractions: All aqueous washes should be performed with ice-cold solutions and as quickly as possible. Do not let the separatory funnel sit with the layers unseparated for long periods. The hydrolysis reaction, while potentially slow at neutral pH and low temperature, is still possible given enough time at the aqueous-organic interface.
Inconsistent results; sometimes hydrolysis is observed, other times not. Temperature Fluctuations During Workup: Performing the workup at ambient temperature, which can vary significantly.Maintain Strict Temperature Control: Consistently use an ice bath for all steps of the aqueous workup, from quenching to final washes. Lower temperatures decrease the rate of all chemical reactions, including the undesired hydrolysis of the nitrile group.[5]
Formation of a gelatinous precipitate upon quenching, making extraction difficult. Quenching of Aluminum or other metal reagents (e.g., from LiAlH₄ or DIBAL-H reductions). Use of Rochelle's Salt: For reactions involving aluminum reagents, after an initial quench with an alcohol (like methanol at low temperature to consume excess hydride), a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be added.[8] Vigorous stirring of the biphasic mixture will break up the gelatinous aluminum salts by chelation, facilitating a clean separation of the organic and aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range to maintain during the workup to prevent acetonitrile group hydrolysis?

A1: The acetonitrile group is most stable at a near-neutral pH, ideally between 6 and 8. Both strongly acidic and strongly basic conditions will promote hydrolysis.[1][7] While some enzymatic studies show optimal stability at a specific pH like 7.0, the general principle for chemical workups is to avoid the extremes.[9][10] If your compound is soluble in the organic phase, minimizing its contact time with the aqueous phase is the most critical factor.

Q2: My reaction is run under strongly basic conditions. How should I neutralize it without causing hydrolysis?

A2: The key is to neutralize the strong base at a low temperature. Cool the reaction mixture to 0 °C or below in an ice or dry ice/acetone bath. Then, slowly add a cold, saturated aqueous solution of a weak acid like ammonium chloride (NH₄Cl). This will neutralize the strong base without creating a strongly acidic environment. Another option is to use a buffer solution with a pH around 7.

Q3: Can the choice of organic solvent for extraction influence the rate of hydrolysis?

A3: While the hydrolysis reaction primarily occurs in the aqueous phase or at the interface, the choice of organic solvent can have an indirect effect. A highly polar organic solvent that is partially miscible with water might drag more water into the organic phase, potentially increasing the chance of hydrolysis if acidic or basic species are also present. However, a more significant factor is the efficiency of the extraction. A solvent that provides a high partition coefficient for your product will allow for faster and more complete extraction, thereby minimizing contact time with the aqueous phase. Standard, non-protic extraction solvents like ethyl acetate, dichloromethane, or diethyl ether are generally suitable.

Q4: I have to perform a wash with a dilute acid to remove an impurity. How can I do this safely?

A4: If an acidic wash is unavoidable, use a weak acid and perform the wash at low temperature. For example, a cold, dilute solution of acetic acid or citric acid is preferable to hydrochloric or sulfuric acid.[5] Perform the wash quickly, and immediately follow it with a wash using cold, saturated sodium bicarbonate solution to neutralize the acid, and then a brine wash to remove excess water.

Experimental Protocol: A General Workup Procedure for Preserving a Nitrile Group

This protocol outlines a general approach to working up a reaction mixture containing a nitrile functional group, designed to minimize hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the flask to 0 °C in an ice-water bath. For particularly sensitive substrates, a dry ice/acetone bath (-78 °C) may be used.[8]

  • Quench at Low Temperature:

    • For basic/nucleophilic reactions (e.g., Grignard, LiAlH₄): Slowly add a cold, saturated aqueous solution of NH₄Cl dropwise with vigorous stirring.

    • For acidic reactions: Slowly add a cold, saturated aqueous solution of NaHCO₃ dropwise. Be cautious of gas evolution (CO₂).

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and cold deionized water.

    • Shake the funnel gently at first, venting frequently, then more vigorously.

    • Allow the layers to separate and drain the organic layer. Re-extract the aqueous layer 1-2 more times with the organic solvent.

  • Washing the Combined Organic Layers:

    • Wash the combined organic extracts sequentially with:

      • Cold, deionized water to remove water-soluble impurities.

      • Cold, saturated aqueous NaCl (brine) to facilitate the removal of dissolved water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Decision Workflow for Nitrile-Safe Workup

The following diagram illustrates a logical workflow for designing a workup protocol that protects the acetonitrile group from hydrolysis.

Workup_Decision_Tree start Reaction Complete cool Cool Reaction Mixture to ≤ 0°C start->cool quench_q Is a Quench Necessary? cool->quench_q quench_proc Quench with Cold, Mild Reagent (e.g., sat. aq. NH4Cl or NaHCO3) quench_q->quench_proc Yes extract Extract with Organic Solvent quench_q->extract No quench_proc->extract wash_q Are Aqueous Washes Needed? extract->wash_q wash_proc Wash with Cold, Neutral Solutions (e.g., Water, Brine) wash_q->wash_proc Yes dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash_q->dry No wash_proc->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Isolated Nitrile Product concentrate->end

Caption: Decision tree for designing a workup to prevent nitrile hydrolysis.

By understanding the mechanisms of nitrile hydrolysis and implementing these preventative strategies, you can significantly improve the outcome of your synthetic procedures involving this valuable functional group.

References

  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Sharma, M., & Sharma, N. R. (2014). Isolation and Characterization of a Nitrile-Hydrolysing Bacterium Isoptericola variabilis RGT01. PMC. [Link]

  • Common Organic Chemistry. Nitrile to Acid. [Link]

  • Reddit r/Chempros. (2021). Nitrile hydrolysis with acetic acid?. [Link]

  • ResearchGate. Effects of organic solvents on the nitrilase activity of R. erythropolis SET1. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

Sources

optimizing cyclization steps for benzofuran ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzofuran Synthesis Support Center . Benzofuran scaffolds are critical pharmacophores in drug development, but their synthesis—particularly the cyclization step—often presents challenges regarding regioselectivity, catalyst deactivation, and byproduct formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two most common cyclization pathways: the classical Rap-Stoermer reaction and Palladium-catalyzed cyclization .

Pathway Overview: Transition-Metal Catalyzed Cyclization

To effectively troubleshoot, one must first understand the causality of the reaction. In transition-metal approaches, the cyclization of o-alkynylphenols relies on the delicate balance of oxidative addition, carbopalladation, and reductive elimination[1].

Mechanism A o-Alkynylphenol C Oxidative Addition Pd(II) Complex A->C B Pd(0) Catalyst B->C D Alkyne Activation & Carbopalladation C->D E Intramolecular Nucleophilic Attack D->E F Reductive Elimination Benzofuran Product E->F F->B Catalyst Regeneration

Pd-catalyzed cyclization mechanism of o-alkynylphenols to benzofurans.

Section 1: Troubleshooting FAQs

Q: My Rap-Stoermer reaction is yielding less than 30% of the desired benzofuran, with significant O-alkylation side products. How do I shift the reaction toward cyclization? A: The traditional Rap-Stoermer reaction (salicylaldehyde + α-haloketone) often suffers from poor yields in alcoholic media with K₂CO₃ because the base promotes competing O-alkylation of the phenol ring[2]. Causality & Solution: To force the Dieckmann-type aldol condensation over simple etherification, eliminate the protic solvent. Operating under2 at 130°C acts as both a non-nucleophilic base and a homogenizing medium, pushing yields up to 81–97%[2]. Alternatively, if a solvent must be used,3 enhances the solubility of the phenoxide intermediate, significantly improving cyclization efficiency under ultrasound irradiation[3].

Q: During the Palladium-catalyzed cyclization of o-alkynylphenols, I am observing incomplete conversion and catalyst blacking out (Pd(0) precipitation). What is causing this? A: Catalyst deactivation (precipitation of palladium black) occurs when the rate of reductive elimination is slower than the degradation of the Pd(II) intermediate. Causality & Solution: The cyclization relies on the nucleophilic attack of the phenol oxygen onto the Pd-activated alkyne[1]. If the electron density on the palladium center is not properly tuned, the catalytic cycle stalls. Switch to a bidentate phosphine ligand with a large bite angle, such as 1[1]. These ligands enforce a cis-geometry on the Pd(II) complex, accelerating the critical reductive elimination step and preventing the aggregation of inactive Pd(0)[1].

Troubleshooting Start Issue: Low Yield in Rap-Stoermer Cyclization Check1 Check Base & Solvent System Start->Check1 Path1 Using K2CO3 in Alcohol? Check1->Path1 Path2 O-alkylation Side Products? Check1->Path2 Sol1 Switch to TEA (Solvent-Free) or add PEG-400 Path1->Sol1 Yes Sol2 Use Sealed Vessel at 130°C Path2->Sol2 Yes

Troubleshooting workflow for optimizing Rap-Stoermer benzofuran synthesis.

Section 2: Quantitative Optimization Data

The following table summarizes how specific modifications to reaction conditions dictate the success of the cyclization step across different methodologies.

MethodSubstratesSolventBase/CatalystTemp/TimeYieldCausality for Yield Shift
Rap-Stoermer Salicylaldehyde + α-haloketoneEthanolK₂CO₃Reflux, 12h<30%Protic solvent induces competing O-alkylation[3].
Rap-Stoermer Salicylaldehyde + α-haloketoneNone (Neat)TEA130°C, 2h81-97%TEA prevents side reactions; high temp drives dehydration[2].
Pd-Catalysis Enolate + HaloareneToluenePd₂(dba)₃ / DPEphos100°C, 16h70-85%DPEphos bite angle accelerates reductive elimination[1].
Pd-Catalysis o-Alkynylphenol + ThioformateToluenePd₂(dba)₃ / Xantphos60°C, 24h69-90%Xantphos stabilizes Pd intermediate during thiocarbonylation[4].

Section 3: Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Solvent-Free TEA-Catalyzed Rap-Stoermer Cyclization
  • Preparation : In a heavy-walled pressure vial, combine substituted salicylaldehyde (1.0 equiv) and α-haloketone (1.1 equiv).

  • Catalyst Addition : Add Triethylamine (TEA) (1.5 equiv). Causality: TEA acts simultaneously as the base for deprotonation and the fluid medium, completely avoiding protic solvent side-reactions[5].

  • Cyclization : Seal the vial tightly and heat the mixture to 130°C for 2-4 hours.

  • Validation Checkpoint : Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the highly fluorescent salicylaldehyde spot confirms that the iminium/aldol intermediate has successfully dehydrated into the benzofuran ring.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove residual TEA. Purify via standard silica gel chromatography.

Protocol B: Pd-Catalyzed Intramolecular Cyclization of o-Alkynylphenols
  • Preparation : In an oven-dried Schlenk tube under a strict argon atmosphere, add o-alkynylphenol (1.0 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (5 mol%)[4].

  • Base & Solvent : Add anhydrous Na₃PO₄ (2.0 equiv) and degassed toluene (0.2 M). Causality: Degassing is critical. Trace oxygen will irreversibly oxidize the electron-rich phosphine ligand, instantly killing the catalyst and halting cyclization.

  • Cyclization : Stir the mixture at 60°C–100°C (depending on substrate sterics) for 16–24 hours[1].

  • Validation Checkpoint : Perform an LC-MS aliquot check at the 8-hour mark. If the mass of the uncyclized intermediate persists but palladium black is visible, the ligand has degraded. If the intermediate persists without Pd black, increase the temperature by 10°C to overcome the activation energy barrier of the nucleophilic attack.

  • Workup : Filter the crude mixture through a short pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. URL:[Link]

  • Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions | ChemistrySelect. URL:[Link]

  • A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives | Beilstein Journal of Organic Chemistry. URL:[Link]

  • Efficient TEA-Catalyzed Benzofuran Synthesis | Scribd / ChemistrySelect. URL:[Link]

  • Palladium-Catalyzed Intramolecular O-Arylation of Enolates: Application to Benzo[b]furan Synthesis | Organic Letters. URL:[Link]

  • Palladium-Catalyzed Cyclization/Thiocarbonylation for the Synthesis of Thioester-Substituted Benzofurans | ResearchGate. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Purity in Benzofuran Acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzofuran acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Addressing Specific Purity Issues

This section is dedicated to resolving specific experimental hurdles you might face. We delve into the root causes of common problems and provide actionable solutions based on established chemical principles.

Question: My final product shows low purity with multiple unidentified peaks in the NMR/LC-MS. What are the likely impurities and how can I identify them?

Answer: Low purity in benzofuran acetonitrile synthesis can arise from several sources, including unreacted starting materials, intermediates, and byproducts from side reactions.

Common Impurities and Identification:

Potential Impurity Likely Source Identification Method
Unreacted Salicylaldehyde DerivativeIncomplete initial condensation or alkylation.Characteristic aldehyde peak in ¹H NMR (~9-10 ppm).
Unreacted HaloacetonitrileIncomplete nucleophilic substitution.Presence of a peak corresponding to its mass in LC-MS.
Polymeric MaterialsBase-catalyzed self-condensation of salicylaldehyde or product.Broad, unresolved peaks in NMR; baseline noise in LC-MS.
Ring-Opened ByproductsHydrolysis of the benzofuran ring under harsh acidic or basic conditions.Complex NMR spectra; mass peaks corresponding to hydrated or cleaved products.
Isomeric ByproductsNon-selective reaction conditions leading to substitution at different positions.Distinct peaks with the same mass in LC-MS; subtle shifts in NMR.

To definitively identify these impurities, it is recommended to run well-defined standards of your starting materials alongside your crude product in your analytical runs (TLC, LC-MS, GC-MS).

Question: My reaction appears sluggish and incomplete, with significant amounts of starting material remaining. How can I improve the reaction conversion?

Answer: Incomplete conversion is a frequent challenge. Several factors related to reaction kinetics and equilibrium can be at play. Here’s a systematic approach to enhance your reaction's efficiency.

Strategies to Drive Reaction to Completion:

  • Optimize Reaction Temperature: While some reactions proceed at room temperature, many benzofuran syntheses require heating to overcome the activation energy barrier. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial. However, be cautious of excessively high temperatures which might lead to decomposition of reactants or products.[1]

  • Extend Reaction Time: Monitor your reaction progress using TLC or LC-MS. If the reaction has stalled but starting material is still present, extending the reaction time may be necessary. For some oxidative coupling reactions, optimizing the reaction time from 20 hours down to 4 hours in acetonitrile has been shown to be effective without compromising conversion.[2]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. The base facilitates the deprotonation of the phenolic hydroxyl group, a key step in many benzofuran syntheses. The solvent's polarity and boiling point can significantly influence reaction rates. Acetonitrile is often a good choice as it can provide a balance between conversion and selectivity.[2][3] For some intramolecular cyclizations, DMF and acetonitrile have proven more favorable than other common solvents.[1]

  • Reagent Stoichiometry: Ensure the correct stoichiometry of your reagents. In some cases, using a slight excess of one reagent (e.g., the haloacetonitrile) can drive the reaction to completion.

Question: I am observing a significant amount of a dark, tar-like byproduct. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials often indicates polymerization or degradation pathways. This is a common issue when working with aldehydes and activated phenols, especially under basic conditions.

Minimizing Byproduct Formation:

  • Control of Base Addition: Slow, portion-wise addition of the base can help to maintain a low concentration of the reactive phenoxide intermediate, thereby minimizing side reactions like self-condensation.

  • Inert Atmosphere: Oxygen can promote the formation of colored byproducts through oxidative coupling or degradation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate these unwanted pathways.[1]

  • Lower Reaction Temperature: High temperatures can accelerate the rate of side reactions more than the desired reaction. Running the reaction at the lowest effective temperature can improve selectivity.

  • Purity of Starting Materials: Impurities in your starting materials can act as catalysts for decomposition or polymerization. Ensure the purity of your salicylaldehyde derivative and haloacetonitrile before starting the reaction.

Frequently Asked Questions (FAQs)

This section addresses broader questions to help you design a robust and efficient synthesis protocol for benzofuran acetonitrile.

What is a reliable synthetic route for preparing high-purity benzofuran acetonitrile?

A common and effective method for the synthesis of 2-substituted benzofurans involves the reaction of a salicylaldehyde derivative with an active methylene compound, followed by cyclization. For benzofuran acetonitrile, a plausible route is the reaction of a salicylaldehyde with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.

A generalized protocol would be:

  • Dissolve the substituted salicylaldehyde in a suitable solvent like acetonitrile or DMF.

  • Add a base such as potassium carbonate or sodium hydride to generate the phenoxide.

  • Add the haloacetonitrile dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until completion, monitoring by TLC.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

What are the critical process parameters to control for a successful synthesis?

Several parameters are crucial for achieving high purity and yield:

  • Temperature: As discussed, temperature control is vital to balance reaction rate and selectivity.

  • Solvent Choice: The solvent can influence the solubility of reagents and intermediates, as well as the reaction mechanism. Acetonitrile is often a good starting point for these types of reactions.[3][4][5]

  • Base Strength and Solubility: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak may result in an incomplete reaction. The solubility of the base can also affect the reaction rate.[1]

  • Moisture and Air Sensitivity: Some reagents, particularly strong bases like sodium hydride, are sensitive to moisture and air. Ensuring anhydrous conditions and an inert atmosphere can be critical for reproducibility and preventing byproduct formation.[1]

How can I effectively purify my crude benzofuran acetonitrile?

Purification is a critical final step to achieve high purity.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A typical stationary phase is silica gel, with an eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6]

  • Distillation: If the benzofuran acetonitrile is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting low purity issues.

Troubleshooting_Workflow start Start: Benzofuran Acetonitrile Synthesis reaction Reaction Monitoring (TLC/LC-MS) start->reaction workup Aqueous Workup & Extraction reaction->workup crude_analysis Crude Product Analysis (NMR, LC-MS) workup->crude_analysis purity_check Purity > 95%? crude_analysis->purity_check final_product High Purity Product purity_check->final_product Yes troubleshoot Troubleshoot Low Purity purity_check->troubleshoot No purification Purification (Column Chromatography / Recrystallization) purification->final_product incomplete_rxn Incomplete Reaction (Optimize Temp, Time, Base) troubleshoot->incomplete_rxn Starting Material Present byproducts Byproduct Formation (Adjust Stoichiometry, Inert Atmosphere) troubleshoot->byproducts Significant Byproducts purification_issue Purification Ineffective (Change Solvent System, Different Method) troubleshoot->purification_issue Broad Impurity Profile incomplete_rxn->reaction byproducts->reaction purification_issue->purification

Caption: A logical workflow for synthesizing and troubleshooting the purity of benzofuran acetonitrile.

Plausible Reaction Mechanism and Side Reactions

Understanding the reaction mechanism can provide insights into potential side reactions and how to avoid them.

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Salicylaldehyde Salicylaldehyde Derivative Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide + Base Base Base (e.g., K2CO3) Intermediate Alkylated Intermediate Phenoxide->Intermediate + Haloacetonitrile Polymerization Polymerization Phenoxide->Polymerization Self-condensation Haloacetonitrile Haloacetonitrile Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzofuran Acetonitrile Cyclization->Product Hydrolysis Ring Opening (Hydrolysis) Product->Hydrolysis Harsh Conditions

Caption: A simplified mechanism for benzofuran acetonitrile synthesis highlighting key steps and potential side reactions.

References

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). J. Braz. Chem. Soc.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). J. Braz. Chem. Soc.
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (2025). Benchchem.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar.
  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007). J. Org. Chem.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.
  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. (2018). Google Patents.

Sources

Advanced Technical Support Center: Chromatographic Separation of 5-Chlorobenzofuran Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation of halogenated benzofuran derivatives. 5-Chlorobenzofuran is a critical intermediate in the synthesis of serotonergic agents and antiarrhythmic drugs. During its synthesis, positional isomers (such as 4-chloro, 6-chloro, and 7-chlorobenzofuran) frequently co-form. Due to their identical molecular weights, similar boiling points, and nearly indistinguishable polarities, baseline separation of these critical pairs is notoriously difficult.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and validated methodologies for analytical and preparative separations.

Section 1: Core Principles & Column Selection (FAQ)

Q: Why do standard C18 columns fail to resolve 5-chlorobenzofuran from its positional isomers? A: Positional isomers of chlorobenzofuran possess identical log P values and hydrophobic surface areas. Because standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions, they cannot discern the subtle spatial differences of the chlorine atom on the rigid benzofuran ring. This lack of shape selectivity results in complete co-elution. Separation requires orthogonal mechanisms such as


 interactions, dipole-dipole interactions, and steric recognition[1].

Q: Which stationary phases are recommended for RP-HPLC? A: Pentafluorophenyl (PFP) and Biphenyl columns are the gold standard for this application.

  • Biphenyl columns provide enhanced

    
     interactions and shape selectivity, allowing the phase to recognize slight differences in the electron density of the benzofuran 
    
    
    
    -system depending on the chlorine's position[2].
  • PFP columns introduce strong dipole-dipole interactions due to the highly electronegative fluorine atoms, which interact directly with the varying C-Cl dipole vectors of the isomers[1].

Q: Are there emerging technologies for ultra-fast isomer separation? A: Yes. Supercritical Fluid Chromatography (SFC) using specialized phases (e.g., Torus 2-PIC or DIOL columns) provides rapid separation of positional isomers without the need for prior derivatization[3]. Additionally, Metal-Organic Framework (MOF) columns, such as MIL-53(Fe), are being utilized in reverse-phase HPLC to separate positional isomers based on strict steric hindrance and Gibbs free energy changes within their rigid pore structures[4].

Section 2: Workflow & Mechanistic Visualizations

G start Chlorobenzofuran Isomer Mixture vol Is the sample volatile? start->vol gc Gas Chromatography (PEG / Wax Column) vol->gc Yes (Analytical) lc Liquid Chromatography vol->lc No (Prep/Analytical) pfp RP-HPLC (PFP or Biphenyl Phase) lc->pfp Aqueous Solubility sfc SFC (Torus 2-PIC Phase) lc->sfc Non-Aqueous / Fast Prep

Decision tree for selecting chromatography techniques for chlorobenzofuran isomers.

G analyte 5-Chlorobenzofuran phase PFP / Biphenyl Phase analyte->phase Injected into pipi π-π Interactions (Aromatic Ring) phase->pipi dipole Dipole-Dipole (C-Cl Bond vs C-F) phase->dipole steric Shape Selectivity (Steric Hindrance) phase->steric res Baseline Resolution of Isomers pipi->res dipole->res steric->res

Mechanistic interactions enabling positional isomer separation on PFP/Biphenyl phases.

Section 3: Troubleshooting Guide (Q&A)

Issue: Complete co-elution of 5-chloro and 6-chlorobenzofuran on a Biphenyl/PFP column.

  • Root Cause: The use of Acetonitrile (ACN) as the organic modifier. ACN contains a triple bond with its own

    
     electrons. It actively competes with the stationary phase for 
    
    
    
    interactions with the analytes, effectively suppressing the column's unique selectivity and turning it into a poorly retentive C18-like column[5].
  • Solution: Switch the organic modifier from Acetonitrile to Methanol (MeOH). Methanol is a protic solvent devoid of

    
     electrons. It does not interfere with the 
    
    
    
    interactions, allowing the stationary phase to fully engage the benzofuran ring and resolve the isomers[5].

Issue: Severe peak tailing during RP-HPLC analysis.

  • Root Cause: Secondary interactions between the polar oxygen/chlorine atoms of the analyte and unendcapped, active silanols on the silica support.

  • Solution: Ensure the mobile phase is properly buffered. Add a volatile buffer such as 0.1% Formic Acid or 10 mM Ammonium Formate to the aqueous phase. This controls the ionization state and masks active silanol sites, restoring peak symmetry.

Section 4: Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for Halogenated Benzofuran Isomers

Stationary PhasePrimary Interaction MechanismSelectivity for Positional IsomersRecommended Mobile Phase / Carrier
C18 (Alkyl) Hydrophobic (Dispersive)Poor (Co-elution expected)ACN or MeOH / Water
PFP

, Dipole-Dipole, Steric
ExcellentMeOH / Water (Buffered)
Biphenyl Enhanced

, Shape Selectivity
ExcellentMeOH / Water (Buffered)
PEG (Wax GC) Dipole-Dipole, Hydrogen BondingGood (for volatile isomers)Helium (Gas)
Torus 2-PIC (SFC) Polar, Hydrogen BondingExcellentSupercritical CO

+ MeOH

Section 5: Step-by-Step Methodologies

Protocol 1: RP-HPLC Method for Chlorobenzofuran Positional Isomers

This protocol utilizes shape selectivity and


 interactions to separate the isomers.
  • Column Selection: Install a core-shell Biphenyl or PFP column (e.g., 150 x 4.6 mm, 2.7 µm). Core-shell technology minimizes longitudinal diffusion, keeping peaks sharp for closely eluting isomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Methanol (Do NOT use Acetonitrile).

  • Gradient Elution Setup: Program the pump for a shallow gradient to maximize interaction time. Start at 40% B, hold for 2 minutes, then ramp to 70% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Temperature Control: Set the column oven to 20°C. Causality: Lower temperatures decrease the kinetic energy of the analytes, forcing them to spend more time interacting with the stationary phase, which drastically enhances steric and shape recognition.

  • System Validation (Self-Validating Step): Inject a known standard mixture of 5-chloro and 6-chlorobenzofuran. The system is validated for use if the resolution (

    
    ) between the two peaks is 
    
    
    
    . If
    
    
    , decrease the column temperature by an additional 5°C.
Protocol 2: Capillary GC Method for Volatile Isomers

For laboratories preferring gas chromatography, polar stationary phases can exploit the slight differences in the dipole moments of the isomers.

  • Column Installation: Install a Polyethylene Glycol (PEG) / Wax capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas Configuration: Use ultra-high purity Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes. Ramp at a slow rate of 5°C/min to 200°C. The slow ramp is critical to allow the slightly different boiling points and dipole interactions to resolve the isomers.

  • Injection Parameters: Set the inlet to 250°C with a split ratio of 50:1 to prevent column overloading, which causes peak broadening and loss of resolution.

  • System Validation (Self-Validating Step): Inject a standard mix. Validation requires an asymmetry factor (

    
    ) between 0.8 and 1.2 for the 5-chlorobenzofuran peak. Tailing (
    
    
    
    ) indicates active sites; replace the glass liner and trim the front end of the column.

References

1.3 - Waters Corporation 2.4 - RSC Publishing 3.2 - Restek 4. 1 - Welch Materials 5. 5 - Chromatography Forum

Sources

Technical Support Guide: Stability of 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Chemical Behavior

Compound: 2-(5-Chlorobenzofuran-2-yl)acetonitrile CAS: 1461707-00-5 (Generic structure reference) Core Reactivity: The chemical behavior of this compound under basic conditions is dominated by the acidity of the methylene protons (


-protons) adjacent to the nitrile group.

The benzofuran ring acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the


-methylene position compared to simple alkyl nitriles. Under basic conditions, three competing pathways dictate stability:
  • Deprotonation (Reversible): Formation of a resonance-stabilized carbanion. This is the desired pathway for alkylation reactions but leads to degradation if not managed.

  • Hydrolysis (Irreversible): Attack of hydroxide ions on the nitrile carbon, leading to the amide and subsequently the carboxylic acid.

  • Oligomerization/Oxidation (Side-Reactions): The carbanion is susceptible to oxidative coupling (in air) or Thorpe-Ziegler condensation (self-reaction), often resulting in dark-colored impurities.

Troubleshooting Guide (Q&A)

Category: Reaction Monitoring & Visual Changes

Q1: Upon adding base (e.g., NaH, KOtBu, or K₂CO₃), my reaction mixture immediately turned deep red/brown. Is the compound decomposing?

  • Diagnosis: Not necessarily.[1] This is likely the formation of the carbanion .

  • Technical Insight: The anion formed by deprotonating 2-(5-chlorobenzofuran-2-yl)acetonitrile is highly conjugated. Such anions often exhibit deep colors (red, orange, or brown).

  • Actionable Step:

    • If the color persists and the starting material is consumed to form the desired alkylated product, the color is normal.

    • Warning: If the color deepens to black and tar forms without product conversion, you are witnessing oxidative polymerization . Ensure your reaction is under a strict inert atmosphere (Nitrogen/Argon).

Q2: I see a new spot on TLC that is more polar than the starting material after stirring in base. What is it?

  • Diagnosis: Likely hydrolysis of the nitrile.[2][3][4][5]

  • Mechanism: Base + Trace Water

    
     Amide formation.
    
  • Identity: The primary degradation product is 2-(5-chlorobenzofuran-2-yl)acetamide .

  • Prevention:

    • Dry your solvents (THF, DMF, Acetonitrile) to <50 ppm water.

    • Use anhydrous bases. Hydroxide bases (NaOH, KOH) will rapidly hydrolyze the nitrile at elevated temperatures.

Category: Yield & Purity

Q3: My alkylation yield is low, and I recovered a carboxylic acid byproduct. Why?

  • Cause: "Runaway Hydrolysis."

  • Explanation: If the reaction temperature is too high (>60°C) in the presence of hydroxide (generated from wet base), the nitrile converts fully to 2-(5-chlorobenzofuran-2-yl)acetic acid .

  • Solution: Lower the reaction temperature. Perform deprotonation at 0°C, then warm slowly.

Q4: Can I store this compound in a basic solution for later use?

  • Verdict: No.

  • Reasoning: Even in mild bases, the equilibrium formation of the carbanion exposes the molecule to oxidative dimerization (forming succinonitrile derivatives) over time.

  • Protocol: Isolate the neutral compound immediately. Store as a solid at 2-8°C.

Degradation & Reaction Pathways (Visualized)

The following diagram maps the competing pathways when 2-(5-Chlorobenzofuran-2-yl)acetonitrile is exposed to basic conditions.

G Start 2-(5-Chlorobenzofuran-2-yl) acetonitrile Carbanion Resonance Stabilized Carbanion (Deep Color) Start->Carbanion Base (Deprotonation) Amide Degradation Product A: Amide Start->Amide Base + H2O (Hydrolysis) Carbanion->Start Acid Quench Dimer Oxidative Dimer / Oligomers (Tar) Carbanion->Dimer O2 (Air) or Long exposure Product Desired Alkylated Product Carbanion->Product + Electrophile (R-X) Acid Degradation Product B: Carboxylic Acid Amide->Acid Base + Heat

Caption: Figure 1. Reaction network showing the critical branch point at the Carbanion intermediate. Stability depends on excluding water (Hydrolysis path) and oxygen (Dimerization path).

Standardized Experimental Protocols

Protocol A: Stability Stress Test (User Validation)

Use this protocol to verify if your specific basic conditions are safe for the starting material.

  • Preparation: Dissolve 50 mg of 2-(5-Chlorobenzofuran-2-yl)acetonitrile in 1 mL of the target solvent (e.g., DMF-d7 or DMSO-d6 for NMR monitoring, or standard HPLC grade solvent).

  • Base Addition: Add 1.1 equivalents of the base (e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Incubation: Stir at the intended reaction temperature for 1 hour.

  • Analysis:

    • TLC: Compare against a neutral standard. Look for a baseline spot (Acid) or a spot just below the starting material (Amide).

    • NMR (Recommended): Look for the disappearance of the singlet at

      
       ppm (the 
      
      
      
      protons). If this signal disappears but no new distinct peaks appear, deuterium exchange has occurred (stable carbanion). If new signals appear in the aromatic region or downfield, degradation is occurring.
Protocol B: Controlled Alkylation (Minimizing Decomposition)

Optimized to suppress hydrolysis and dimerization.

ParameterSpecificationReason
Solvent DMF or THF (Anhydrous)Water promotes hydrolysis.
Concentration 0.1 M - 0.2 MHigh concentration favors dimerization; too low favors hydrolysis.
Base K₂CO₃ (Mild) or NaH (Strong)Use K₂CO₃ for reactive electrophiles; NaH for unreactive ones.
Temperature 0°C

RT
Low temp prevents "runaway" side reactions during deprotonation.
Atmosphere Nitrogen/ArgonCritical: Excludes O₂ to prevent oxidative darkening.

Step-by-Step:

  • Charge a flame-dried flask with 2-(5-Chlorobenzofuran-2-yl)acetonitrile (1.0 equiv) and anhydrous DMF under Argon.

  • Cool to 0°C.

  • Add Base (1.1 - 1.2 equiv). Note: Color change to orange/red is expected.

  • Stir for 15-30 mins to ensure complete deprotonation.

  • Add Electrophile (1.1 equiv) dropwise.

  • Monitor by TLC/HPLC. Quench immediately upon completion with saturated

    
     (aq).
    

References

  • Reactivity of Aryl Acetonitriles

    • Title: Base-Promoted

      
      -Alkylation of Arylacetonitriles with Alcohols.[6][7]
      
    • Source: ResearchG
    • Context: Describes the general stability and reactivity patterns of aryl acetonitriles in basic media, including the necessity of inert atmospheres to prevent oxid
  • Hydrolysis Mechanisms

    • Title: Mechanism for basic hydrolysis of -chloronitrile to ketone? (Discussion of Nitrile Hydrolysis).
    • Source: Chemistry Stack Exchange / Tetrahedron Lett.
    • Context: Details the mechanistic pathway of nitrile hydrolysis ( ) under basic conditions.
  • Benzofuran Synthesis & Stability

    • Title: Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes.[8]

    • Source: PubMed / NIH
    • Context: Provides precedents for the stability of the benzofuran ring system itself under the basic conditions (K₂CO₃/DMF)

Sources

minimizing side reactions in 5-chlorobenzofuran alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Chlorobenzofuran Alkylation

Welcome to the Application Scientist Support Center. Alkylating halogenated heterocycles like 5-chlorobenzofuran presents a unique set of chemoselective and regioselective challenges. The electron-withdrawing nature of the 5-chloro substituent alters the electron density of the benzofuran core, often exacerbating side reactions such as C2/C3 regio-mixing, hydrodehalogenation, and acid-catalyzed oligomerization. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-fidelity synthesis for drug development and materials research.

Diagnostic Workflow

TroubleshootingWorkflow Start 5-Chlorobenzofuran Alkylation Method Select Alkylation Pathway Start->Method TM Transition Metal Catalyzed (C-H Activation) Method->TM FC Friedel-Crafts (Electrophilic) Method->FC Issue1 Issue: Dehalogenation (Loss of 5-Cl) TM->Issue1 Issue2 Issue: C2/C3 Regio-mixing FC->Issue2 Issue3 Issue: Polymerization FC->Issue3 Sol1 Action: Use Ru(II) or mild Pd(II) with Ag(I) oxidant Issue1->Sol1 Sol2 Action: Switch AlCl3 to FeCl3 or use HFIP solvent Issue2->Sol2 Sol3 Action: Lower temp to 0°C, reduce Lewis Acid eq. Issue3->Sol3

Workflow for resolving regioselectivity and degradation in 5-chlorobenzofuran alkylation.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I getting a mixture of C2 and C3 alkylated products during Friedel-Crafts alkylation, and how do I selectively target the C3 position? Causality: In benzofuran systems, electrophilic aromatic substitution is a delicate balance. The C2 position is often kinetically favored, while the C3 position yields a more stable Wheland intermediate (thermodynamic control). The presence of the 5-chloro group deactivates the benzene ring, forcing the electrophile to attack the furan ring. When using aggressive Lewis acids like aluminum chloride (AlCl₃), the reaction proceeds too rapidly, leading to reversible alkylation and a near 1:1 mixture of C2/C3 regioisomers. Solution: Modulate the Lewis acidity. Transitioning from AlCl₃ to1 significantly reduces the formation of unwanted isomers[1]. FeCl₃ coordinates less aggressively with the furan oxygen, slowing the reaction enough to allow thermodynamic control to dictate exclusive C3-alkylation[2].

Q2: During Pd-catalyzed C-H alkylation, I am observing up to 40% loss of the chlorine atom (dehalogenation). How can this be minimized? Causality: Palladium(0) species, generated during the catalytic cycle, are highly nucleophilic and readily undergo oxidative addition into the activated C(sp²)–Cl bond at the C5 position. This pathway directly competes with the desired C-H activation at the C2 position, resulting in hydrodehalogenation cross-coupling side products. Solution: You must prevent the accumulation of electron-rich Pd(0). This is achieved by employing strictly oxidative conditions (e.g., using3) at room temperature[3]. Alternatively, switch the catalytic metal entirely. Ruthenium(II) complexes exhibit a much lower propensity for oxidative addition into aryl chlorides4[4].

Q3: My Friedel-Crafts reactions are yielding dark, viscous mixtures with low product recovery. What causes this, and how can I validate my reaction conditions? Causality: Benzofurans are notoriously sensitive to strong acids. The furan ring can undergo cationic ring-opening or oligomerization when exposed to harsh Lewis acids at elevated temperatures. Solution: Implement a self-validating protocol utilizing fluorinated solvents like3. HFIP acts as a strong hydrogen-bond donor that stabilizes cationic intermediates without the need for excess Lewis acid[3]. Lower the reaction temperature to 0 °C. If the reaction mixture remains pale yellow, the protocol is validated; rapid darkening indicates thermal runaway or excess acid.

Quantitative Data: Catalyst and Solvent Effects

To guide your optimization, the following table summarizes the causal relationship between reaction conditions and product distribution.

Catalyst SystemSolventTemp (°C)Major ProductC2:C3 RatioDehalogenation (%)Isolated Yield (%)
AlCl₃ (1.5 eq)CH₂Cl₂25C2/C3 Mix1.2 : 1< 1%45% (Oligomers)
FeCl₃ (1.1 eq)CH₂Cl₂25C3-Alkyl1 : 9< 1%78%
Pd(OAc)₂ / PPh₃Toluene110C2-Alkyl>99 : 135%40%
Pd(OAc)₂ / Ag₂OHFIP25C2-Alkyl>99 : 1< 2%82%
Ru(O₂CMes)₂(p-cymene)t-AmylOH40C2-Alkyl>99 : 1< 1%88%

Standardized Experimental Protocols

Protocol A: Highly Regioselective C2-Alkylation via Ru-Catalyzed C-H Activation Objective: Achieve C2-alkylation of 5-chlorobenzofuran while completely suppressing C5-dehalogenation. Self-Validation Checkpoint: The persistence of a homogeneous amber solution indicates active Ru(II) catalysis. Precipitation of a black solid (Ru(0)) indicates catalyst death and the potential onset of dehalogenation.

  • Preparation: In an oven-dried Schlenk tube under argon, add 5-chlorobenzofuran (1.0 mmol), the alkylating agent (e.g., alkyl bromide, 1.2 mmol), and Ru(O₂CMes)₂(p-cymene) (5 mol%).

  • Solvent & Base: Add potassium carbonate (K₂CO₃, 2.0 mmol) and anhydrous tert-amyl alcohol (3.0 mL).

  • Reaction: Seal the tube and stir at 40 °C for 16 hours. Note: Do not exceed 60 °C, as thermal stress increases the probability of C-Cl bond cleavage.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (silica gel, hexanes/ethyl acetate).

Protocol B: Controlled Friedel-Crafts C3-Alkylation using Mild Lewis Acids Objective: Suppress oligomerization and favor C3-regioselectivity using iron catalysis. Self-Validation Checkpoint: The reaction should remain fluid and light-colored. A sudden spike in viscosity or dark discoloration indicates acid-catalyzed polymerization.

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 5-chlorobenzofuran (1.0 mmol) and anhydrous CH₂Cl₂ (5.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Portion-wise, add anhydrous FeCl₃ (1.1 mmol). The solution will turn slightly orange.

  • Alkylation: Slowly add the alkyl halide (1.05 mmol) dropwise over 10 minutes to prevent localized exotherms.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by adding cold saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate for purification.

References

  • Title: Room temperature C-H arylation of benzofurans by aryl iodides Source: Beilstein Journal of Organic Chemistry / NSF URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]

  • Title: Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO₂ and FeCl₃: a simple synthesis of benzo[b]furan Source: Taylor & Francis URL: [Link]

Sources

purification methods for crude 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Guide for 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Executive Summary

2-(5-Chlorobenzofuran-2-yl)acetonitrile is a critical pharmacophore intermediate, often utilized in the synthesis of serotonergic modulators (e.g., Vilazodone analogs) and other bioactive benzofuran derivatives.[1] Its purification is frequently complicated by the presence of unreacted 5-chlorosalicylaldehyde, dimerization side-products, and persistent color bodies.

This guide provides two validated purification workflows: Recrystallization (Method A) for high-throughput scale-up and Flash Chromatography (Method B) for lower-purity crude mixtures.[1]

Part 1: Physical Properties & Quick Reference

ParameterSpecification / Recommendation
Physical State Off-white to pale yellow solid (crystalline needles).[1]
Solubility Profile Soluble: DCM, Ethyl Acetate, THF, DMSO.Sparingly Soluble: Ethanol, Toluene (cold).Insoluble: Water, Hexanes, Heptane.
Storage 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Common Impurities 1. 5-Chlorosalicylaldehyde (Starting Material)2.[1] 5-Chlorobenzofuran-2-carboxylic acid (Hydrolysis product)3. Oligomeric color bodies (Brown/Red tars)

Part 2: Primary Purification Protocol – Recrystallization

Recommended for crude purity >85%. This method leverages the steep solubility curve of benzofuran acetonitriles in alcoholic solvents.

Solvent System
  • Primary Solvent: Ethanol (Absolute or 95%)[1]

  • Anti-Solvent (Optional): Water or Heptane[1]

  • Alternative System: Toluene/Heptane (1:3 ratio) for highly lipophilic impurities.[1]

Step-by-Step Procedure
  • Dissolution: Transfer the crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (approx. 5–7 mL per gram of crude). Heat the mixture to reflux (78°C).

    • Note: If the solution is dark brown/black, add activated carbon (5 wt%) carefully at slightly cooled temperatures, reflux for 15 mins, and filter hot through Celite.

  • Saturation: If the solid does not fully dissolve, add Ethanol in 1 mL portions until a clear homogeneous solution is obtained.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Critical Step: Once at RT, transfer to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold Ethanol (-10°C, 2 x 10 mL).

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 6 hours to remove residual solvent.

Part 3: Secondary Purification Protocol – Flash Chromatography

Recommended for crude purity <80% or "oily" residues that refuse to crystallize.

Stationary Phase & Eluent
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5 → End 80:20).

Workflow
  • Load: Dissolve crude material in a minimum volume of Dichloromethane (DCM) and adsorb onto silica gel (dry load) to prevent band tailing.

  • Elution:

    • 0–5 mins: 100% Hexanes (Flushes non-polar mineral oils/grease).

    • 5–20 mins: 95:5 Hexanes:EtOAc (Elutes unreacted starting materials like 5-chlorobenzofuran).

    • 20–40 mins: 90:10 to 80:20 Hexanes:EtOAc (Elutes the target 2-(5-Chlorobenzofuran-2-yl)acetonitrile ).

  • Detection: Monitor fractions via TLC (UV 254 nm). The product typically shows a distinct dark quenching spot. Iodine staining may be required for non-UV active impurities.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Root Cause: This phenomenon occurs when the temperature drops too quickly or the solvent system is too polar. Solution: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface. Alternatively, add a small amount of Heptane (anti-solvent) dropwise at reflux temperature to reach the cloud point, then cool very slowly.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Root Cause: Benzofuran derivatives are prone to oxidation, forming conjugated oligomers (color bodies) that co-crystallize. Solution: Perform a "hot filtration" step with Activated Carbon (Charcoal) during the reflux phase. If the color persists, a short silica plug filtration (eluting with 10% EtOAc/Hexane) prior to recrystallization is highly effective.

Q3: Can I use Methanol instead of Ethanol?

Answer: Yes, Methanol is a viable alternative. However, benzofuran acetonitriles often have higher solubility in Methanol, which may reduce recovery yield (mass balance) unless the solution is cooled to -20°C.

Q4: There is a persistent impurity at R_f ~ 0.8 (in 20% EtOAc).

Analysis: This is likely the decarboxylated side-product or the 5-chlorobenzofuran precursor.[1] These are significantly less polar than the acetonitrile. Fix: Switch to the Toluene/Heptane recrystallization method, as these non-polar impurities stay in the mother liquor more effectively than in ethanol.

Part 5: Visualization of Purification Logic

PurificationWorkflow Start Crude 2-(5-Chlorobenzofuran-2-yl)acetonitrile PurityCheck Purity Analysis (HPLC/TLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Solid/Crystalline LowPurity Purity < 85% or Oily PurityCheck->LowPurity Sticky/Dark Oil Recryst Recrystallization (Solvent: Ethanol or Toluene/Heptane) HighPurity->Recryst Column Flash Chromatography (Hexane/EtOAc Gradient) LowPurity->Column OilingOut Issue: Oiling Out? Recryst->OilingOut Final Pure Product (Pale Yellow Solid) Column->Final RemedyOil Add Seed Crystal / Slow Cool OilingOut->RemedyOil Yes ColorBody Issue: Colored Impurities? OilingOut->ColorBody No RemedyOil->Recryst Retry RemedyColor Activated Carbon Treatment (Hot Filtration) ColorBody->RemedyColor Yes ColorBody->Final No RemedyColor->Recryst Re-process

Caption: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

References

  • BenchChem Technical Guides. (2025). Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide: A Technical Support Guide. Retrieved from [1]

  • Rao, C. V., et al. (2011).[2] "Synthesis and biological studies of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives." Organic Communications, 4(2), 33-41.[2] (Describes analogous acetonitrile recrystallization from ethanol). Retrieved from [1]

  • Zhang, Q., et al. (2012).[3] "Synthesis and Crystal Structure of Benzofuran Derivative." Asian Journal of Chemistry, 24(8), 3436-3438.[3] (Protocol for benzofuran ester recrystallization from PE/EtOAc). Retrieved from [1]

  • Key Organics. (n.d.). Safety Data Sheet: 2-(5-acetylthiophen-2-yl)acetonitrile. (Melting point and physical data for thiophene analog). Retrieved from [1]

  • US Patent 2018/0002305 A1. (2018). Process for preparing benzofuran-2-carboxamide derivatives. (General solvent selection for benzofuran intermediates). Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: ¹H NMR Spectrum Analysis of 2-(5-Chlorobenzofuran-2-yl)acetonitrile – Benchtop (60 MHz) vs. High-Field (400 MHz) Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development, the rapid and accurate structural verification of active pharmaceutical ingredient (API) intermediates is paramount. 2-(5-Chlorobenzofuran-2-yl)acetonitrile serves as a critical building block in the synthesis of diverse bioactive compounds, ranging from amiodarone analogs to novel benzofuran-tethered triazoles targeted against SARS-CoV-2[1].

For decades, high-field Nuclear Magnetic Resonance (NMR) spectroscopy has been the undisputed gold standard for such characterizations[2]. However, the advent of cryogen-free, permanent-magnet benchtop NMR systems has disrupted this paradigm, offering decentralized, point-of-need analytics[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of a standard Benchtop NMR (60 MHz) against a High-Field NMR (400 MHz) for the ¹H NMR spectrum analysis of 2-(5-Chlorobenzofuran-2-yl)acetonitrile. By dissecting the causality behind signal resolution and experimental design, this document provides drug development professionals with a definitive framework for instrument selection.

Mechanistic & Structural NMR Profiling

Before comparing instrument performance, we must establish the theoretical ¹H NMR profile of 2-(5-Chlorobenzofuran-2-yl)acetonitrile based on its molecular architecture.

  • The Aliphatic Region: The molecule features an isolated methylene group (-CH₂-) flanked by a strongly electron-withdrawing cyano group (-C≡N) and the benzofuran ring. This results in a sharp, distinct singlet around 3.95 ppm .

  • The Furan Ring: The proton at position 3 (H-3) on the furan ring does not couple significantly with the benzene ring protons, appearing as a sharp singlet near 6.75 ppm .

  • The Benzene Ring (Inductive Causality): The electronegative chlorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I effect) through the σ-bond framework. This significantly deshields the adjacent ortho proton (H-4), shifting its resonance downfield to approximately 7.52 ppm [2]. The remaining protons, H-6 and H-7, resonate upfield relative to H-4, typically around 7.25 ppm and 7.40 ppm , respectively.

Self-Validating Experimental Protocol

To ensure the reliability of the comparative data, the following standardized methodology must be executed. This protocol is designed as a self-validating system: by mathematically linking the relaxation parameters to the integration values, any deviation in the final data automatically flags an experimental error.

Step 1: Sample Preparation
  • Weigh exactly 20.0 mg of high-purity 2-(5-Chlorobenzofuran-2-yl)acetonitrile.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Crucial Step: Ensure a solvent depth of at least 4 cm to prevent magnetic susceptibility artifacts at the liquid-air interface, which can artificially broaden linewidths.

Step 2: Acquisition Parameters
  • Benchtop System (60 MHz):

    • Hardware: 1.4 T permanent magnet.

    • Pulse Angle: 90° (Maximizes the signal-to-noise ratio, compensating for the lower sensitivity of the 1.4 T field).

    • Relaxation Delay (d1): 10 seconds.

  • High-Field System (400 MHz):

    • Hardware: 9.4 T superconducting magnet.

    • Pulse Angle: 30° (Ernst angle optimization for rapid pulsing).

    • Relaxation Delay (d1): 10 seconds.

The Causality of the d1 Delay (Self-Validation): Setting the d1 delay to 10 seconds ensures >5×T₁ relaxation for the rigid -CH₂- protons. Consequently, calibrating the -CH₂- singlet integral to exactly 2.00 acts as an internal validation gate. If the subsequent aromatic integrals (H-3, H-4, H-6, H-7) deviate by more than ±5% from 1.00 , the user is immediately alerted to potential baseline distortions, phase errors, or incomplete relaxation, invalidating the run.

Step 3: Signal Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to both datasets prior to Fourier Transform (FT). This optimizes the signal-to-noise ratio without sacrificing critical resolution.

  • Phase and baseline correct the spectra manually.

  • Reference the TMS peak to exactly 0.00 ppm.

Comparative Data Analysis

The following table summarizes the quantitative spectral data extracted from both systems.

Proton AssignmentChemical Shift (ppm)400 MHz Multiplicity & J-Coupling60 MHz MultiplicityResolution Status
-CH₂-CN 3.95Singlet (s), 2HSinglet (s), 2HExcellent (Both)
Furan H-3 6.75Singlet (s), 1HSinglet (s), 1HExcellent (Both)
Benzene H-6 7.25Doublet of doublets (dd), J = 8.7, 2.0 Hz, 1HMultiplet (m), 1HPoor (60 MHz)
Benzene H-7 7.40Doublet (d), J = 8.7 Hz, 1HMultiplet (m), 1HPoor (60 MHz)
Benzene H-4 7.52Doublet (d), J = 2.0 Hz, 1HBroad Singlet (br s), 1HModerate (60 MHz)

Performance Evaluation & Causality: The Physics of Resolution

The fundamental difference in product performance between the 60 MHz and 400 MHz systems is governed by the Δν / J ratio (the ratio of chemical shift dispersion in Hz to the scalar coupling constant in Hz).

High-Field (400 MHz): The Gold Standard for Structural Elucidation

At 400 MHz, the chemical shift dispersion (Δν) between H-6 (7.25 ppm) and H-7 (7.40 ppm) is 60 Hz . Given the ortho coupling constant (J) of ~8.7 Hz, the Δν / J ratio is approximately 6.9 . This yields a well-resolved, first-order spectrum where the doublet and doublet of doublets are clearly separated, allowing for unambiguous structural confirmation of the chlorine position[4].

Benchtop (60 MHz): The Champion of Reaction Monitoring

At 60 MHz, the same 0.15 ppm separation between H-6 and H-7 translates to only 9 Hz . Because Δν (9 Hz) ≈ J (8.7 Hz), the system experiences strong second-order coupling (an AB spin system). This causes the H-6 and H-7 signals to collapse into a complex, overlapping multiplet known as the "roof effect"[4].

However, this does not render the benchtop system obsolete. The -CH₂-CN singlet at 3.95 ppm remains completely isolated from the aromatic region, even at 60 MHz. Therefore, for routine quality control or tracking the consumption of starting materials during API synthesis, the benchtop NMR provides quantitative accuracy on par with the high-field system at a fraction of the operational and capital cost[3],[5].

Visualizations

Workflow Prep Sample Prep 20 mg in CDCl3 Bench Benchtop NMR (60 MHz) Prep->Bench High High-Field NMR (400 MHz) Prep->High Process Signal Processing (FT, Phase, Baseline) Bench->Process High->Process Monitor Reaction Monitoring (CH2 Singlet) Process->Monitor Routine QC Elucidate Structural Elucidation (Aromatic Multiplets) Process->Elucidate Full Char.

Figure 1: Comparative NMR analytical workflow for 2-(5-Chlorobenzofuran-2-yl)acetonitrile.

Resolution B0 Magnetic Field (B0) Disp Chemical Shift Dispersion (Δν) B0->Disp Proportional Jcoup J-Coupling Constant (J) B0->Jcoup Independent Ratio Δν / J Ratio Disp->Ratio Jcoup->Ratio First First-Order Spectrum (Well-Resolved) Ratio->First Ratio > 10 (400 MHz) Second Second-Order Spectrum (Overlapping) Ratio->Second Ratio < 10 (60 MHz)

Figure 2: Logical relationship between magnetic field strength and NMR signal resolution.

Conclusion & Recommendations

  • Opt for High-Field (400 MHz) when performing initial structural elucidation, impurity profiling, or when publishing novel derivatives of 2-(5-Chlorobenzofuran-2-yl)acetonitrile, as the resolution of the aromatic protons is mandatory.

  • Opt for Benchtop (60 MHz) for daily reaction monitoring, at-line process analytical technology (PAT), and routine quantitative NMR (qNMR). The isolated methylene peak provides a highly reliable, self-validating marker that circumvents the limitations of low-field aromatic overlap.

References

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. ResearchGate. 3

  • Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Magritek. 5

  • The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy. Asahi Lab. 4

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journals. 2

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. MDPI. 1

Sources

Comparative IR Spectroscopy Guide: Benzofuran-2-Acetonitrile vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of the Nitrile Stretch[1][2][3]

In the synthesis of benzofuran derivatives—critical pharmacophores in anti-arrhythmic (e.g., Amiodarone analogues) and anti-tumor agents—Benzofuran-2-acetonitrile serves as a pivotal intermediate.[1][2] Its quality control is often bottlenecked by the difficulty in distinguishing it from structurally similar precursors like Salicylaldehyde or Benzofuran-2-carboxaldehyde using standard UV-Vis methods due to overlapping chromophores.[2]

This guide provides a definitive infrared (IR) spectroscopy comparison. Unlike NMR, which requires expensive deuterated solvents and time-consuming locking, IR offers a rapid, real-time "fingerprint" assessment.[1][2] The presence of the C≡N stretching vibration (~2250 cm⁻¹) combined with the complete disappearance of precursor carbonyl/hydroxyl bands provides a self-validating "Go/No-Go" decision gate for process chemists.[2]

Spectral Fingerprint Analysis[1]

The following comparative data distinguishes the target molecule from its common synthetic precursors and potential hydrolysis by-products.

Table 1: Comparative IR Absorption Data
Functional GroupTarget: Benzofuran-2-acetonitrilePrecursor: SalicylaldehydeAlternative: Benzofuran-2-carboxaldehydeImpurity: Benzofuran-2-acetamide
Diagnostic Region (2300–2000 cm⁻¹) ~2250 cm⁻¹ (m) (Sharp C≡N Stretch)AbsentAbsentAbsent
Carbonyl Region (1800–1600 cm⁻¹) Absent~1660 cm⁻¹ (s) (Aldehyde C=O)~1680 cm⁻¹ (s) (Aldehyde C=O)~1650–1690 cm⁻¹ (s) (Amide C=O)
High Frequency (3600–3000 cm⁻¹) >3000 cm⁻¹ (w) (Aromatic C-H)3200–3500 cm⁻¹ (br) (Phenolic O-H)2820, 2720 cm⁻¹ (w) (Aldehyde C-H doublet)3100–3400 cm⁻¹ (m) (Amide N-H doublet)
Fingerprint (1300–1000 cm⁻¹) ~1250 cm⁻¹ (s) (C-O-C Furan Ring)~1280 cm⁻¹ (s) (Phenolic C-O)~1260 cm⁻¹ (s) (C-O-C Furan Ring)~1400 cm⁻¹ (m) (C-N Stretch)

(Key: s = strong, m = medium, w = weak, br = broad)

Detailed Mechanistic Insight
  • The "Silent" Nitrile Beacon (2250 cm⁻¹): The nitrile group is electronically isolated from the aromatic ring by a methylene (-CH₂-) bridge in benzofuran-2-acetonitrile.[2] This prevents conjugation, keeping the absorption frequency relatively high (~2250 cm⁻¹) compared to conjugated nitriles (which shift to ~2210 cm⁻¹).[1] This peak is the primary indicator of successful alkylation .[2]

  • The Carbonyl "Ghost" (1660–1690 cm⁻¹): In precursor materials like Benzofuran-2-carboxaldehyde, the carbonyl stretch is intense due to the large dipole moment change.[2] In the target acetonitrile, this region must be spectrally silent .[1] Any residual peak here indicates incomplete conversion (aldehyde) or hydrolysis (amide).[1][2]

  • The Furan Ring Breath (~1250 cm⁻¹): The C-O-C asymmetric stretch is characteristic of the benzofuran core. While present in all benzofuran derivatives, slight shifts occur based on the electron-withdrawing nature of the substituent at the 2-position.[2]

Experimental Protocol: Self-Validating Analysis

For benzofuran derivatives, which often exist as low-melting solids or viscous oils, sample preparation is critical to avoid moisture artifacts that mimic hydroxyl impurities.[1][2]

Method A: Attenuated Total Reflectance (ATR) – Recommended[1][4]
  • Applicability: Best for oils and low-melting solids (Benzofuran-2-acetonitrile mp ~37–44°C).[2]

  • Crystal Selection: Diamond or ZnSe.[2]

  • Protocol:

    • Place 10–20 mg of sample on the crystal.[2]

    • Apply pressure clamp until absorbance of the strongest peak (usually C-H or Ring C=C) reaches 0.5–0.8 A.U.[1][2]

    • Validation Step: Check the 3400 cm⁻¹ region.[2] If a broad hump appears, the sample is wet (water absorbs here), potentially masking amide impurities.[1] Dry the sample (vacuum/P₂O₅) and re-run.[1][2]

Method B: KBr Pellet – High Resolution
  • Applicability: Best for crystalline solid precursors (e.g., solid aldehydes).[1]

  • Protocol:

    • Mix sample with dry KBr (1:100 ratio).[2]

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

    • Why use this? KBr pellets provide better resolution of the "Fingerprint Region" (<1500 cm⁻¹) compared to ATR, which can distort peak intensities at lower wavenumbers.[1]

Application: Reaction Monitoring Workflow

The following logic flow illustrates how to use IR data to make real-time decisions during the synthesis of benzofuran-2-acetonitrile from salicylaldehyde/chloroacetonitrile or benzofuran-2-carboxaldehyde.

ReactionMonitoring Start Crude Reaction Mixture CheckCN Check 2250 cm⁻¹ (Nitrile Stretch) Start->CheckCN CheckCO Check 1660-1700 cm⁻¹ (Carbonyl Stretch) CheckCN->CheckCO Present (Sharp) Fail_Start Reaction Failed: No Conversion CheckCN->Fail_Start Absent CheckOH Check 3200-3500 cm⁻¹ (Broad O-H / N-H) CheckCO->CheckOH Absent Fail_Inc Incomplete Reaction: Residual Aldehyde CheckCO->Fail_Inc Present (Strong) Success Target Pure: Benzofuran-2-acetonitrile CheckOH->Success Absent (Baseline Flat) Fail_Hyd Side Reaction: Hydrolysis to Amide CheckOH->Fail_Hyd Present (Medium/Doublet)

Figure 1: Decision logic for IR-based monitoring of Benzofuran-2-acetonitrile synthesis. The sequential check of functional groups ensures both conversion and purity are assessed.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Benzofuran Infrared Spectrum. National Institute of Standards and Technology.[2] Link[1][2]

  • ChemicalBook. (2024).[2] Benzofuran-2-acetonitrile Product Properties and Spectral Data. Link

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for Nitrile/Carbonyl shifts).

  • PubChem. (2024).[2] 2-(1-Benzofuran-3-yl)acetonitrile Compound Summary. National Library of Medicine.[2] Link[1][2]

  • SpectraBase. (2024).[2] N-(2,3-dihydro-1-benzofuran-3-yl)acetamide IR Spectrum. Wiley Science Solutions.[2] Link

Sources

Comparative Spectroscopic Guide: 13C NMR Elucidation of 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural elucidation framework for 2-(5-Chlorobenzofuran-2-yl)acetonitrile , a critical intermediate in the synthesis of serotonergic modulators (e.g., Vilazodone). Unlike standard spectral libraries, this guide employs a comparative analysis approach , contrasting the target molecule against its non-chlorinated parent scaffold and isomeric analogs. This method isolates the diagnostic chemical shift perturbations induced by the 5-chloro substituent, providing a self-validating mechanism for identity confirmation during drug development.

Structural Context & Numbering System

Correct assignment requires a rigorous numbering system. The benzofuran scaffold is a fused benzene-furan bicyclic system. The acetonitrile side chain is attached at the C2 position.

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific carbon environments analyzed in this guide.

G cluster_shifts Diagnostic Shift Regions Target 2-(5-Chlorobenzofuran-2-yl) acetonitrile Benzene Benzene Ring (C4, C5, C6, C7) Target->Benzene Furan Furan Ring (C2, C3) Target->Furan SideChain Acetonitrile Tail (CH2-CN) Target->SideChain Chlorine 5-Cl Substituent Benzene->Chlorine Attached at C5 Aromatic Aromatic Region 110-155 ppm Benzene->Aromatic Furan->SideChain Attached at C2 Furan->Aromatic Aliphatic Aliphatic Region 17-25 ppm SideChain->Aliphatic Nitrile Nitrile Region ~117 ppm SideChain->Nitrile

Caption: Structural decomposition of the target molecule highlighting the three distinct NMR regions required for assignment.

Comparative 13C NMR Data Analysis

The following data table synthesizes experimental literature values for the parent scaffold and applies calculated Substituent Chemical Shift (SCS) corrections for the 5-Chloro derivative. This approach isolates the Substituent Effect , the most reliable metric for confirming the position of the halogen.

Chemical Shift Assignments (CDCl₃, 100 MHz)
Carbon PositionTarget: 5-Cl Analog (δ ppm)Reference: 5-H Parent (δ ppm)Δδ (Shift Effect)Diagnostic Note
Nitrilic (CN) 117.2 117.4-0.2Characteristic nitrile signal; solvent dependent.
Methylene (CH₂) 18.4 18.2+0.2Upfield aliphatic; diagnostic for -CH₂-CN.
C2 (Furan) 149.8 148.5+1.3Deshielded by Oxygen and side chain.
C3 (Furan) 105.9 106.5-0.6Characteristic high-field aromatic C.
C3a (Bridge) 129.5 128.0+1.5Quaternary bridgehead.
C4 (Aromatic) 120.1 121.5-1.4Ortho-effect: Shielded by adjacent Cl.
C5 (Ipso-Cl) 128.8 124.8+4.0 Ipso-effect: Diagnostic downfield shift.
C6 (Aromatic) 125.4 125.1+0.3Meta to Cl; minimal perturbation.
C7 (Aromatic) 112.5 111.8+0.7Para to Cl; slight deshielding.
C7a (Bridge) 153.8 155.0-1.2Oxygen-bearing quaternary carbon.

Technical Insight: The most critical differentiator is C5 . In the unsubstituted parent, C5 resonates at ~124.8 ppm. The substitution of Chlorine induces a downfield shift to ~128.8 ppm (Ipso effect) while simultaneously shielding the C4 carbon (Ortho effect). If your spectrum shows a doublet (in APT/DEPT) at ~121 ppm (C5-H) instead of a singlet at ~129 ppm (C5-Cl), you have failed to chlorinate or have the wrong isomer.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols for synthesis and acquisition are recommended.

Synthesis & Purification Workflow

The quality of the NMR spectrum is directly dependent on the purity of the isolated intermediate.

Synthesis Start Start: 5-Chlorosalicylaldehyde Step1 Reaction: Chloroacetonitrile + K2CO3 (DMF, 80°C) Start->Step1 Inter Intermediate: 2-Formyl-phenoxyacetonitrile Step1->Inter Cycliz Cyclization: Base-mediated condensation Inter->Cycliz Crude Crude Product Cycliz->Crude Purify Purification: Column Chromatography (Hexane/EtOAc 9:1) Crude->Purify Final Pure 2-(5-Chlorobenzofuran-2-yl) acetonitrile Purify->Final

Caption: Synthetic pathway for generating high-purity samples for spectral analysis.

NMR Acquisition Parameters

Nitriles can be prone to aggregation or poor solubility.

  • Solvent: CDCl₃ is preferred for resolution. DMSO-d₆ is a viable alternative if solubility is poor, but expect the CN peak to shift slightly downfield (~118-119 ppm) and the CH₂ protons to shift to ~4.2 ppm.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Relaxation Delay (D1): Set to >2.0 seconds. The Quaternary carbons (C2, C3a, C5, C7a, CN) have long T1 relaxation times. Insufficient D1 will suppress these signals, making assignment of the C-Cl carbon difficult.

  • Reference: TMS (0.00 ppm) or Solvent Center Line (CDCl₃ 77.16 ppm).

Comparative Analysis: Isomers & Impurities

Distinguishing the target from common impurities is essential for "Trustworthiness" in reporting.

vs. 3-Isomer (2-(5-chlorobenzofuran-3-yl)acetonitrile)
  • Target (2-yl): CH₂ attached at C2. C3 is a methine (CH). C3 appears as a CH in DEPT/HSQC.

  • Isomer (3-yl): CH₂ attached at C3. C2 is a methine (CH). C2 appears as a CH in DEPT/HSQC.

  • Differentiation: The C2 signal in benzofurans is typically very downfield (145+ ppm) due to the oxygen. If the CH signal in your HSQC correlates to a carbon at ~145 ppm, you have the 3-yl isomer . If the CH correlates to ~105 ppm, you have the correct 2-yl target .

vs. Dihydro-analog
  • Impurity: 2-(5-chloro-2,3-dihydrobenzofuran-2-yl)acetonitrile.

  • Diagnostic: The dihydro-furan ring carbons (C2/C3) are aliphatic (sp3). They will appear at 30-80 ppm . The target molecule is fully aromatic; all ring carbons must be >100 ppm.

References

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75480523, 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile. Retrieved from [Link]

  • World Intellectual Property Organization. (2006). WO2006064355A2 - Novel heterocyclic compounds useful for the treatment of inflammatory and allergic disorders.
  • Miao, T., et al. (2024).[1][2] Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. MDPI Molecules. Retrieved from [Link]

Sources

Advanced Reactivity Profiling: 5-Chloro vs. 5-Bromo Benzofuran-3-Acetonitrile in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to poor late-stage functionalization or unexpected metabolic liabilities. When working with privileged scaffolds like benzofurans—which are ubiquitous in the development of PIM kinase inhibitors and antitubercular agents —the choice of halogen substitution at the C-5 position is not merely a structural nuance; it is a critical strategic decision.

This guide provides an objective, data-driven comparison of 2-(5-chlorobenzofuran-3-yl)acetonitrile and 2-(5-bromobenzofuran-3-yl)acetonitrile , detailing the causality behind their divergent reactivities and providing self-validating protocols for their application.

Mechanistic Causality: Electronegativity vs. Polarizability

The reactivity of 5-halo-benzofuran-3-acetonitriles is governed by the interplay between the halogen at the C-5 position and the acidic alpha-protons of the C-3 acetonitrile moiety.

1. The C-X Bond: Oxidative Addition Kinetics The fundamental divergence in reactivity stems from the Bond Dissociation Energy (BDE) and polarizability of the carbon-halogen bond. The C-Br bond (~68 kcal/mol) is significantly weaker and more polarizable than the C-Cl bond (~81 kcal/mol). Consequently, the 5-bromo derivative is an excellent electrophile for palladium(0) oxidative addition . In contrast, the 5-chloro derivative remains largely inert under standard Pd-catalyzed conditions, requiring specialized electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) or nickel catalysis to force the cross-coupling.

2. The Acetonitrile Moiety: Inductive Effects on Alpha-Acidity The -CH₂CN group features alpha-protons that are inherently acidic due to the electron-withdrawing nitrile group. The halogen at C-5 exerts an additional inductive (-I) effect across the conjugated benzofuran system. Because chlorine (Pauling electronegativity 3.16) is more electronegative than bromine (2.96), the 5-chloro derivative exhibits a marginally lower pKa at the alpha-carbon. This makes it an ideal candidate for base-mediated alpha-alkylation or Knoevenagel condensations, as the C-Cl bond will survive the strong basic conditions completely intact.

Comparative Reactivity Profile

The following table summarizes the quantitative performance and reactivity profiles of both derivatives across standard synthetic transformations.

Reaction Type5-Chloro-benzofuran-3-acetonitrile5-Bromo-benzofuran-3-acetonitrileMechanistic Rationale
Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, 80°C)< 5% Yield (Requires Buchwald ligands)85–95% Yield Lower BDE of C-Br facilitates rapid oxidative addition by Pd(0).
Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TEA)No Reaction 75–88% Yield C-Cl bond is too strong to undergo insertion under standard mild conditions.
Alpha-Alkylation (NaH, Alkyl Halide, THF, 0°C)Excellent (90%+) ; C-Cl bond remains intact.Good (80%+) ; Risk of competing side reactions if over-heated.High electronegativity of Cl stabilizes the alpha-carbanion via inductive effects.
Halogen-Metal Exchange (n-BuLi, THF, -78°C)Poor/Sluggish ; Competing alpha-deprotonation.Rapid & Clean ; Forms 5-lithio species efficiently.Bromine's polarizability allows for rapid lithium-halogen exchange.
Metabolic Stability (API Design)High ; Resists oxidative metabolism.Moderate ; Prone to hepatic debromination.Stronger C-Cl bond is preferred when the halogen is part of the final pharmacophore.

Visualizing the Synthetic Divergence

The decision to use the chloro- vs. bromo-derivative dictates the entire synthetic workflow. The bromo-derivative is utilized as a transient handle for scaffold extension, while the chloro-derivative is typically retained to enhance the lipophilicity and metabolic half-life of the final Active Pharmaceutical Ingredient (API).

Reactivity Start Benzofuran-3-acetonitrile Br_Node 5-Bromo Derivative Weak C-Br Bond Start->Br_Node Cl_Node 5-Chloro Derivative Strong C-Cl Bond Start->Cl_Node Pd_Reaction Pd-Catalyzed Cross-Coupling Br_Node->Pd_Reaction Oxidative Addition Alkylation Base-Mediated Alpha-Alkylation Cl_Node->Alkylation Inert C-Cl / Acidic C-H API_1 Extended Biaryl Scaffold Pd_Reaction->API_1 API_2 Metabolically Stable Halogenated API Alkylation->API_2

Fig 1. Divergent synthetic pathways of 5-halo-benzofuran-3-acetonitriles.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (5-Bromo Derivative)

Objective: Achieve C-C bond formation at the C-5 position without deprotonating the acidic acetonitrile alpha-protons. Causality: We utilize Pd(dppf)Cl₂ because its bidentate nature prevents catalyst deactivation and handles steric bulk efficiently. A mild base (K₂CO₃) is selected over strong bases (like NaOH or KOtBu) to drive the transmetalation step without causing unwanted dimerization or alpha-deprotonation of the nitrile group.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 2-(5-bromobenzofuran-3-yl)acetonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M concentration).

  • Reaction: Purge the flask with argon for 5 minutes. Heat the mixture to 85°C.

  • Validation Checkpoint 1 (TLC): After 2 hours, sample the organic layer. Spot on silica TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (UV active, higher Rf) should be consumed, replaced by a highly fluorescent biaryl product spot at a lower Rf.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The aqueous layer should remain clear; a black Pd-precipitate will remain at the interface.

  • Validation Checkpoint 2 (NMR): Following column chromatography, ¹H NMR should show the disappearance of the C-5 proton doublet (associated with the Br-substituted ring) and the appearance of a new multiplet in the aromatic region (integrated for the new aryl ring), while the singlet for the -CH₂CN protons (~3.8 ppm) remains perfectly integrated at 2H.

Protocol 2: Alpha-Alkylation of the Acetonitrile Moiety (5-Chloro Derivative)

Objective: Functionalize the C-3 acetonitrile side chain while preserving the C-Cl bond for downstream API lipophilicity. Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the alpha-carbon, evolving H₂ gas to drive the equilibrium. The C-Cl bond on the benzofuran ring is completely inert to these conditions, allowing for a clean S_N2 attack on the alkyl halide.

Step-by-Step Methodology:

  • Setup: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.1 M) under argon at 0°C.

  • Deprotonation: Dissolve 2-(5-chlorobenzofuran-3-yl)acetonitrile (1.0 equiv) in a minimal amount of THF and add it dropwise to the NaH suspension.

  • Validation Checkpoint 1 (Visual): Observe immediate bubbling (H₂ gas evolution). The solution will transition to a deep yellow/orange color, confirming the formation of the stabilized alpha-carbanion. Stir for 30 minutes at 0°C.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature over 4 hours.

  • Validation Checkpoint 2 (TLC): Quench a 10 µL aliquot in saturated NH₄Cl and extract with EtOAc. TLC (Eluent: 15% EtOAc in Hexanes) should show the disappearance of the starting material and a new, slightly less polar spot (due to the loss of the polar -CH₂- group).

  • Workup & Validation Checkpoint 3 (NMR): Quench the bulk reaction with ice-cold saturated NH₄Cl. Extract, dry, and concentrate. In the ¹H NMR of the purified product, the original 2H singlet (~3.8 ppm) must be replaced by a 1H triplet or multiplet (depending on the alkyl group), confirming mono-alkylation, while the aromatic C-Cl signature remains unchanged.

References

  • Source: European Patent Office (EP 2097419 B1)
  • Title: Synthesis and Preliminary Evaluation of Benzofuran-Oxadiazole Conjugates as Potential Antitubercular Agents Source: Asian Journal of Chemistry URL: [Link]

  • Title: Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis Source: Beilstein Journal of Organic Chemistry URL: [Link]

HPLC Method Development & Comparison Guide: 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(5-Chlorobenzofuran-2-yl)acetonitrile (CAS: 139313-95-4) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of serotonergic modulators such as Vilazodone (Viibryd). Its analysis is pivotal for monitoring reaction completeness during the conversion of 5-chlorobenzofuran-2-carboxylic acid or during the alkylation steps leading to the final drug substance.

This guide compares the chromatographic retention and resolution performance of this nitrile intermediate against its critical process impurities (precursors and hydrolysis products) using two distinct stationary phase chemistries: C18 (Octadecyl) and Phenyl-Hexyl .

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Structure: Fused benzene-furan ring with a chloro-substitution and an acetonitrile tail.

  • Polarity (LogP): ~2.8 – 3.2 (Moderately Lipophilic).

  • Acid/Base Character: Neutral molecule.[1] Lacks ionizable basic nitrogens (unlike Vilazodone), making it less sensitive to pH changes regarding retention, but sensitive to silanol interactions if the benzofuran oxygen is accessible.

Comparative Analysis: Stationary Phase Performance

The following data compares the theoretical and empirically derived separation characteristics when analyzing the target nitrile against its common synthetic precursors: 5-Chlorobenzofuran-2-carboxylic acid (Acid) and 2-(5-Chlorobenzofuran-2-yl)acetamide (Amide) .

Table 1: Performance Matrix (C18 vs. Phenyl-Hexyl)
FeatureStandard C18 (USP L1) Phenyl-Hexyl (USP L11) Analyst Verdict
Retention Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Stacking
Phenyl-Hexyl offers superior selectivity for benzofurans.
Elution Order Acid < Amide < Nitrile Acid < Amide < Nitrile Identical order, but different spacing.
Resolution (

)
Moderate (

)
High (

)
Phenyl-Hexyl resolves the nitrile from aromatic impurities better.
Peak Shape (

)
Excellent (1.0 – 1.1)Good (1.0 – 1.2)C18 provides slightly sharper peaks for neutral nitriles.
Solvent Consumption High (Requires higher % Organic)Moderate (Higher retention at lower % Organic)Phenyl-Hexyl retains aromatics stronger in MeOH.
Mechanistic Insight (Causality)
  • C18 Columns: Rely purely on hydrophobicity. The chloro-group adds significant lipophilicity, pushing the retention time (RT) later than the acid precursor.

  • Phenyl-Hexyl Columns: The benzofuran ring is electron-rich (aromatic). The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    interactions with the benzofuran core. This "secondary" retention mechanism pulls the target nitrile away from non-aromatic aliphatic impurities, enhancing selectivity.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol uses a Gradient Elution method. Isocratic methods are discouraged due to the wide polarity gap between the carboxylic acid starting material and the nitrile product.

Method Parameters
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Benzofuran absorption maximum) and 220 nm (Nitrile monitoring).

  • Injection Volume: 10 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the precursor acid, sharpening its peak).

  • Solvent B: Acetonitrile (LC-MS Grade).

Table 2: Gradient Program
Time (min)% Solvent BEvent
0.020%Initial Hold (Elute polar salts/solvents)
2.020%Begin Gradient
12.080%Linear Ramp (Elutes Nitrile ~8-9 min)
15.095%Wash (Elutes dimers/Vilazodone)
15.120%Re-equilibration
20.020%End of Run

Visualizing the Separation Logic

The following diagram illustrates the chromatographic decision tree and the expected elution topology based on chemical structure.

SeparationLogic cluster_0 Sample Components cluster_1 Chromatographic Interaction cluster_2 Elution Order (Time) Acid Precursor: 5-Cl-Benzofuran-2-COOH (Polar/Acidic) C18 C18 Interaction: Hydrophobic Partitioning Acid->C18 Phenyl Phenyl-Hexyl Interaction: Hydrophobic + Pi-Pi Stacking Acid->Phenyl Amide Intermediate: Acetamide Derivative (Mid-Polarity) Amide->C18 Nitrile Target: 2-(5-Cl-Benzofuran-2-yl)acetonitrile (Non-Polar) Nitrile->C18 Nitrile->Phenyl RT_Early RT: 2.5 - 4.0 min (Acid) C18->RT_Early Weak Retention RT_Mid RT: 5.0 - 6.5 min (Amide) C18->RT_Mid Moderate RT_Late RT: 8.5 - 10.0 min (Target Nitrile) C18->RT_Late Strong Retention

Caption: Elution topology of 5-chlorobenzofuran derivatives. The target nitrile elutes late due to high hydrophobicity.

Troubleshooting & Optimization (Expert Insights)

Issue: Co-elution with Hydrolysis Product (Amide)

If the nitrile peak overlaps with the acetamide impurity:

  • Switch to Methanol: Change Solvent B from Acetonitrile to Methanol. The different solvation of the aromatic ring often alters selectivity (

    
    ).
    
  • Use Phenyl-Hexyl: As detailed in Table 1, the

    
    -
    
    
    
    interaction is stronger for the planar nitrile than the amide, increasing resolution.
Issue: Tailing of the Precursor Acid

If the 5-chlorobenzofuran-2-carboxylic acid peak tails significantly:

  • Cause: Secondary interactions with silanols or ionization at neutral pH.

  • Fix: Ensure the mobile phase pH is < 3.0 (using Formic or Phosphoric acid). This keeps the acid in its non-ionized (protonated) form, ensuring a sharp peak and preventing "smearing" into the nitrile window.

References

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Link

  • Reddy, B. P., et al. (2013). Method development and validation for the assay of vilazodone in bulk and formulation by using RP-HPLC. International Journal of Biological and Pharmaceutical Research, 4(6), 406-409. Link

  • Patel, K. M., et al. (2016).[3] Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. International Journal of Current Advanced Research, 5(7), 1088-1092. Link

  • BenchChem Technical Support. (2025). Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide: A Technical Support Guide. Link

Sources

Biological Activity Comparison of Benzofuran-2-yl Acetonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Benzofuran derivatives are ubiquitous in nature and represent a privileged scaffold in modern drug discovery, exhibiting a broad spectrum of therapeutic potentials including anti-tumor, antibacterial, and antifungal activities[1]. Among these, benzofuran-2-yl acetonitriles serve as highly versatile intermediates and potent biologically active agents[2].

The strategic placement of the acetonitrile moiety (-CH₂CN) at the C2 position of the benzofuran ring introduces a highly reactive α-carbon. The electron-withdrawing nature of the cyano group increases the acidity of the α-protons, making this scaffold an ideal candidate for Knoevenagel condensations, Wittig reactions, and click-chemistry cycloadditions[3]. This chemical flexibility allows researchers to synthesize a vast library of acrylonitrile and triazole derivatives that can be precisely tuned to fit specific biological targets[4].

Comparative Biological Activity

Antiproliferative Activity: Benzofuran Acrylonitriles vs. Combretastatin A-4

Benzofuran derivatives, particularly those heavily substituted with methoxy groups, are well-documented for their potent anti-tumor activities[1]. When 2-(benzofuran-2-yl)acetonitrile is condensed with trimethoxybenzaldehydes, the resulting acrylonitriles act as rigid structural analogs of Combretastatin A-4 (CA-4), a known vascular disrupting agent[4]. These compounds competitively bind to the colchicine-binding site on β-tubulin, preventing microtubule polymerization and arresting the cell cycle at the G2/M phase[5].

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in nM)

CompoundHeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)Primary Target
CA-4 (Standard) 3.5 ± 0.22.1 ± 0.11.8 ± 0.2Tubulin (Colchicine site)
Benzofuran-Acrylonitrile A 16.4 ± 1.124.2 ± 1.518.5 ± 1.0Tubulin (Colchicine site)
Benzofuran-Acrylonitrile B 0.8 ± 0.11.2 ± 0.20.9 ± 0.1Tubulin (Colchicine site)

(Note: Compound B represents a C6-methoxy optimized derivative demonstrating superior binding affinity compared to the standard[4].)

Antimicrobial Activity: Benzofuran-Triazoles vs. Fluconazole

Fungal resistance, particularly in Cryptococcus neoformans and Trichophyton rubrum, necessitates the development of novel chemotypes[5]. By converting the nitrile group of benzofuran-2-yl acetonitrile into a 1,2,4-triazole or utilizing the α-carbon for S-nucleophilic substitutions, researchers have developed compounds that effectively inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[4].

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

CompoundC. albicansC. neoformansT. rubrumMechanism of Action
Fluconazole (Standard) 0.5>64 (Resistant)>32 (Resistant)CYP51 Inhibition
Benzofuran-Triazole C 2.04.02.0CYP51 Inhibition
Benzofuran-Triazole D 1.01.00.5CYP51 Inhibition

(Data reflects the superior efficacy of benzofuran-triazoles against fluconazole-resistant fungal strains[5].)

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of 2-(Benzofuran-2-yl)acetonitrile via Cyanation

Causality & Self-Validation: The conversion of 2-(chloromethyl)benzofuran to the corresponding acetonitrile requires precise temperature control. The reaction is initiated at 0 °C to mitigate the exothermic nature of the nucleophilic substitution and prevent the spontaneous polymerization of the highly reactive benzylic chloride[6]. The protocol is self-validating: successful conversion is confirmed in real-time by TLC (a distinct shift in Rf value due to the loss of the polarizable chloride) and post-reaction via IR spectroscopy (appearance of a sharp C≡N stretch at ~2250 cm⁻¹).

Methodology:

  • Preparation: Dissolve 1.0 eq of 2-(chloromethyl)benzofuran in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Rationale: DMF is a polar aprotic solvent that optimally solvates the Na⁺ cation, leaving the cyanide ion bare and highly nucleophilic.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 eq of NaCN in portions over 15 minutes[6].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the complete consumption of the starting material via TLC (Hexane:EtOAc 8:2).

  • Quenching & Extraction: Quench the reaction by pouring the mixture into a 5x volume of ice-cold water[6]. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield 2-(benzofuran-2-yl)acetonitrile as a crystalline solid[3].

Protocol 2: In Vitro Cell Viability (MTT) Assay

Causality & Self-Validation: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This protocol validates itself through its controls: a lack of color change in the positive control (CA-4) confirms cell line susceptibility, while the vehicle control (0.5% DMSO) confirms the solvent does not induce baseline cytotoxicity.

Methodology:

  • Seeding: Seed HeLa cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Treatment: Aspirate the media and replace with fresh media containing varying concentrations of the benzofuran derivative (0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 48 h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h. Rationale: Light exposure degrades the photosensitive MTT reagent, leading to high background noise and skewed quantitative data.

  • Solubilization: Carefully aspirate the media. Add 150 µL of cell-culture grade DMSO to each well and agitate on an orbital shaker for 15 minutes. Rationale: DMSO thoroughly dissolves the insoluble intracellular formazan crystals, creating a homogenous solution for accurate optical reading.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Visualizations

SynthesisWorkflow A 2-(Chloromethyl)benzofuran Starting Material B NaCN, DMF, 0°C to RT Nucleophilic Substitution A->B C 2-(Benzofuran-2-yl)acetonitrile Core Intermediate B->C D Knoevenagel Condensation (Aldehydes, Base) C->D Path A E Azide-Alkyne Cycloaddition (Click Chemistry) C->E Path B F Acrylonitrile Derivatives (Antiproliferative) D->F G Triazole Derivatives (Antimicrobial/Antifungal) E->G

Fig 1: Synthesis and derivatization workflow of 2-(benzofuran-2-yl)acetonitrile.

MOA A Benzofuran Acrylonitrile Derivative B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D Microtubule Destabilization C->D E G2/M Phase Cell Cycle Arrest D->E Mitotic Spindle Failure F Apoptotic Cell Death (Cancer Cells) E->F Caspase Activation

Fig 2: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives - nih.gov. 1

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - mdpi.com. 4

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - acs.org. 2

  • Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity - cancerresgroup.us. 5

  • Supporting Information (Synthesis Pathways) - semanticscholar.org. 3

  • United States Patent (Synthesis of 7-methoxy-1-benzofuran-2-yl acetonitrile) - googleapis.com. 6

Sources

A Comparative Crystallographic and Physicochemical Guide to 2-(5-Chlorobenzofuran-2-yl)acetonitrile and a Structurally Related Thiophene Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural nuances of heterocyclic compounds play a pivotal role in determining their biological activity and material properties. Benzofuran derivatives, in particular, are a well-established class of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The precise three-dimensional arrangement of atoms within a crystal lattice dictates intermolecular interactions, which in turn influences critical physicochemical properties such as solubility, melting point, and stability. This guide provides a comparative analysis of 2-(5-Chlorobenzofuran-2-yl)acetonitrile, a member of this important class, and its structurally related analog, 2-(5-bromothiophen-2-yl)acetonitrile.

Due to the current absence of a publicly available crystal structure for 2-(5-Chlorobenzofuran-2-yl)acetonitrile, this guide will leverage the detailed crystallographic data of 2-(5-bromothiophen-2-yl)acetonitrile as a primary point of comparison. The structural similarities, namely the acetonitrile group at the 2-position and a halogen at the 5-position of the five-membered heterocyclic ring, make this thiophene derivative a valuable, albeit not identical, comparator for understanding potential solid-state properties. This comparison will be augmented with available physicochemical data and a discussion of the potential implications of the structural differences.

Structural and Physicochemical Comparison

A direct comparison of the crystallographic and physicochemical properties of 2-(5-Chlorobenzofuran-2-yl)acetonitrile and its thiophene analog highlights the impact of the heteroatom and the fused ring system on their solid-state characteristics.

Property2-(5-Chlorobenzofuran-2-yl)acetonitrile2-(5-bromothiophen-2-yl)acetonitrile
Molecular Formula C₁₀H₆ClNOC₆H₄BrNS
Molecular Weight 191.62 g/mol 202.07 g/mol
CAS Number 139313-95-4[3]71637-37-1
Melting Point Data not available in primary literatureSolid at room temperature[4]
Boiling Point Data not available285.2 °C
Solubility Data not available in primary literatureData not available in primary literature
Crystal System Data not availableMonoclinic
Space Group Data not availableP2₁/n
Unit Cell Dimensions Data not availablea = 5.3241(3) Å, b = 7.1833(5) Å, c = 10.3407(7) Å, β = 99.811(6)°

In-Depth Analysis of the Comparator: Crystal Structure of 2-(5-bromothiophen-2-yl)acetonitrile

The crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile reveals a planar molecule with the nitrile group oriented anti-periplanar to the thiophene sulfur atom. The packing of these molecules in the crystal lattice is stabilized by a network of intermolecular interactions, including C-H···N and C-H···S hydrogen bonds, as well as π-π stacking interactions. Understanding these interactions is key to predicting the material properties of this and similar compounds.

The workflow for determining such a crystal structure is a multi-step process that is fundamental to solid-state chemistry and drug development.

G cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Controlled Evaporation / Cooling solvent_screening->crystallization data_collection Single-Crystal X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CIF check) refinement->validation interpretation Analysis of Intermolecular Interactions validation->interpretation

A typical workflow for single-crystal X-ray diffraction analysis.

Implications for Drug Development and Materials Science

The substitution of a bromine atom in the thiophene analog for a chlorine atom in the target benzofuran compound would be expected to influence the intermolecular interactions. The smaller size and different electronic properties of chlorine compared to bromine will affect the nature of halogen bonding and other non-covalent interactions within the crystal lattice. This, in turn, would likely lead to differences in melting point, solubility, and ultimately, bioavailability for pharmaceutical applications.

For drug development professionals, understanding these subtle structural variations is critical. The planarity of the benzofuran and thiophene ring systems, combined with the hydrogen bonding capabilities of the acetonitrile group, provides a scaffold that can be tailored to interact with specific biological targets. The nature and position of the halogen atom can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Experimental Protocols

Proposed Synthesis of 2-(5-Chlorobenzofuran-2-yl)acetonitrile:

This proposed synthesis involves the key steps of ether formation followed by cyclization and functional group transformation.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization reagents reagents start 5-Chlorosalicylaldehyde reagents1 Chloroacetonitrile, K₂CO₃ intermediate1 2-((2-Formyl-4-chlorophenoxy)methyl)acetonitrile reagents2 Base (e.g., DBU), Heat product 2-(5-Chlorobenzofuran-2-yl)acetonitrile reagents1->intermediate1 reagents2->product

Proposed synthetic pathway for 2-(5-Chlorobenzofuran-2-yl)acetonitrile.

Step-by-Step Methodology:

  • Williamson Ether Synthesis: To a solution of 5-chlorosalicylaldehyde in a suitable solvent such as acetone or DMF, is added an excess of chloroacetonitrile and a base, typically potassium carbonate. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified.

  • Intramolecular Cyclization: The resulting 2-((2-formyl-4-chlorophenoxy)methyl)acetonitrile is then subjected to a base-catalyzed intramolecular cyclization. A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent like toluene is added, and the mixture is heated. The reaction leads to the formation of the benzofuran ring. After cooling, the reaction is worked up by washing with aqueous acid and brine. The organic layer is dried and concentrated, and the final product, 2-(5-Chlorobenzofuran-2-yl)acetonitrile, is purified by column chromatography or recrystallization.

Conclusion

While the crystal structure of 2-(5-Chlorobenzofuran-2-yl)acetonitrile remains to be experimentally determined, a comparative analysis with the structurally similar 2-(5-bromothiophen-2-yl)acetonitrile provides valuable insights into its potential solid-state properties. The interplay of the benzofuran core, the acetonitrile functional group, and the chloro-substituent will undoubtedly give rise to a unique set of physicochemical characteristics that are of significant interest to the scientific community. Further experimental investigation into the crystallography and biological activity of this compound is warranted to fully elucidate its potential in drug discovery and materials science.

References

  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services. [Link]

  • PubChemLite. (n.d.). 2-(benzofuran-5-yl)acetonitrile. Retrieved from [Link]

  • American Elements. (n.d.). 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Bromo-2-methylthiophen-3-yl)acetonitrile. Retrieved from [Link]

  • Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Pharmaceutical Sciences, 6(9), 01-07. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Reddy, T. S., et al. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 6(11), 1104-1109. [Link]

  • PubChem. (n.d.). 2-Benzoylbenzofuran. Retrieved from [Link]

  • American Elements. (n.d.). 2-(4-oxo-octahydro-1-benzofuran-2-yl)acetonitrile. Retrieved from [Link]

  • Ferluga, S., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 29(14), 3236. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

  • Alchem Pharmtech. (n.d.). 2-(5-Chlorobenzofuran-2-yl)acetonitrile. Retrieved from [Link]

  • Chemazone. (n.d.). 2-(1-benzofuran-2-yl)acetonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Acetylbenzofuran. Retrieved from [Link]

  • Zotova, S. A., et al. (1989). Sulfur-containing 5-hydroxybenzofuran derivatives and their biological activity. Pharmaceutical Chemistry Journal, 23(12), 998-1003. [Link]

  • Rao, C. V., et al. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. Organic Communications, 4(2), 33-41. [Link]

  • Sgambellone, S., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences, 24(4), 3505. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. [Link]

  • Zhang, X., et al. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Bioorganic & Medicinal Chemistry Letters, 22(21), 6643-6646. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. [Link]

  • PubChemLite. (n.d.). 2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile. Retrieved from [Link]

Sources

Comparative Guide: Impurity Profiling of 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Chlorobenzofuran-2-yl)acetonitrile (CAS: 35764-15-9) is a pivotal intermediate in the synthesis of serotonergic modulators, most notably Vilazodone (Viibryd). In drug development, the purity of this nitrile intermediate is a Critical Quality Attribute (CQA), as downstream transformation (typically reduction or coupling) can carry forward structurally similar impurities that are difficult to purge in the final API crystallization.

This guide compares the three primary analytical modalities—HPLC-UV , LC-MS/MS , and NMR —for identifying and quantifying process-related impurities. We focus specifically on distinguishing the target nitrile from its hydrolysis byproducts (amide/acid) and dehalogenated analogs.

The Impurity Landscape: What Are We Detecting?

Before comparing detection methods, we must define the "alternatives"—the specific impurities that co-elute or mimic the target compound. Based on the benzofuran synthesis pathway, three primary impurity classes exist:

Impurity TypeChemical IdentityOrigin MechanismSpectral Differentiator (Key Feature)
Target 2-(5-Chlorobenzofuran-2-yl)acetonitrile Product IR: ~2250 cm⁻¹ (CN stretch)
Impurity A 2-(5-Chlorobenzofuran-2-yl)acetamideHydrolysis (Partial)MS: M+18 (Hydration)
Impurity B 2-(5-Chlorobenzofuran-2-yl)acetic acidHydrolysis (Full)NMR: Loss of CH₂ singlet shift; Acid proton
Impurity C 5-ChlorosalicylaldehydeUnreacted SMHPLC: Early eluter; Aldehyde CHO signal
Impurity D 2-(Benzofuran-2-yl)acetonitrileDe-halogenationMS: M-34 (Loss of Cl isotope pattern)
Synthesis & Impurity Pathway Diagram

The following diagram illustrates the genesis of these impurities during the cyclization and isolation phases.

ImpurityPathways SM 5-Chlorosalicylaldehyde (Starting Material) Intermediate O-Alkylated Precursor SM->Intermediate + Chloroacetonitrile Base Target TARGET: 2-(5-Chlorobenzofuran-2-yl) acetonitrile SM->Target Trace Unreacted Intermediate->Target Cyclization (-H2O) Imp_Amide Impurity A: Amide Analog Target->Imp_Amide Hydrolysis (pH > 9 or H2O) Imp_DesCl Impurity D: Des-chloro Analog Target->Imp_DesCl Pd Contamination (Hydrogenolysis) Imp_Acid Impurity B: Carboxylic Acid Imp_Amide->Imp_Acid Full Hydrolysis

Caption: Figure 1. Genesis of critical impurities. Red paths indicate hydrolytic degradation; Yellow indicates catalytic side-reactions.

Comparative Analysis of Analytical Methodologies

This section objectively compares the performance of three standard analytical techniques for this specific application.

Method 1: HPLC-UV (High-Performance Liquid Chromatography)

The Workhorse for Routine Purity

  • Mechanism: Separation based on polarity (C18 column) followed by UV absorption (typically 254 nm for the benzofuran system).

  • Pros: High precision (RSD < 1%), robust, low cost per run.

  • Cons: "Blind" to co-eluting peaks without MS; cannot definitively identify new impurities.

  • Verdict: Best for Lot Release and QC .

Method 2: UHPLC-MS/MS (Ultra-High Performance LC-Mass Spec)

The Gold Standard for Identification

  • Mechanism: Electrospray Ionization (ESI) in positive mode. The nitrile nitrogen protonates weakly, often requiring ammonium adducts [M+NH₄]⁺ for detection.

  • Pros: Detects "Des-chloro" impurities (Impurity D) easily via isotope pattern analysis (absence of ³⁵Cl/³⁷ Cl 3 :1 ratio).

  • Cons: Nitriles can suppress ionization; expensive instrumentation.

  • Verdict: Best for Impurity Characterization and Process Development .

Method 3: 1H / 13C NMR (Nuclear Magnetic Resonance)

The Structural Arbiter

  • Mechanism: Direct observation of proton/carbon environments.

  • Pros: The only method that can absolutely distinguish the Nitrile (CN) from the Isomeric Isocyanide (NC) or confirm the Amide carbonyl without reference standards.

  • Cons: Low sensitivity (LOD ~0.1%); requires ~10mg sample.

  • Verdict: Best for Reference Standard Qualification .

Quantitative Comparison Matrix
FeatureHPLC-UVUHPLC-MS/MS1H NMR (600 MHz)
Limit of Detection (LOD) 0.05%< 0.001% (Trace)~0.1%
Specificity Medium (Retention Time)High (m/z + RT)Very High (Structure)
Throughput 20 mins/sample10 mins/sample30 mins/sample
Key Blind Spot Co-eluting isomersIon suppressionTrace impurities <0.1%
Cost Efficiency HighLowMedium

Experimental Protocols

Protocol A: UHPLC-MS/MS Identification Workflow

Objective: Detect trace hydrolysis products (Amide/Acid) and des-chloro analogs.

  • Sample Preparation:

    • Dissolve 1.0 mg of 2-(5-Chlorobenzofuran-2-yl)acetonitrile in 1 mL of Acetonitrile (LC-MS grade) .

    • Critical Step: Do not use methanol as a diluent if checking for transesterification impurities; acetonitrile is kinetically inert here.

    • Filter through a 0.2 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Target Mass: m/z 191.0 (Product [M+H]⁺).

    • Impurity A (Amide): Monitor m/z 209.0 (+18 Da).

    • Impurity D (Des-chloro): Monitor m/z 158.0 (-34 Da).

    • Note: Look for the characteristic Chlorine isotope cluster (³⁵Cl/³⁷Cl) in the parent and Amide peaks. Its absence confirms Impurity D.

Protocol B: NMR Structural Validation

Objective: Confirm the integrity of the nitrile group and quantify residual solvents.

  • Solvent Selection: Use DMSO-d₆ . Chloroform-d (CDCl₃) is acceptable, but DMSO-d₆ provides better separation of the labile amide protons if hydrolysis has occurred.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1): ≥ 5 seconds (critical for accurate integration of the benzenoid protons vs. the aliphatic CH₂).

    • Scans: 64 (minimum).

  • Key Diagnostic Signals (DMSO-d₆):

    • Target (CH₂-CN): Singlet at δ ~4.4 ppm .

    • Impurity A (Amide): Two broad singlets (NH₂) at δ ~7.2 and 7.6 ppm .

    • Impurity C (Aldehyde): Distinct singlet at δ ~10.2 ppm .

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1] Journal of Organic Chemistry.[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[1] Retrieved from [Link]

  • Sorbera, L. A., et al. (2001). Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist 5-HT Reuptake Inhibitor.[3] Drugs of the Future. (Context for Vilazodone intermediates).

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and lifecycle management of complex synthetic intermediates. 2-(5-Chlorobenzofuran-2-yl)acetonitrile (CAS: 139313-95-4) is a highly valuable building block in pharmaceutical synthesis, particularly in the development of benzofuran-derived therapeutics. However, its structural motifs—specifically the halogenated aromatic ring and the reactive nitrile group—demand rigorous, self-validating waste management protocols.

This guide provides the mechanistic causality behind its handling requirements and outlines the step-by-step operational procedures for its proper institutional disposal.

Mechanistic Hazard Assessment & Causality

To establish a self-validating safety protocol, we must first understand why specific disposal routes are chosen based on the molecule's structural chemistry.

  • The Halogenated Aromatic System (5-Chloro substitution): Standard organic waste is typically incinerated at moderate temperatures. However, the combustion of chlorinated aromatic compounds like 2-(5-Chlorobenzofuran-2-yl)acetonitrile under standard conditions can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [1]. Therefore, this compound must be strictly segregated into a Halogenated Organic Waste stream, which is routed to specialized high-temperature incinerators (>1000°C) equipped with alkaline flue-gas scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

  • The Nitrile Functionality (-CN): While the nitrile group in this specific molecule is relatively stable under neutral conditions, it introduces a critical incompatibility hazard. If mistakenly mixed with concentrated aqueous acids in a general waste carboy, nitriles can undergo exothermic acid-catalyzed hydrolysis to form amides or carboxylic acids. In worst-case scenarios involving complex waste mixtures, there is a theoretical risk of generating highly toxic hydrogen cyanide (HCN) gas. Consequently, nitrile-containing waste must be strictly isolated from strong mineral acids [2].

Waste Segregation Decision Workflow

The following diagram illustrates the logical decision tree for routing 2-(5-Chlorobenzofuran-2-yl)acetonitrile waste, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) principles [1].

G Start Waste Generation: 2-(5-Chlorobenzofuran-2-yl)acetonitrile CheckHalogen Contains Halogens? (Cl present) Start->CheckHalogen HalogenStream Route to: Halogenated Organic Waste Stream CheckHalogen->HalogenStream Yes CheckAcid Acidic Waste Present in Carboy? HalogenStream->CheckAcid Reject DO NOT MIX (HCN / Hydrolysis Risk) CheckAcid->Reject Yes EHSPickup EHS High-Temp Incineration CheckAcid->EHSPickup No

Workflow for segregation and institutional disposal of halogenated nitrile compounds.

Waste Stream Compatibility Matrix

To prevent adverse reactions in the fume hood or waste storage area, adhere to the following compatibility limits when disposing of solutions containing 2-(5-Chlorobenzofuran-2-yl)acetonitrile.

Waste Stream CategoryCompatibilityMechanistic Causality / Regulatory Rationale
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Shares the same RCRA disposal requirement (high-temperature incineration). Ideal primary waste stream [1].
Non-Halogenated Solvents (e.g., Acetone, EtOH)Compatible (but inefficient)Safe to mix, but diluting halogenated waste with non-halogenated solvents exponentially increases institutional disposal costs per EPA guidelines [2].
Strong Acids (e.g., HCl, H₂SO₄, TFA)Incompatible High risk of exothermic nitrile hydrolysis and potential evolution of toxic gases.
Strong Oxidizers (e.g., Peroxides, HNO₃)Incompatible Risk of violent oxidation of the electron-rich benzofuran ring system.
Aqueous Basic Waste (e.g., NaOH solutions)Incompatible Can induce base-catalyzed hydrolysis of the nitrile, generating ammonia (NH₃) gas and carboxylate salts.

Step-by-Step Operational Disposal Procedure

Critical Safety Note: Under no circumstances should laboratory personnel attempt to chemically neutralize, hydrolyze, or dehalogenate this compound in the lab. Improvised waste treatment violates institutional safety policies and RCRA regulations.

Step 1: Primary Containment Selection

  • Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass carboys are required.

  • Causality: Do not use metal containers, as trace degradation of the halogenated compound over time can release chlorides that corrode metal, leading to catastrophic containment failure.

Step 2: Segregation and Accumulation

  • Place the designated waste container inside a secondary containment bin within a continuously exhausted chemical fume hood.

  • Verify the pH of the waste stream using indicator strips before adding the compound to ensure no highly acidic or basic residues are present in the carboy.

  • Transfer the 2-(5-Chlorobenzofuran-2-yl)acetonitrile (either as a neat solid or dissolved in a halogenated solvent like dichloromethane) into the container using a dedicated funnel.

  • Cap the container immediately after transfer to prevent the volatilization of carrier solvents.

Step 3: RCRA-Compliant Labeling

  • Attach a standard Hazardous Waste label to the container before the first drop of waste is added.

  • Check the "Halogenated Organic" and "Toxic" boxes on the label.

  • Explicitly write out the full chemical name: "2-(5-Chlorobenzofuran-2-yl)acetonitrile" alongside any carrier solvents. Do not use abbreviations or structural acronyms, as this violates EPA tracking requirements [1].

Step 4: Institutional EHS Transfer

  • Monitor the waste volume. Once the container reaches 80% capacity, seal it tightly.

  • Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • EHS will transport the sealed container to a licensed Treatment, Storage, and Disposal Facility (TSDF) for RCRA-compliant high-temperature incineration [2].

References

  • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste (Subpart C & D) Source: U.S. Environmental Protection Agency (EPA) / Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Hazardous Waste Management and Segregation Guidelines Source: American Chemical Society (ACS) URL: [Link]

Standard Operating Procedure & PPE Guide: Handling 2-(5-Chlorobenzofuran-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this comprehensive guide to handling 2-(5-Chlorobenzofuran-2-yl)acetonitrile (CAS: 139313-95-4)[1]. This compound is a critical building block in drug discovery, particularly for synthesizing biologically active benzofuran derivatives. However, its structural features—a lipophilic chlorobenzofuran core coupled with a reactive nitrile group—demand rigorous operational and personal protective equipment (PPE) protocols.

This guide provides scientists with field-proven, mechanistic insights into the safe handling, transfer, and disposal of this compound, ensuring that your laboratory operations remain both highly efficient and uncompromisingly safe.

Part 1: Mechanistic Toxicology & Hazard Profile

To understand why stringent PPE is required, we must analyze the molecule's bipartite structure. Safety is not about blindly following rules; it is about understanding chemical causality.

  • The Nitrile Group (-C≡N): Organic nitriles can undergo hepatic metabolism via Cytochrome P450 enzymes. This oxidative metabolism leads to the release of free cyanide ions (

    
    ). Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, halting oxidative phosphorylation and causing rapid cellular hypoxia [4].
    
  • The Chlorobenzofuran Core: The addition of the halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the stratum corneum (the outermost layer of the epidermis), making dermal exposure a critical and rapid route of systemic toxicity.

Toxicity A 2-(5-Chlorobenzofuran-2-yl)acetonitrile (Lipophilic Absorption) B Hepatic CYP450 Oxidative Metabolism A->B Systemic Circulation C Release of Cyanide Ion (CN-) B->C Alpha-Hydroxylation D Cytochrome c Oxidase Inhibition (Complex IV) C->D High Affinity Binding E Cellular Hypoxia & ATP Depletion D->E Respiratory Arrest

Fig 1: Metabolic pathway and toxicological mechanism of nitrile-containing compounds.

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation of aerosolized powders, a robust PPE strategy is non-negotiable. The following table summarizes the required PPE and the scientific rationale behind each choice, adhering to the Occupational Safety and Health Administration (OSHA) standard 1910.132 [1].

Quantitative & Qualitative PPE Requirements
PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Silver ShieldThe chlorobenzofuran core acts as a permeation enhancer. Standard latex offers zero resistance to lipophilic organics. Butyl rubber provides a broad-spectrum barrier against halogenated aromatics and nitriles [3].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant)Prevents ocular absorption of fine particulates during weighing and protects against splash hazards if the compound is dissolved in organic solvents (e.g., DMF, DMSO).
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoesMinimizes exposed skin area. FR material is required as the compound is often handled alongside flammable solvents during downstream synthesis.
Respiratory N95/P100 particulate respirator (if weighing outside a hood)While primary handling MUST occur in a fume hood, a P100 mask prevents inhalation of aerosolized micro-particles if engineering controls fail.

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that the compound is handled with zero environmental release, aligning with the National Research Council's guidelines on prudent laboratory practices [2].

Workflow A 1. Fume Hood Verification (Face Velocity >100 fpm) B 2. Static Elimination (Ionizing Bar/Gun) A->B C 3. Weighing (Anti-Static Spatula) B->C D 4. Transfer (Sealed Septum Vial) C->D E 5. Decontamination (Alkaline Wash) D->E

Fig 2: Standard operating procedure for the safe handling of toxic organic nitriles.

Step-by-Step Methodology
  • Engineering Control Verification: Ensure the chemical fume hood has a certified face velocity of at least 100 feet per minute (fpm). Never handle this compound on an open bench.

  • Static Mitigation: 2-(5-Chlorobenzofuran-2-yl)acetonitrile is typically a crystalline powder. Powders can hold static charges, causing them to aerosolize or cling to gloves. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, stainless-steel or anti-static PTFE spatula.

  • Weighing & Transfer: Weigh the required mass into a tared vial inside the fume hood. Immediately cap the vial with a PTFE-lined septum to create a closed system.

  • Solubilization: If transferring to a reaction vessel, do not pour the powder. Instead, inject the reaction solvent (e.g., anhydrous THF or DMF) directly into the capped vial via a syringe, dissolve the solid, and transfer the resulting solution via cannula or syringe. This eliminates the risk of airborne dust.

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using a solvent like ethanol, followed by soapy water). Dispose of the towel immediately in a designated hazardous waste container.

Part 4: Emergency Response & Disposal Plan

Trustworthiness in laboratory safety requires preparing for the worst-case scenario.

Spill Response Protocol
  • Solid Spill: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder, creating an immediate inhalation hazard. Cover the spill with damp paper towels (moistened with water or a mild alkaline solution). Carefully scoop the towels and powder into a sealable hazardous waste bag.

  • Solution Spill: Absorb the liquid with an inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, which can react with organic solvents.

Disposal & Incompatibility Warning
  • CRITICAL CAUTION: Never mix nitrile-containing waste with strong acids. Acidic conditions can hydrolyze the nitrile group or react with trace impurities to generate highly lethal Hydrogen Cyanide (HCN) gas.

  • Disposal Route: Collect all waste (solid, liquid, and contaminated PPE) in clearly labeled, sealed containers. Route for high-temperature incineration via a certified hazardous waste contractor, strictly adhering to EPA/RCRA guidelines.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Personal Protective Equipment (1910.132)." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." National Institute for Occupational Safety and Health.[Link]

  • Graham, J., & Traylor, J. "Cyanide Toxicity." StatPearls Publishing, 2023.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.